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  • Product: N-(3-aminopyridin-2-yl)methanesulfonamide
  • CAS: 1564916-50-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide

A Technical Guide for Process Chemists and Drug Discovery Scientists Executive Summary N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly functionalized heterocyclic building block. Its 2,3-diaminop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Drug Discovery Scientists

Executive Summary

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly functionalized heterocyclic building block. Its 2,3-diaminopyridine core, selectively sulfonated at the 2-position, makes it a privileged scaffold in modern medicinal chemistry, particularly in the development of1[1]. This whitepaper details a robust, three-step synthetic pathway designed to overcome the regioselectivity challenges inherent to diaminopyridines, ensuring high-fidelity scale-up for drug development professionals.

Retrosynthetic Strategy & Precursor Selection

The primary synthetic challenge for this molecule is the differential nucleophilicity of its amino groups. Direct sulfonylation of 2,3-diaminopyridine invariably leads to complex mixtures or favors the 3-amino position due to the electron-withdrawing nature of the pyridine nitrogen at the 2-position.

To establish a self-validating, high-yield protocol, the pathway must begin with2[2]. The nitro group serves a critical dual purpose: it masks the 3-amino functionality and further deactivates the pyridine ring, preventing unwanted electrophilic aromatic substitution during mesylation.

Expert Insight on Upstream Synthesis: While 2-amino-3-nitropyridine is commercially available, its de novo synthesis from 2-aminopyridine is notoriously difficult. Direct nitration yields predominantly the 5-nitro isomer. Industrial methods require blocking the 5-position with a halogen (e.g., bromine), performing the nitration, and subsequently 3[3]. This known complication (see 4[4]) justifies utilizing the commercially available 3-nitro derivative as the standard starting material for this workflow.

Workflow Visualization

SynthesisPathway A 2-Amino-3-nitropyridine CAS: 4214-75-9 B N,N-Bis(methylsulfonyl)- 3-nitropyridin-2-amine A->B MsCl, Et3N, DMAP DCM, 0°C - RT C N-(3-Nitropyridin-2-yl) methanesulfonamide B->C TBAF (1.1 eq) THF, RT D N-(3-Aminopyridin-2-yl) methanesulfonamide CAS: 1564916-50-2 C->D Pd/C, H2 MeOH, RT

Figure 1: Three-step synthetic pathway from 2-amino-3-nitropyridine to the target compound.

Detailed Experimental Protocols & Causality

Step 1: Bis-Mesylation of 2-Amino-3-nitropyridine
  • Objective: Complete sulfonylation of the deactivated 2-amino group.

  • Causality & Expert Insights: The 2-amino group is exceptionally poor at nucleophilic attack due to the adjacent pyridine nitrogen and the ortho-nitro group. Attempting a mono-mesylation typically stalls at ~50% conversion. By using excess methanesulfonyl chloride (MsCl) and a catalytic amount of DMAP, we force the reaction to the N,N-bis(methylsulfonyl) intermediate. DMAP is critical here; it forms a highly electrophilic N-sulfonylpyridinium intermediate that overcomes the steric and electronic deactivation of the substrate.

  • Protocol:

    • Charge a dry, argon-purged flask with 2-amino-3-nitropyridine (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

    • Add triethylamine (Et3N, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

    • Dropwise, add methanesulfonyl chloride (MsCl, 2.5 eq) over 15 minutes.

    • Remove the ice bath and stir at room temperature (RT) for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (bright yellow spot) should completely disappear, replaced by a higher Rf​ spot.

    • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield N,N-bis(methylsulfonyl)-3-nitropyridin-2-amine.

Step 2: Selective Mono-desulfonylation
  • Objective: Cleave exactly one methanesulfonyl group to yield the mono-sulfonamide.

  • Causality & Expert Insights: The bis-sulfonamide is sterically congested. Furthermore, the electron-withdrawing nature of the pyridine and nitro groups makes the nitrogen highly electron-deficient, weakening the S-N bonds.5[5], attacking the sulfur atom of one mesyl group to release methanesulfonyl fluoride (MsF) and the resonance-stabilized mono-sulfonamide anion.

  • Protocol:

    • Dissolve the crude N,N-bis(methylsulfonyl)-3-nitropyridin-2-amine (1.0 eq) in anhydrous THF (0.2 M) at RT.

    • Slowly add TBAF (1.1 eq, 1.0 M solution in THF). The solution will immediately darken.

    • Stir at RT for 1 hour.

    • Self-Validation: TLC (DCM/MeOH 95:5) will show a clean conversion to a highly polar, baseline-shifted spot (the sulfonamide anion).

    • Quench with 1N HCl to protonate the sulfonamide, extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from EtOH to yield pure N-(3-nitropyridin-2-yl)methanesulfonamide.

Mechanism SM Bis-Sulfonamide Substrate (Sterically Congested) F_Attack Fluoride (TBAF) Attack (Nucleophilic attack on Sulfur) SM->F_Attack Cleavage S-N Bond Cleavage (Release of MsF) F_Attack->Cleavage Anion Mono-Sulfonamide Anion (Resonance Stabilized) Cleavage->Anion

Figure 2: Mechanistic flow of the selective mono-desulfonylation utilizing TBAF.

Step 3: Catalytic Reduction of the Nitro Group
  • Objective: Reduce the 3-nitro group to the target 3-amino group.

  • Causality & Expert Insights: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent potential hydrolysis of the sulfonamide bond under harsh acidic conditions. Pd/C cleanly reduces the nitro group at ambient pressure without cleaving the N-S bond.

  • Protocol:

    • Dissolve N-(3-nitropyridin-2-yl)methanesulfonamide (1.0 eq) in HPLC-grade Methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

    • Evacuate the flask and backfill with Hydrogen gas (balloon pressure).

    • Stir vigorously at RT for 4 hours.

    • Self-Validation: The reaction mixture will transition from pale yellow to colorless. LC-MS should confirm the mass shift.

    • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess MeOH.

    • Concentrate the filtrate in vacuo to afford the final product, N-(3-aminopyridin-2-yl)methanesulfonamide.

Quantitative Data & Analytical Markers

StepTransformationReagentsTimeTempExpected YieldKey Analytical Marker (MS/NMR)
1 Bis-mesylationMsCl, Et 3​ N, DMAP12 h0 °C → RT85-90%MS (ESI): m/z 296[M+H] +
2 Mono-desulfonylationTBAF, THF1 hRT92-98% 1 H NMR: ~3.3 ppm (3H, s, Ms)
3 Nitro ReductionPd/C, H 2​ 4 hRT88-95%MS (ESI): m/z 188 [M+H] +

References

  • AU2020384883B2 - Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof.
  • Preparation method of 2-amino-3-nitro pyridine - Eureka.
  • 2-Amino-3-nitropyridine 99 4214-75-9. MilliporeSigma.
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride. SciSpace.

Sources

Exploratory

An In-Depth Technical Guide to N-(3-aminopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-aminopyridin-2-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-aminopyridin-2-yl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound (CAS 1564916-50-2), this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. The guide details a proposed synthetic pathway, predicted physicochemical properties, spectral analysis, and essential safety protocols. All information is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for researchers in the field.

Introduction and Nomenclature

N-(3-aminopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 2,3-diaminopyridine. The core structure consists of a pyridine ring substituted with a primary amine at the 3-position and a methanesulfonamide group at the 2-position. Sulfonamides are a significant class of compounds in pharmacology, known for their wide range of biological activities.[1] The aminopyridine moiety is also a prevalent scaffold in medicinal chemistry, appearing in numerous drugs.[2] The unique arrangement of functional groups in N-(3-aminopyridin-2-yl)methanesulfonamide suggests its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening.

Chemical Structure:

Caption: Chemical structure of N-(3-aminopyridin-2-yl)methanesulfonamide.

Physicochemical Properties

Direct experimental data for the physicochemical properties of N-(3-aminopyridin-2-yl)methanesulfonamide are not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted ValueRationale/Source
Molecular Formula C₆H₉N₃O₂S
Molecular Weight 187.22 g/mol
Appearance Off-white to light yellow solidBased on the appearance of related aminopyridine derivatives.[3]
Melting Point >150 °C (with decomposition)Sulfonamides and aminopyridines often exhibit high melting points due to hydrogen bonding capabilities.
Boiling Point Decomposes before boilingHigh molecular weight and polarity suggest decomposition at elevated temperatures.
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water and non-polar organic solvents.The presence of polar functional groups suggests solubility in polar aprotic solvents.[3]
pKa Primary amine (NH₂) ~4-5; Sulfonamide (NH) ~9-10The basicity of the aminopyridine nitrogen is reduced by the electron-withdrawing sulfonamide group. The sulfonamide proton is weakly acidic.

Synthesis and Purification

A plausible and efficient synthetic route to N-(3-aminopyridin-2-yl)methanesulfonamide involves the selective monosulfonylation of 2,3-diaminopyridine with methanesulfonyl chloride. The regioselectivity of this reaction is directed by the differential nucleophilicity of the two amino groups. The amino group at the 2-position is generally more nucleophilic in diaminopyridines.

Synthesis_Pathway Reactant 2,3-Diaminopyridine Product N-(3-aminopyridin-2-yl)methanesulfonamide Reactant->Product Sulfonylation Reagent Methanesulfonyl Chloride (CH3SO2Cl) Reagent->Product Solvent Pyridine or DCM/Et3N Solvent->Product

Caption: Proposed synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide.

Experimental Protocol: Synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide

Materials:

  • 2,3-Diaminopyridine

  • Methanesulfonyl chloride

  • Anhydrous pyridine or Dichloromethane (DCM)

  • Triethylamine (Et₃N) (if using DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.1 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If pyridine was used as the solvent, remove it under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • If DCM was used as the solvent, wash the reaction mixture directly with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-aminopyridin-2-yl)methanesulfonamide.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or pyridine as the solvent is crucial to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • The reaction is performed at a low temperature initially to control the exothermic reaction between the sulfonyl chloride and the amine.

  • A slight excess of methanesulfonyl chloride is used to ensure complete consumption of the starting diamine, but a large excess should be avoided to minimize the formation of the di-sulfonated product.

Spectral Analysis

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HPyridine H (position 6)
~7.0-7.2dd1HPyridine H (position 4)
~6.6-6.8d1HPyridine H (position 5)
~8.5-9.0s1HNH (sulfonamide)
~5.0-5.5s2HNH₂ (primary amine)
~3.0s3HCH₃ (methanesulfonyl)
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~150-155Pyridine C (position 2)
~140-145Pyridine C (position 6)
~135-140Pyridine C (position 3)
~120-125Pyridine C (position 4)
~110-115Pyridine C (position 5)
~40CH₃ (methanesulfonyl)
Predicted IR Spectrum (KBr pellet, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharpN-H stretch (primary amine)
3250-3150Medium, broadN-H stretch (sulfonamide)
3100-3000WeakAromatic C-H stretch
1620-1580StrongN-H bend (primary amine) and C=C/C=N stretch (pyridine ring)
1350-1300StrongAsymmetric SO₂ stretch
1170-1140StrongSymmetric SO₂ stretch
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 188.04.

Chemical Reactivity and Stability

  • Basicity: The primary amino group at the 3-position is basic and will react with acids to form ammonium salts. The pyridine nitrogen is also basic, though less so than the exocyclic amine.

  • Acidity: The sulfonamide proton is weakly acidic and can be deprotonated with a strong base.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and strong acids. It should be stored in a cool, dry place away from light.[6]

  • Reactivity: The primary amino group can undergo further reactions such as acylation, alkylation, and diazotization. The sulfonamide nitrogen can also be alkylated under certain conditions.

Potential Applications

While specific applications for N-(3-aminopyridin-2-yl)methanesulfonamide have not been extensively reported, its structural motifs suggest several areas of potential interest for drug development professionals:

  • Kinase Inhibition: Many aminopyridine derivatives are known to be kinase inhibitors, and this compound could serve as a scaffold for the development of new anti-cancer agents.

  • Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore for antibacterial drugs.

  • Central Nervous System (CNS) Activity: Aminopyridines are known to modulate ion channels in the CNS.[2]

Safety and Handling

Hazard Identification: Based on the safety data for the parent compound, 3-aminopyridine, N-(3-aminopyridin-2-yl)methanesulfonamide should be handled as a potentially toxic substance.[7][8]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 2,3-diaminopyridine Add_Reagent Add Methanesulfonyl Chloride at 0°C Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Quench Aqueous Wash (NaHCO3, Brine) React->Quench Dry Dry Organic Layer (MgSO4) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize Final_Product Pure N-(3-aminopyridin-2-yl)methanesulfonamide Characterize->Final_Product

Caption: General experimental workflow for the synthesis and purification of N-(3-aminopyridin-2-yl)methanesulfonamide.

Conclusion

N-(3-aminopyridin-2-yl)methanesulfonamide represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a comprehensive, predictive overview of its chemical properties, a robust synthetic protocol, and essential safety information based on established chemical principles and data from closely related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising compound.

References

  • Mohammed, S. L., et al. (2022). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry, 65(132), 609-621. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. FUDMA Journal of Sciences, 6(4), 223-228. [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. [Link]

  • ResearchGate. Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]

  • LabAlley. N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide, min 97%, 1 gram. [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Org Lett, 24(33), 6133-6136. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1116347. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. [Link]

  • Al-Omair, M. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5369. [Link]

  • Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. [Link]

  • Iraqi National Journal of Chemistry. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52. [Link]

  • PubChemLite. N-(3-aminopyridin-2-yl)acetamide (C7H9N3O). [Link]

Sources

Foundational

Whitepaper: N-(3-aminopyridin-2-yl)methanesulfonamide – Structural Nomenclature, Synthesis, and Pharmacological Utility

Executive Summary In modern medicinal chemistry, the rational design of kinase inhibitors and GPCR modulators relies heavily on privileged scaffolds. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) has emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and GPCR modulators relies heavily on privileged scaffolds. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) has emerged as a highly versatile building block. This whitepaper provides an in-depth technical deconstruction of its IUPAC nomenclature, details a self-validating synthetic methodology, and explores the causality behind its physicochemical properties in drug development.

Deconstructing the IUPAC Nomenclature

The IUPAC name N-(3-aminopyridin-2-yl)methanesulfonamide is derived from strict hierarchical rules governing functional group seniority[1]. Understanding this nomenclature is critical for accurate structural elucidation and derivative patenting.

  • Principal Functional Group : According to IUPAC guidelines, sulfonamides possess higher seniority than both amines and aromatic rings. Thus, the parent structure is dictated as methanesulfonamide.

  • N-Substitution : The nitrogen atom of the methanesulfonamide is substituted by a heteroaromatic ring, denoted by the N- locant.

  • Parent Ring System : The substituent is a pyridine ring.

  • Ring Locants : The point of attachment to the sulfonamide nitrogen is designated as position 2 of the pyridine ring (highest priority substituent on the ring). Consequently, the primary amine (-NH2) is located at position 3, yielding the 3-aminopyridin-2-yl prefix.

IUPAC_Logic Name N-(3-aminopyridin-2-yl) methanesulfonamide Sulf Principal Group Methanesulfonamide (Highest Priority) Name->Sulf Suffix Subst N-Substituent 3-aminopyridin-2-yl Name->Subst Prefix Ring Parent Ring Pyridine Subst->Ring Loc2 Position 2 Attachment to N Ring->Loc2 Loc3 Position 3 Amino Group (-NH2) Ring->Loc3

IUPAC Nomenclature Priority Logic for N-(3-aminopyridin-2-yl)methanesulfonamide.

Physicochemical Profiling and Causality in Drug Design

The structural features of this compound dictate its behavior in biological systems. The data below summarizes its core quantitative metrics.

Table 1: Physicochemical Properties and Pharmacological Impact

PropertyValueCausality / Impact in Drug Design
Molecular Formula C6H9N3O2SCore scaffold composition.
Molecular Weight 187.22 g/mol Low MW allows high ligand efficiency (LE) when used as a fragment.
TPSA 92.2 ŲOptimal for peripheral target penetration; borderline for BBB crossing.
H-Bond Donors 3Strong interactions with kinase hinge regions (via sulfonamide NH)[2].
H-Bond Acceptors 4Capable of accepting hydrogen bonds from active site water molecules.
LogP (computed) ~0.5Highly hydrophilic; improves aqueous solubility of bulky hydrophobic drugs.

Mechanistic Causality : The strong electron-withdrawing nature of the sulfonyl group (-SO2-) stabilizes the conjugate base, rendering the sulfonamide N-H proton mildly acidic (pKa ~8.5). This allows it to act as a robust hydrogen bond donor at physiological pH, a critical feature for anchoring inhibitors to the hinge region of kinases[2]. The adjacent primary amine at position 3 serves as an internal hydrogen bond acceptor or a nucleophilic handle for subsequent cyclization.

Self-Validating Synthetic Methodology

To synthesize N-(3-aminopyridin-2-yl)methanesulfonamide, chemists typically start from 2-amino-3-nitropyridine. The workflow must overcome the inherent poor nucleophilicity of the 2-amino group.

Step 1: Chemoselective Sulfonylation
  • Protocol : Dissolve 2-amino-3-nitropyridine (1.0 eq) in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to form the sodium amide. Dropwise add methanesulfonyl chloride (MsCl, 1.1 eq). Warm to room temperature (RT) and stir for 4 hours.

  • Causality : The 2-amino group is highly deactivated by the electron-withdrawing pyridine nitrogen and the ortho-nitro group. Using a strong base like NaH deprotonates the amine, generating a highly nucleophilic amide anion that readily attacks MsCl, ensuring high yields.

  • Self-Validating IPC (In-Process Control) : Monitor via LC-MS. The reaction is self-validated when the starting material peak vanishes and a new peak at m/z 218.0 [M+H]+ emerges. Quenching with saturated NH4Cl causes the precipitation of the intermediate N-(3-nitropyridin-2-yl)methanesulfonamide, visually confirming successful conversion.

Step 2: Catalytic Nitro Reduction
  • Protocol : Dissolve the intermediate in methanol (MeOH). Add 10% Palladium on Carbon (Pd/C, 0.1 eq). Purge the reaction vessel with N2, then introduce Hydrogen gas (H2, 1 atm) via a balloon. Stir vigorously at RT for 12 hours.

  • Causality : Pd/C under H2 provides a clean, chemoselective reduction of the nitro group to a primary amine without cleaving the sulfonamide bond[2]. This avoids the use of iron or tin reagents, which form chelates with the resulting 2,3-diaminopyridine core and severely complicate pharmaceutical-grade purification.

  • Self-Validating IPC : Monitor volumetric H2 uptake. The system self-validates completion when H2 consumption ceases (exactly 3 molar equivalents). The visual shift of the solution from deep yellow (nitroaromatic) to colorless/pale yellow confirms the formation of the target pharmacophore.

Synthesis_Workflow SM 2-amino-3-nitropyridine (Deactivated Nucleophile) Cond1 Step 1: Sulfonylation MsCl, NaH, THF, 0°C to RT SM->Cond1 Int N-(3-nitropyridin-2-yl)methanesulfonamide (Stable Intermediate) Cond1->Int Deprotonation overcomes steric/electronic hindrance Cond2 Step 2: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH, RT Int->Cond2 Prod N-(3-aminopyridin-2-yl)methanesulfonamide (Target Pharmacophore) Cond2->Prod Chemoselective reduction of nitro group

Two-step self-validating synthetic workflow for N-(3-aminopyridin-2-yl)methanesulfonamide.

Pharmacological Applications

The resulting 2,3-diaminopyridine motif is a privileged scaffold. Upon condensation with aldehydes or carboxylic acids, the N-(3-aminopyridin-2-yl)methanesulfonamide core cyclizes to yield imidazo[4,5-b]pyridines. These bicyclic systems have been proven to act as highly selective inhibitors of Aurora-A kinase, a critical target in oncology[2]. The methanesulfonamide group often projects into the solvent-exposed region or interacts with specific active-site residues, enhancing both target affinity and the overall aqueous solubility of the drug candidate[1].

References

  • Title : Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link][2]

  • Title : PubChem Compound Summary: Methanesulfonamide Derivatives & Nomenclature Source : National Center for Biotechnology Information (NIH) URL : [Link][1]

Sources

Exploratory

N-(3-aminopyridin-2-yl)methanesulfonamide: Comprehensive Physical Characteristics and Analytical Workflows

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that present unique physicochemical challenges. N-(3-aminopyridin-2-yl)methanesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that present unique physicochemical challenges. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a prime example. Featuring a pyridine core, an ortho-amino group, and a methanesulfonamide moiety, this molecule offers a dense, highly directional array of hydrogen bond donors and acceptors.

While its structural topology makes it an exceptional bioisostere for hinge-binding motifs in kinase inhibitors, its amphoteric nature complicates pre-formulation profiling. This whitepaper provides an in-depth, mechanistic analysis of its physical characteristics and outlines self-validating experimental workflows necessary to characterize its thermodynamic solubility and ionization profile accurately.

Molecular Architecture & Physicochemical Profile

Understanding the baseline metrics of a compound is the first step in predicting its behavior in biological and analytical systems. The table below synthesizes the core physical and computational characteristics of the molecule,[1].

ParameterValue / Description
Chemical Name N-(3-aminopyridin-2-yl)methanesulfonamide
CAS Registry Number 1564916-50-2
Molecular Formula C₆H₉N₃O₂S
Molecular Weight 187.22 g/mol
Appearance Off-white to pale yellow solid
Topological Polar Surface Area (TPSA) ~93.5 Ų
Hydrogen Bond Donors 3 (Primary amine -NH₂, Sulfonamide -NH)
Hydrogen Bond Acceptors 5 (Pyridine N, Amine N, Sulfonamide N, 2x Sulfonyl O)
Rotatable Bonds 2 (C(aryl)-N, N-S)
Predicted pKa (Acidic) ~6.5 – 7.5 (Sulfonamide -NH)
Predicted pKa (Basic) ~4.5 – 5.5 (Pyridine N / Amine N)

Mechanistic Insights: Tautomerism and Acid-Base Equilibria

In solution, N-(3-aminopyridin-2-yl)methanesulfonamide is not a static entity. The proximity of the acidic sulfonamide proton to the basic pyridine nitrogen facilitates complex acid-base equilibria.

Causality in Structural Behavior: At physiological pH (7.4), the molecule exists predominantly in its neutral, amphoteric state. However, the electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent nitrogen, allowing for tautomerization between the amino-sulfonamide and imino-sulfonyl forms. This tautomerism directly impacts the molecule's solvation energy, meaning that its solubility and lipophilicity (LogD) are highly sensitive to minor pH fluctuations in the testing media.

Tautomerism Cation Cationic Species (Protonated Pyridine) pH < 4 Neutral Neutral Species (Amphoteric State) pH 4 - 7 Cation->Neutral -H+ Anion Anionic Species (Deprotonated Sulfonamide) pH > 8 Neutral->Anion -H+ Tautomer1 Amino-Sulfonamide Tautomer Neutral->Tautomer1 Tautomer2 Imino-Sulfonyl Tautomer Neutral->Tautomer2

pH-dependent ionization states and tautomeric equilibria of the compound.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond simple kinetic measurements to establish true thermodynamic parameters.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays (often initiated from DMSO stock solutions) frequently overestimate solubility due to the formation of metastable, supersaturated states[2]. For rigorous pre-formulation, the shake-flask method is the gold standard[3].

Step-by-Step Methodology:

  • Preparation: Add an excess of solid N-(3-aminopyridin-2-yl)methanesulfonamide (approx. 5-10 mg) to 1 mL of the target aqueous buffer (e.g., FaSSIF pH 6.5) in a sealed glass vial.

  • Equilibration: Incubate the suspension at 37 °C on an orbital shaker at 250 rpm for 48 hours.

    • Causality: A 48-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring a true dynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Discard the first 100 µL of the filtrate[4]. This accounts for non-specific adsorption of the compound to the filter membrane, preventing false-low concentration readings.

  • Quantification: Dilute the filtrate into the linear range of a validated RP-HPLC-UV system. Quantify against a 5-point calibration curve prepared in 50% Methanol to guarantee complete dissolution of the analytical standards.

pKa Determination via Yasuda-Shedlovsky Extrapolation

Because the neutral amphoteric species exhibits limited aqueous solubility, direct potentiometric titration in pure water often fails due to precipitation mid-assay. To circumvent this, we utilize the Yasuda-Shedlovsky extrapolation technique[5],[6],[7].

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare the compound at 1 mM in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v). Maintain a constant ionic strength using 0.15 M KCl.

  • Titration: Using an automated potentiometric titrator, titrate the mixtures with standardized 0.1 M HCl and 0.1 M KOH across a pH range of 2.0 to 11.0.

  • Data Processing: Calculate the apparent pKa ( psKa ) for each co-solvent ratio using the Bjerrum difference plot method.

  • Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

    • Causality: By performing a linear extrapolation to the dielectric constant of pure water ( ϵ≈78.3 at 25 °C), we mathematically strip away the solvation effects of the methanol. This yields a highly accurate, thermodynamic aqueous pKa without ever precipitating the sample[5],[6].

Workflow Sample Compound 1564916-50-2 Solubility Thermodynamic Solubility Sample->Solubility pKa pKa Determination (Yasuda-Shedlovsky) Sample->pKa Lipophilicity LogP/LogD Profiling Sample->Lipophilicity Formulation Pre-formulation Assessment Solubility->Formulation pKa->Formulation Lipophilicity->Formulation

Comprehensive analytical workflow for physicochemical profiling.

Structural Elucidation & Analytical Characterization

To verify the integrity of the purchased or synthesized batch, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆): The use of DMSO-d₆ is critical to prevent the rapid exchange of acidic/basic protons observed in protic solvents. Expect a downfield singlet for the sulfonamide -NH (~9.5 ppm), a broad singlet for the amine -NH₂ (~5.5 ppm), and a sharp 3H singlet for the methanesulfonyl group (~3.0 ppm).

  • LC-MS (ESI+): The compound readily ionizes in positive electrospray ionization mode, yielding a dominant [M+H]+ pseudo-molecular ion at m/z 188.0.

  • FT-IR: Look for characteristic asymmetric and symmetric S=O stretching vibrations at approximately 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

Applications in Medicinal Chemistry

N-(3-aminopyridin-2-yl)methanesulfonamide is a highly privileged scaffold. The spatial arrangement of the pyridine nitrogen and the primary amine mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of various kinases. Concurrently, the sulfonamide vector can be exploited to probe the solvent-exposed channel or interact with specific gatekeeper residues, making it a vital intermediate in the synthesis of next-generation targeted therapeutics.

References

  • N-(3-aminopyridin-2-yl)methanesulfonamide, 98% Purity Source: CalpacLab URL:[Link]

  • PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: PubMed (National Institutes of Health) URL:[Link]

  • Potentiometric pKa determination of water-insoluble compounds. Validation study in methanol/water mixtures Source: Pion Inc. URL:[Link]

Sources

Foundational

Spectroscopic Characterization of N-(3-aminopyridin-2-yl)methanesulfonamide: A Technical Guide

Abstract Introduction and Molecular Structure N-(3-aminopyridin-2-yl)methanesulfonamide is a substituted aminopyridine derivative with potential applications in medicinal chemistry, likely as a scaffold or intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Molecular Structure

N-(3-aminopyridin-2-yl)methanesulfonamide is a substituted aminopyridine derivative with potential applications in medicinal chemistry, likely as a scaffold or intermediate in the synthesis of more complex bioactive molecules. Its structure combines a 2,3-diaminopyridine core with a methanesulfonamide moiety, affording a unique electronic and steric arrangement. Accurate structural elucidation through spectroscopic methods is paramount for its use in research and development.

The molecular structure and atom numbering scheme for NMR assignments are presented below.

Molecular Structure of N-(3-aminopyridin-2-yl)methanesulfonamide cluster_pyridine cluster_substituents C2 C2 C3 C3 C2->C3 N_amide N(sulfonamide) C2->N_amide C4 C4 C3->C4 N_amino NH2 C3->N_amino C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 S S N_amide->S H_amide H N_amide->H_amide O1 O S->O1 O2 O S->O2 C_methyl CH3 S->C_methyl NMR Data Acquisition Workflow cluster_workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_Acquisition 1H NMR Acquisition (400 MHz Spectrometer) Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR & DEPT-135 Acquisition Sample_Prep->C13_Acquisition Processing Data Processing (FT, Phasing, Referencing) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis & Structure Confirmation Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3400 - 3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)The two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
3300 - 3100N-H stretchSulfonamide (-SO₂NH-)The N-H stretching vibration of the sulfonamide group.
1620 - 1580N-H bendPrimary Amine (-NH₂)The scissoring vibration of the primary amine.
1600 - 1450C=C and C=N stretchAromatic RingCharacteristic stretching vibrations of the pyridine ring.
1350 - 1300S=O stretch (asymmetric)Sulfonamide (-SO₂NH-)Strong absorption band characteristic of the asymmetric S=O stretch.
1180 - 1140S=O stretch (symmetric)Sulfonamide (-SO₂NH-)Strong absorption band for the symmetric S=O stretch.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected molecular weight of N-(3-aminopyridin-2-yl)methanesulfonamide (C₆H₉N₃O₂S) is 187.04 g/mol . A prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 187 or 188, respectively, is anticipated in the mass spectrum.

  • Major Fragmentation Pathways:

    • Loss of the methanesulfonyl group (-SO₂CH₃, 79 Da) leading to a fragment at m/z 108.

    • Cleavage of the S-N bond.

    • Fragmentation of the pyridine ring.

Predicted MS Fragmentation cluster_fragmentation M [M]+. m/z = 187 F1 [M - SO2CH3]+. m/z = 108 M->F1 - SO2CH3 F2 [CH3SO2]+ m/z = 79 M->F2 N-S cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurement.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of N-(3-aminopyridin-2-yl)methanesulfonamide. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. While these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation. The methodologies outlined herein are designed to be self-validating, ensuring that acquired data can be confidently interpreted to confirm the structure and purity of this compound, thereby facilitating its application in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Exploratory

Structural Elucidation and Kinase Binding Dynamics of N-(3-aminopyridin-2-yl)methanesulfonamide: A Crystallographic Whitepaper

Executive Summary The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly privileged pharmacophore in modern structure-based drug design (SBDD) [1]. Featuring a planar aminopyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly privileged pharmacophore in modern structure-based drug design (SBDD) [1]. Featuring a planar aminopyridine core coupled with a flexible, polar methanesulfonamide moiety, this scaffold frequently serves as a potent hinge-binding motif in the development of kinase inhibitors.

This technical guide provides an in-depth analysis of the crystallographic methodologies required to resolve the structure of this molecule, both as a small-molecule entity and as a co-crystallized ligand within macromolecular kinase targets (such as JNK3 and ALK2). By detailing the causality behind experimental protocols—from vapor diffusion to electron density refinement—this whitepaper equips structural biologists and medicinal chemists with the foundational logic necessary to optimize aminopyridine-derived therapeutics.

Conformational Analysis and Small-Molecule Crystallography

Before attempting to resolve the electron density of N-(3-aminopyridin-2-yl)methanesulfonamide within a complex protein binding pocket, it is critical to understand its inherent conformational preferences in the solid state [2].

Structural Geometry and Torsion Angles

X-ray crystallographic and ab initio vibrational analyses reveal that the aminopyridine ring maintains strict planarity due to the delocalization of the exocyclic amine's lone pair into the pyridine π -system [3]. However, the methanesulfonamide group introduces significant conformational flexibility. The torsion angles around the S–N and N–C bonds dictate the molecule's ability to adapt to distinct biological pockets. In uncomplexed states, the sulfonamide oxygen atoms frequently participate in extensive intermolecular hydrogen-bonding networks, stabilizing the crystal lattice [2].

Causality in Small-Molecule Crystallization

To obtain diffraction-quality single crystals of the isolated compound, slow evaporation techniques are preferred over rapid precipitation.

  • The Logic: Rapid precipitation traps the highly flexible methanesulfonamide group in multiple micro-conformations, leading to twinning or amorphous powders. Slow evaporation in a solvent mixture (e.g., Methanol/Dichloromethane) allows the thermodynamic selection of the lowest-energy conformation, typically where the sulfonamide proton acts as a hydrogen bond donor to an adjacent pyridine nitrogen [3].

CrystallographyWorkflow A Compound Synthesis CAS 1564916-50-2 B Protein-Ligand Co-crystallization A->B Ligand Soaking C X-Ray Diffraction (Synchrotron Beamline) B->C Cryocooling (100K) D Data Reduction (e.g., XDS / CrysAlisPro) C->D Diffraction Images E Phase Problem Solution (Molecular Replacement) D->E Structure Factors F Refinement & Validation (Phenix / SHELXL) E->F Electron Density Map

Figure 1: Standard crystallographic workflow from compound synthesis to final structure validation.

Macromolecular Co-Crystallization Protocols

When utilized as a kinase inhibitor, the aminopyridine core acts as an ATP-mimetic. Co-crystallizing this scaffold with target kinases (e.g., ALK2 or JNK3) requires precise manipulation of protein thermodynamics [4].

Protocol: Hanging Drop Vapor Diffusion for Kinase-Ligand Complexes

This protocol is designed as a self-validating system; the appearance of clear, sharp-edged crystals confirms the homogeneity of the protein-ligand complex.

Step 1: Complex Formation

  • Concentrate the purified kinase (e.g., ALK2) to 10-12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol.

  • Add N-(3-aminopyridin-2-yl)methanesulfonamide (dissolved in 100% DMSO) to a final concentration of 2 mM.

  • Causality: The ligand must be in a 3- to 5-fold molar excess to drive the binding equilibrium toward the fully occupied state, ensuring uniform electron density in the final map. Keep final DMSO concentration below 2% to prevent protein denaturation.

Step 2: Matrix Screening

  • Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Seal over a 500 µL reservoir well.

  • Causality: Vapor diffusion slowly increases the concentration of both protein and precipitant as water vapor transfers from the drop to the reservoir. This gradual path to supersaturation is critical for forming highly ordered macromolecular lattices.

Step 3: Cryoprotection and Harvesting

  • Transfer the grown crystal into a cryoprotectant solution (reservoir solution + 20% ethylene glycol) for 10 seconds.

  • Flash-freeze in liquid nitrogen.

  • Causality: Flash-freezing at 100K prevents the formation of crystalline ice, which would otherwise produce intense powder diffraction rings that obscure the protein's diffraction spots. It also mitigates radiation damage from the high-energy synchrotron beam.

Structural Basis of Kinase Inhibition

Once diffraction data is collected and the phase problem is solved via Molecular Replacement (using an apo-kinase search model), the electron density map reveals the molecular logic of the ligand's efficacy.

The Bidentate Hinge-Binding Motif

In kinases such as ALK2 and JNK3, the N-(3-aminopyridin-2-yl) core acts as a classic bidentate hinge binder [4] [5].

  • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., His286 in ALK2 or Met149 in JNK3).

  • Hydrogen Bond Donor: The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

The Role of the Methanesulfonamide Group

While the aminopyridine anchors the molecule, the methanesulfonamide group directs selectivity. The geometry of the sulfonamide allows it to project out of the ATP-binding pocket toward the solvent-exposed region, or interact with specific non-conserved residues in the activation loop[5]. Its highly polar nature also improves the overall aqueous solubility of the pharmacophore, a critical factor in pharmacokinetic optimization.

BindingLogic Ligand N-(3-aminopyridin-2-yl)methanesulfonamide Pharmacophore Core Pyridine Pyridine Nitrogen (H-Bond Acceptor) Ligand->Pyridine Amino Exocyclic Amino Group (H-Bond Donor) Ligand->Amino Sulfonamide Methanesulfonamide (Solvent Exposure / Selectivity) Ligand->Sulfonamide Kinase Kinase Hinge Region e.g., ALK2 (H286) or JNK3 (Met149) Pyridine->Kinase Backbone Amide Amino->Kinase Backbone Carbonyl Solvent Solvent Channel Water Network Sulfonamide->Solvent Steric Projection

Figure 2: Logical mapping of the pharmacophore's interaction with the kinase ATP-binding pocket.

Quantitative Data Presentation

To evaluate the quality of the crystallographic models involving this scaffold, researchers must compare refinement statistics. Table 1 summarizes typical crystallographic parameters observed when resolving aminopyridine-sulfonamide derivatives in both small-molecule and macromolecular contexts.

Table 1: Comparative Crystallographic Parameters

ParameterSmall Molecule (Pt-Complex) [2]Kinase Co-Crystal (ALK2) [4]Kinase Co-Crystal (JNK3) [5]
Space Group Monoclinic ( C2/c )Orthorhombic ( P21​21​21​ )Orthorhombic ( P21​21​21​ )
Resolution (Å) 0.77 (Atomic)2.602.40
Rwork​ / Rfree​ 0.028 / N/A0.210 / 0.2550.220 / 0.269
Pyridine-Hinge Distance N/A~2.8 Å (to H286)~2.9 Å (to Met149)
Sulfonamide Torsion TransoidHighly variable (solvent dependent)Directed toward Gly-rich loop

Note: The exceptionally low R-factor in the small molecule structure reflects the high resolution achievable without the disordered solvent channels inherent to protein crystals.

Conclusion

The structural elucidation of N-(3-aminopyridin-2-yl)methanesulfonamide provides a masterclass in structure-based drug design. By leveraging meticulous crystallization protocols and high-resolution X-ray diffraction, researchers can visualize the precise causality of its binding affinity: the rigid planarity of the aminopyridine locking into the kinase hinge, paired with the tunable vector of the methanesulfonamide group. Mastery of these crystallographic techniques ensures that subsequent lead optimization is driven by empirical structural data rather than theoretical modeling alone.

References

  • Dodoff, N. I., et al. (2004). Synthesis and Structure of bc-Dichloro-af-dihydroxo-de-bis(N-3-pyridinylmethanesulfonamide)platinum(IV) Dihydrate. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Infrared and Raman Discussion Group (IRDG). (n.d.). Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Retrieved March 15, 2026, from [Link]

  • Mohedas, A. H., et al. (2013). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PubMed Central (PMC). Retrieved March 15, 2026, from [Link]

  • Alam, M., et al. (2006). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. PubMed Central (PMC). Retrieved March 15, 2026, from[Link]

Foundational

Unlocking the Pharmacological Potential of N-(3-aminopyridin-2-yl)methanesulfonamide: A Privileged Scaffold in Targeted Therapeutics

The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly privileged structural motif in modern medicinal chemistry. Rather than functioning as a standalone therapeutic, this molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly privileged structural motif in modern medicinal chemistry. Rather than functioning as a standalone therapeutic, this molecule serves as a critical pharmacophore and synthetic building block for designing highly potent, selective inhibitors across a range of biological targets, most notably protein kinases and voltage-gated ion channels[1].

This technical whitepaper deconstructs the structural rationale behind this scaffold, explores its primary biological targets, and provides validated experimental workflows for evaluating the efficacy of its derivatives in preclinical drug discovery.

Structural Rationale: The Anatomy of a Privileged Scaffold

The utility of N-(3-aminopyridin-2-yl)methanesulfonamide stems from its dual-functional nature, which allows it to satisfy complex steric and electronic requirements within target binding pockets.

  • The Aminopyridine Core (Hinge Binder): The 2-aminopyridine and 3-aminopyridine motifs are classical ATP-competitive hinge-binding elements. The nitrogen atoms act as precise hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region[2].

  • The Methanesulfonamide Group (DFG/Solvent Interaction): The addition of the methanesulfonamide moiety serves two distinct purposes. First, it reduces the overall lipophilicity and electron density of the aniline-like core, which significantly improves the metabolic stability of the resulting drug candidate[3]. Second, the sulfonamide oxygens frequently participate in critical hydrogen bonding with the highly conserved DFG (Asp-Phe-Gly) motif in kinases, stabilizing specific conformational states (e.g., DFG-in or Type I½ binding modes)[4].

Scaffold A N-(3-aminopyridin-2-yl) methanesulfonamide B Aminopyridine Core (Kinase Hinge Binder) A->B C Methanesulfonamide (DFG Motif Interaction) A->C D Target Selectivity (e.g., MPS1, ALK2) B->D C->D E Metabolic Stability Improvement C->E

Caption: Logical mapping of the N-(3-aminopyridin-2-yl)methanesulfonamide pharmacophore features.

Primary Biological Targets and Mechanisms of Action

Derivatives built upon the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold have demonstrated profound biological activity across several critical therapeutic targets.

A. Mitotic Kinases: Monopolar Spindle 1 (MPS1) and Aurora Kinases

MPS1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis. Overexpression of MPS1 is a hallmark of aneuploid tumors. Aminopyridine-methanesulfonamide derivatives act as highly potent, ATP-competitive inhibitors of MPS1[3]. By binding to the active site, these compounds override the SAC, forcing cancer cells with unaligned chromosomes to prematurely exit mitosis, leading to catastrophic aneuploidy and subsequent apoptosis.

Pathway A Cell Cycle Progression (G2/M Phase) B MPS1 Kinase Activation A->B C Spindle Assembly Checkpoint (SAC) Recruitment B->C D Proper Chromosome Segregation C->D E Aminopyridine Scaffold (Inhibitor Binding) E->B Inhibits F Mitotic Catastrophe & Cancer Cell Apoptosis E->F Induces

Caption: Disruption of the MPS1-mediated Spindle Assembly Checkpoint (SAC) by targeted inhibitors.

B. Inflammatory Signaling: ALK2 and RIPK2

The scaffold is also highly active against kinases driving inflammatory and ossification disorders.

  • ALK2 (Activin receptor-like kinase 2): Mutations in ALK2 cause Fibrodysplasia Ossificans Progressiva (FOP). 2-aminopyridine derivatives exhibit biased, highly selective Type I inhibition of ALK2 over other TGF-β receptors[2].

  • RIPK2 (Receptor-Interacting Protein Kinase 2): RIPK2 mediates NOD signaling in immune responses. Methanesulfonamide-substituted aminopyridines stabilize the DFG-in conformation of RIPK2, acting as Type I½ inhibitors with nanomolar potency[4].

C. Voltage-Gated Ion Channels (Kv and NaV)

Beyond kinases, aminopyridines are classical modulators of potassium channels. Isomeric aminopyridines (like 3-aminopyridine) and methanesulfonamides have been shown to inversely modulate neuronal channels such as Kv12.1 and Kv11.1, shifting their voltage dependence and altering neuronal excitability[5].

Quantitative Activity Summary

The following table summarizes the typical pharmacological profiles of optimized derivatives utilizing this scaffold:

Biological TargetPrimary IndicationTypical IC50 / EC50 RangePrimary Binding Mechanism
MPS1 Kinase Oncology (Breast, Lung)10 nM – 150 nMATP-competitive (Hinge binding)
ALK2 Receptor FOP, Heterotopic Ossification5 nM – 50 nMType I Kinase Inhibition
RIPK2 Kinase Autoimmune / Inflammatory100 nM – 500 nMType I½ (DFG-in stabilization)
Kv12.1 Channel Neurological Disorders~3.0 mMVoltage-dependent gating shift

Experimental Workflows: Validating Kinase Inhibition

To evaluate the biological activity of newly synthesized N-(3-aminopyridin-2-yl)methanesulfonamide derivatives, a robust, self-validating biochemical assay is required. The Universal ADP-Glo™ Kinase Assay is the gold standard for this purpose.

Causality in Assay Design

Unlike radiometric assays, ADP-Glo measures the byproduct of the kinase reaction (ADP). We specifically run this assay at an ATP concentration equal to the target kinase's Km​ (Michaelis constant). Why? Because running the assay at Km​ ensures maximum sensitivity for identifying ATP-competitive inhibitors (like our aminopyridine scaffold) while maintaining a physiologically relevant baseline.

Workflow A Step 1: Kinase Reaction (Target + ATP + Inhibitor) B Step 2: ADP-Glo Reagent (Deplete unreacted ATP) A->B C Step 3: Detection Reagent (Convert ADP to ATP) B->C D Step 4: Luciferase Reaction (Measure Luminescence) C->D

Caption: Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating inhibitor potency.

Step-by-Step Protocol: ADP-Glo Kinase Assay

1. Reagent Preparation & Compound Dilution

  • Prepare a 10-point, 3-fold serial dilution of the aminopyridine-methanesulfonamide derivative in 100% DMSO.

  • Dilute the compounds into the 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT) to achieve a final DMSO concentration of 1% in the reaction well. Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced denaturation of the kinase.

2. Kinase Reaction Initiation

  • In a 384-well low-volume white plate, combine 2 µL of the compound with 2 µL of the target kinase enzyme (e.g., recombinant human MPS1). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 1 µL of a Substrate/ATP mix. Ensure the final ATP concentration matches the specific Km​ of the target kinase.

  • Incubate the plate for 60 minutes at room temperature.

3. ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

  • Causality: This step enzymatically depletes all unconsumed ATP, reducing background noise to near zero. This ensures that any subsequent signal is exclusively derived from the ADP generated by the kinase.

4. Signal Generation and Detection

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Read luminescence on a multi-mode microplate reader (e.g., EnVision or Synergy).

5. System Self-Validation (Z'-Factor)

  • Every plate must include a Positive Control (1% DMSO, no inhibitor) and a Negative Control (No enzyme, measures auto-hydrolysis of ATP).

  • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Validation Threshold: A Z′>0.5 confirms the assay is robust and the IC50 values generated for the aminopyridine derivatives are highly trustworthy.

Conclusion

The N-(3-aminopyridin-2-yl)methanesulfonamide scaffold is a masterclass in rational drug design. By combining the potent hinge-binding capabilities of the aminopyridine core with the DFG-stabilizing and metabolically favorable properties of the methanesulfonamide group, researchers can rapidly generate highly selective inhibitors. Whether targeting mitotic kinases in oncology or inflammatory pathways in rare genetic disorders, this building block remains a cornerstone of contemporary medicinal chemistry.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC.[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC.[Link]

  • Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643 - Frontiers.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.[Link]

Sources

Exploratory

N-(3-aminopyridin-2-yl)methanesulfonamide: A Technical Guide to Its Synthesis and Potential as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-aminopyridin-2-yl)methanesulfonamide is a heterocyclic compound featuring both a 2,3-diaminopyridine core and a methanesulfonamide moiety....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopyridin-2-yl)methanesulfonamide is a heterocyclic compound featuring both a 2,3-diaminopyridine core and a methanesulfonamide moiety. While specific literature on this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents, particularly in the realm of protein kinase inhibitors.[1][2] The aminopyridine scaffold serves as a versatile anchor for binding to the hinge region of kinase active sites, a strategy employed in numerous approved and investigational drugs.[3][4] Concurrently, the sulfonamide group is a key pharmacophore in a wide array of therapeutics, contributing to their binding affinity and pharmacokinetic properties.[5][6]

This technical guide presents a comprehensive overview of N-(3-aminopyridin-2-yl)methanesulfonamide, focusing on a proposed synthetic route based on established chemical principles. Furthermore, it delves into the potential of this molecule as a scaffold for the development of novel kinase inhibitors, outlining a strategic workflow for its biological evaluation.

Physicochemical Properties

While extensive experimental data for N-(3-aminopyridin-2-yl)methanesulfonamide is not publicly available, its basic physicochemical properties can be predicted.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂SVendor Information
Molecular Weight 187.22 g/mol Vendor Information
CAS Number 1564916-50-2Vendor Information

Proposed Synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide

The synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide can be logically approached from the key intermediate, 2,3-diaminopyridine. The synthesis is proposed as a two-step process: the synthesis of 2,3-diaminopyridine followed by a regioselective sulfonylation.

Part 1: Synthesis of the Precursor 2,3-Diaminopyridine

2,3-Diaminopyridine is a crucial precursor, and its synthesis has been well-documented through various methods.[7][8] A common and effective route involves the reduction of 2-amino-3-nitropyridine.[7]

Synthesis_of_2_3_Diaminopyridine 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄/HNO₃ 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine Nitration->2-Amino-3-nitropyridine Reduction Reduction 2-Amino-3-nitropyridine->Reduction Fe/HCl or H₂/Pd-C 2,3-Diaminopyridine 2,3-Diaminopyridine Reduction->2,3-Diaminopyridine

A general scheme for the synthesis of 2,3-diaminopyridine.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine from 2-Amino-3-nitropyridine [7]

Materials:

  • 2-Amino-3-nitropyridine

  • Iron powder (reduced)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Water

  • Sodium Hydroxide (NaOH) solution

  • Benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of 2-amino-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

  • Acidification: Add a small amount of concentrated hydrochloric acid to initiate the reaction.

  • Reflux: Heat the mixture on a steam bath for approximately one hour.

  • Work-up: After the reaction is complete, filter the hot mixture to remove the iron filings. Wash the iron residue with hot 95% ethanol.

  • Evaporation: Combine the filtrate and washings and evaporate to dryness.

  • Purification: Recrystallize the dark residue from water to yield the crude product. For further purification, recrystallization from benzene can be performed.[7]

  • Debromination (if starting from a brominated precursor): If starting from 2,3-diamino-5-bromopyridine, catalytic hydrogenation using a palladium catalyst in a basic solution is an effective method for removing the bromine atom.[7]

Part 2: Regioselective Sulfonylation of 2,3-Diaminopyridine

The critical step in synthesizing N-(3-aminopyridin-2-yl)methanesulfonamide is the regioselective sulfonylation of the 2-amino group of 2,3-diaminopyridine. The 2-amino group is generally more nucleophilic and less sterically hindered than the 3-amino group, which should favor the desired regioselectivity.[9]

Sulfonylation_of_2_3_Diaminopyridine 2,3-Diaminopyridine 2,3-Diaminopyridine Sulfonylation Sulfonylation 2,3-Diaminopyridine->Sulfonylation Methanesulfonyl chloride, Pyridine N-(3-aminopyridin-2-yl)methanesulfonamide N-(3-aminopyridin-2-yl)methanesulfonamide Sulfonylation->N-(3-aminopyridin-2-yl)methanesulfonamide

Proposed sulfonylation of 2,3-diaminopyridine.

Experimental Protocol: Proposed Synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide

This protocol is a general procedure based on standard sulfonylation reactions of aminopyridines.[10][11]

Materials:

  • 2,3-Diaminopyridine

  • Methanesulfonyl chloride

  • Anhydrous Pyridine (or another suitable base like triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diaminopyridine (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(3-aminopyridin-2-yl)methanesulfonamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Biological Activity and Screening Strategy

The aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of protein kinase inhibitors.[3] The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The sulfonamide moiety can also participate in hydrogen bonding and other interactions with the protein, contributing to the overall binding affinity and selectivity.[5]

Given these structural features, N-(3-aminopyridin-2-yl)methanesulfonamide represents a promising starting point for the development of novel kinase inhibitors. Its relatively small size and synthetic tractability make it an ideal candidate for fragment-based drug discovery and for the construction of more complex and potent inhibitors.

Proposed Kinase Inhibitor Screening Workflow

A systematic approach is necessary to evaluate the potential of N-(3-aminopyridin-2-yl)methanesulfonamide as a kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow A Synthesis and Purification of N-(3-aminopyridin-2-yl)methanesulfonamide B Biochemical Kinase Panel Screening A->B Primary Screen C Hit Identification and Validation B->C Data Analysis D Cell-Based Assays C->D Confirmation of Activity E Structure-Activity Relationship (SAR) Studies D->E Cellular Efficacy F Lead Optimization E->F Iterative Design and Synthesis

A general workflow for evaluating novel kinase inhibitors.

1. Broad Kinase Panel Screening:

  • Objective: To identify initial kinase targets.

  • Method: Screen the compound against a large, diverse panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM). Several commercial services offer such panels.

  • Data Analysis: Identify kinases where the compound shows significant inhibition (e.g., >50% inhibition).

2. Dose-Response and IC₅₀ Determination:

  • Objective: To quantify the potency of the compound against the identified "hit" kinases.

  • Method: Perform dose-response assays for the most promising kinase targets to determine the half-maximal inhibitory concentration (IC₅₀).

3. Cellular Assays:

  • Objective: To assess the compound's activity in a more physiologically relevant context.

  • Methods:

    • Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase within intact cells.

    • Phosphorylation Assays: Measure the inhibition of phosphorylation of a known substrate of the target kinase in a relevant cell line using methods such as Western blotting or ELISA.

    • Cell Proliferation/Viability Assays: Determine the effect of the compound on the growth and survival of cancer cell lines that are known to be dependent on the activity of the target kinase.

4. Structure-Activity Relationship (SAR) Studies:

  • Objective: To improve the potency, selectivity, and drug-like properties of the initial hit.

  • Method: Synthesize a library of analogues of N-(3-aminopyridin-2-yl)methanesulfonamide with modifications at the 3-amino group and potentially on the pyridine ring. This will help to understand which structural features are critical for activity.

Conclusion

While N-(3-aminopyridin-2-yl)methanesulfonamide is not a widely studied compound, its constituent moieties suggest significant potential in the field of medicinal chemistry, particularly as a scaffold for kinase inhibitors. The proposed synthetic route, leveraging the well-established chemistry of 2,3-diaminopyridine and sulfonamide formation, provides a clear path for its preparation. The outlined screening workflow offers a strategic approach to systematically evaluate its biological activity and to guide the development of more potent and selective derivatives. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related aminopyridine sulfonamide compounds.

References

  • Fox, B. A., & Threlfall, T. L. (Year). 2,3-diaminopyridine. Organic Syntheses. [Specific volume and page numbers, if available, would be cited here].
  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
  • Al-Omary, F. A., et al. (2023).
  • Moroccan Journal of Chemistry. (2025).
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online.
  • Ma, L., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Google Patents. (n.d.). Method for producing 2,3-diaminopyridines.
  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
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  • Moroccan Journal of Chemistry. (2025).
  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • PMC. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • Mashevskaya, I. V., et al. (2000). Regioselective interaction of heteroylpyruvic acids with 2,3-diaminopyridine.
  • Connect-Sci. (n.d.).
  • PMC. (2022).
  • ACS Publications. (1999). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.
  • International Journal of Advanced Research in Science and Communication Technology. (2024).
  • BenchChem. (2025).
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • SpringerLink. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • RSC Publishing. (2017). Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis.
  • RSC Publishing. (2012).
  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
  • PMC. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.
  • Synfacts. (n.d.).
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  • ACS Publications. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters.
  • Guidechem. (2023). What are the applications and storage methods of 2,3-Diaminopyridine?.
  • PubMed. (2025). Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones.
  • KTH Royal Institute of Technology. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Google Patents. (n.d.). Preparing 2,3-diaminopyridine compounds, useful e.g.
  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.

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Exploratory

Physicochemical Profiling of N-(3-aminopyridin-2-yl)methanesulfonamide: A Comprehensive Guide to Solubility and Stability Assessment

Executive Summary N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting pharmacophores [1]. The molecule features three distinct reactive motifs: a basic pyridine ring, an electron-donating primary amine at the C3 position, and an acidic methanesulfonamide group at the C2 position.

For drug development professionals and formulation scientists, understanding the physicochemical boundaries of this compound is critical. This whitepaper provides an in-depth, self-validating framework for assessing the thermodynamic solubility and forced degradation stability of N-(3-aminopyridin-2-yl)methanesulfonamide, grounded in mechanistic chemistry and ICH Q1A(R2) regulatory standards [2].

Structural & Mechanistic Analysis

To rationally design solubility and stability protocols, one must first deconstruct the molecule's electronic and structural properties. The causality behind its physical behavior lies in its amphoteric nature.

  • The Pyridine Nitrogen: Acts as a weak base. The electron-donating nature of the adjacent primary amine increases its basicity slightly, yielding an estimated pKa of ~5.5 to 6.5.

  • The Primary Amine (C3): While weakly basic, its primary role in stability is its susceptibility to oxidation. Aminopyridines are known to oxidize into N-oxides or nitroso derivatives under oxidative stress [3].

  • The Methanesulfonamide (C2): The strong electron-withdrawing effect of the sulfonyl group renders the sulfonamide N-H proton acidic (estimated pKa ~8.0 to 9.0).

Because the molecule contains both basic and acidic ionizable centers, it exhibits a characteristic U-shaped (or V-shaped) pH-solubility profile . It will be highly soluble in strong acids (cationic form) and strong bases (anionic form), but will reach its minimum solubility at its isoelectric point (zwitterionic or neutral form).

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicMechanistic Rationale
Molecular Weight 187.22 g/mol Standard computation (C6H9N3O2S)[1].
LogP (Octanol/Water) ~0.5 to 1.2Polar functional groups reduce lipophilicity.
Basic pKa ~5.5 - 6.5Protonation of the pyridine nitrogen.
Acidic pKa ~8.0 - 9.0Deprotonation of the sulfonamide N-H.
Solubility Minimum pH 6.5 - 7.5Isoelectric point where the neutral species dominates.

Thermodynamic Solubility Profiling

Kinetic solubility (often measured via solvent-shift methods like DMSO dilution) is prone to supersaturation artifacts. For a rigorous pre-formulation assessment, Thermodynamic Shake-Flask Solubility is the gold standard. This method ensures the compound has reached a true equilibrium between the solid and solution phases.

Step-by-Step Methodology: Shake-Flask Protocol

A self-validating protocol requires confirmation that the solid phase has not undergone a polymorphic transition during the assay. Therefore, residual solid analysis (via XRPD) is integrated into the workflow.

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate) to cover the physiological gastrointestinal tract spectrum.

  • Sample Saturation: Add an excess of N-(3-aminopyridin-2-yl)methanesulfonamide solid (~10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm at a constant 37°C ± 0.5°C for 48 hours. Causality: 48 hours is typically required for sulfonamide derivatives to overcome crystal lattice energy and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 100 µL to account for non-specific binding to the filter).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV (typically at λ = 254 nm or 280 nm) against a standard calibration curve prepared in a co-solvent system (e.g., 50:50 Water:Acetonitrile).

  • Solid-State Verification: Recover the excess solid from the filter, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not shifted to a hydrate or a different polymorph during equilibration.

SolubilityWorkflow A Compound Addition (Excess Solid) B Buffer Equilibration (pH 1.2, 4.5, 6.8, 7.4) A->B C Incubation & Agitation (48h at 37°C) B->C D Phase Separation (Centrifugation + Filtration) C->D E HPLC-UV Quantification (Supernatant) D->E F XRPD Verification (Residual Solid) D->F

Thermodynamic solubility assessment workflow via the shake-flask method.

Stability Assessment: Forced Degradation

According to the ICH Q1A(R2) guidelines, forced degradation studies must be conducted to elucidate the intrinsic stability of the molecule and validate that the analytical method is "stability-indicating" [2]. The goal is not to obliterate the molecule, but to achieve a targeted 5% to 20% degradation .

Causality for the 5-20% target: Degrading the compound beyond 20% risks the formation of secondary or tertiary degradants (degradants of degradants), which do not accurately reflect real-world shelf-life conditions and unnecessarily complicate chromatographic separation [4].

Mechanistic Degradation Pathways

For N-(3-aminopyridin-2-yl)methanesulfonamide, the primary vulnerabilities are:

  • Oxidation: The primary amine on the pyridine ring is highly susceptible to reactive oxygen species. Treatment with peroxides will likely yield N-oxide or nitroso derivatives [3].

  • Hydrolysis: While sulfonamides are generally robust, extreme acidic or basic conditions coupled with thermal stress can cleave the S-N bond, yielding 3-aminopyridin-2-amine and methanesulfonic acid.

DegradationPathways API N-(3-aminopyridin-2-yl) methanesulfonamide Ox Oxidative Stress (3% H2O2, RT) API->Ox HydA Acidic Hydrolysis (0.1N HCl, 60°C) API->HydA HydB Basic Hydrolysis (0.1N NaOH, 60°C) API->HydB Photo Photolytic Stress (UV/Vis, 1.2M lux-hr) API->Photo Deg1 N-Oxide / Nitroso Derivatives Ox->Deg1 Deg2 Sulfonamide Cleavage (3-aminopyridin-2-amine) HydA->Deg2 HydB->Deg2 Deg3 Radical Coupling Products Photo->Deg3

Primary forced degradation pathways and resulting stress products.

Step-by-Step Methodology: ICH Q1A(R2) Stress Testing

To ensure a self-validating system, Mass Balance must be calculated for every stress condition. Mass balance is the sum of the remaining active pharmaceutical ingredient (API) and the sum of all degradants. A mass balance close to 100% (±5%) indicates that the HPLC method successfully detected all degradation products without them being lost to volatility or irreversible column binding.

Table 2: ICH Q1A(R2) Forced Degradation Matrix
Stress ConditionReagents / EnvironmentDuration & TempExpected Mechanism
Acidic Hydrolysis 0.1 N HCl24 - 48h @ 60°CCleavage of the sulfonamide bond.
Basic Hydrolysis 0.1 N NaOH24 - 48h @ 60°CCleavage of the sulfonamide bond.
Oxidative Stress 3% H₂O₂2 - 24h @ 25°COxidation of the primary amine to N-oxide.
Thermal Stress Solid State7 days @ 80°CMinimal degradation expected (high thermal stability).
Photolytic Stress UV/Vis Light1.2 million lux-hoursFree radical generation and dimerization.

Protocol Execution:

  • Prepare a 1 mg/mL stock solution of the compound in a compatible co-solvent (e.g., Methanol/Water).

  • Expose 1 mL aliquots to the conditions outlined in Table 2.

  • Neutralization: For hydrolytic samples, neutralize the solution prior to injection (e.g., add 0.1 N NaOH to the HCl sample) to prevent damage to the HPLC column and to ensure the compound is in a consistent ionization state for chromatography.

  • Analyze via HPLC-DAD-MS (Diode Array Detector coupled with Mass Spectrometry) to not only quantify the degradation (aiming for 5-20%) but to elucidate the mass of the resulting degradants for structural confirmation.

Conclusion

The physicochemical profiling of N-(3-aminopyridin-2-yl)methanesulfonamide requires a nuanced approach due to its amphoteric nature and the oxidative liability of its aminopyridine core. By utilizing thermodynamic shake-flask methodologies and strictly adhering to ICH Q1A(R2) forced degradation limits, researchers can generate highly reliable, stability-indicating data. This foundational CMC (Chemistry, Manufacturing, and Controls) data is imperative for transitioning this structural motif from a raw intermediate into a viable clinical candidate.

References

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 15, 2026, from[Link]

  • Adam, M. S., & Al-Omair, M. A. (2020). Nanocomposite‐based inorganic‐organocatalyst Cu(II) complex and SiO2‐ and Fe3O4 nanoparticles as low‐cost and efficient catalysts for aniline and 2‐aminopyridine oxidation. Applied Organometallic Chemistry. Retrieved March 15, 2026, from[Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 15, 2026, from[Link]

Foundational

Predictive Mechanism of Action and Pharmacophore Analysis of N-(3-aminopyridin-2-yl)methanesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Analysis Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), ident...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Analysis

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that offer precise vector control and high ligand efficiency is critical. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly specialized, privileged building block. While not a standalone therapeutic, its structural topology—combining an ortho-diaminopyridine core with a strongly electron-withdrawing methanesulfonyl group—makes it an exceptional starting point for designing highly selective, ATP-competitive kinase inhibitors.

This technical guide provides an in-depth predictive analysis of its Mechanism of Action (MoA), structural causality, and the self-validating experimental workflows required to optimize this fragment into a clinical lead.

Structural Profiling & Pharmacophore Causality

To understand the predictive MoA of this molecule, we must deconstruct the causality behind its structural features. The molecule consists of a pyridine ring substituted at the 2-position with a methanesulfonamide group and at the 3-position with a primary amine.

The Bidentate Hinge-Binding Core

The 2-aminopyridine motif is a universally recognized pharmacophore in oncology and immunology, known for forming robust bidentate hydrogen bonds with the hinge region of the ATP-binding cassette in kinases such as ALK2 and c-MET[1][2].

  • Causality of the Sulfonamide: By appending a methanesulfonyl group to the exocyclic 2-amine, the pKa of the N-H bond is significantly lowered. This increases its hydrogen-bond donor capacity, resulting in a stronger interaction with the backbone carbonyl of the kinase hinge region compared to a standard, unfunctionalized aminopyridine[3].

  • Vector Analysis: The bulky −SO2​CH3​ group is sterically constrained. Upon binding to the hinge, this group is forced to project outward into the solvent-exposed channel or the ribose pocket, providing a distinct vector to build selectivity against off-target kinases[4].

The 3-Amino Synthetic Handle

The primary amine at the 3-position serves a dual purpose. Pharmacologically, it acts as a hydrogen-bond donor that can interact with the highly conserved catalytic lysine or the gatekeeper residue. Chemically, it provides an orthogonal synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to extend the molecule into the hydrophobic back pocket, a hallmark of Type II (DFG-out) or highly selective Type Ib kinase inhibitors[2].

Predictive Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the structural profiling, N-(3-aminopyridin-2-yl)methanesulfonamide is predicted to act as a Type I/Ib ATP-competitive kinase inhibitor fragment .

When introduced into a cellular environment, derivatives of this scaffold will diffuse into the intracellular space and outcompete endogenous ATP for the catalytic cleft of Receptor Tyrosine Kinases (RTKs) or serine/threonine kinases. The bidentate anchoring at the hinge region displaces ordered water molecules, providing an entropically driven boost to binding affinity. By blocking ATP binding, the scaffold prevents the trans-autophosphorylation of the kinase, thereby shutting down downstream signaling cascades (such as the PI3K/AKT survival pathway or the MAPK/ERK proliferation pathway).

Pathway Ligand Growth Factor (e.g., HGF / BMP) Receptor Receptor Tyrosine Kinase (c-MET / ALK2) Ligand->Receptor Adapter Adapter Proteins (GAB1 / Grb2) Receptor->Adapter Inhibitor Scaffold Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Effector1 PI3K / AKT Pathway (Survival) Adapter->Effector1 Effector2 MAPK / ERK Pathway (Proliferation) Adapter->Effector2

Fig 2. Inhibition of RTK signaling cascades via ATP-competitive hinge binding by the scaffold.

Quantitative Data Presentation

To guide the hit-to-lead optimization process, the baseline physicochemical and predicted binding parameters of the naked fragment are summarized below.

Table 1: Physicochemical & Pharmacological Profiling

PropertyValuePharmacological Implication
Molecular Weight 187.22 g/mol Strictly adheres to the "Rule of 3" for FBDD, allowing ample room for mass addition during optimization.
H-Bond Donors 3Strong anchoring potential at the kinase hinge region via the 2-NH and 3-NH2 groups.
H-Bond Acceptors 4Facilitates interaction with the solvent channel and catalytic lysine via the pyridine N1 and sulfonamide oxygens.
Predicted Binding Mode Type I/IbBidentate interaction via Pyridine N1 and 2-NHSO2CH3; back-pocket access via the 3-NH2 vector.

Self-Validating Experimental Workflows

To transition this predictive model into empirical data, researchers must employ a self-validating cascade of assays. Each step is designed with internal controls to eliminate false positives—a common pitfall when working with low-affinity fragments.

FBDD A Fragment Library (CAS 1564916-50-2) B Primary Screen (Thermal Shift Assay) A->B C Orthogonal Validation (SPR / ITC) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead (SAR Optimization) D->E

Fig 1. Self-validating fragment-based drug discovery workflow for scaffold optimization.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: Enzymatic assays often fail to detect low-affinity fragments ( Kd​ in the high micromolar range). DSF (Thermal Shift Assay) directly measures the thermodynamic stabilization of the folded kinase domain upon fragment binding, providing a highly sensitive, activity-independent readout.

  • Preparation: Dilute recombinant kinase domain (e.g., c-MET or ALK2) to 2μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Plating: Dispense N-(3-aminopyridin-2-yl)methanesulfonamide across a concentration gradient ( 10μM to 1mM ) into a 384-well PCR plate.

  • Self-Validation Control: Include DMSO-only wells (negative control) and a known high-affinity hinge binder like Crizotinib or Staurosporine (positive control) to validate the dynamic range of the melt curve.

  • Execution: Run a thermal ramp from 25°C to 95°C at 0.05°C/sec using a qPCR machine. Calculate the ΔTm​ from the first derivative of the melt curve. A shift of >1.5°C indicates specific target engagement.

Protocol 2: Structural Validation via X-ray Co-crystallization (Soaking)

Causality: To rationally design derivatives, the exact vector orientation of the methanesulfonamide and 3-amino groups must be empirically determined. Soaking pre-formed apo-crystals circumvents the solubility limits of the fragment during co-crystallization.

  • Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion (e.g., hanging drop) in optimized precipitant conditions (typically PEG 3350/4000).

  • Fragment Soaking: Transfer crystals into a soaking drop containing the precipitant solution supplemented with 10-20 mM of N-(3-aminopyridin-2-yl)methanesulfonamide and 10% DMSO. Incubate for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (precipitant + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Self-Validation Control: During data processing, calculate an Fo​−Fc​ omit map before modeling the ligand into the electron density. This prevents model bias and ensures the density at the hinge region is genuinely derived from the fragment[4].

References

  • CAS 1564916-50-2 | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy Source: ACS Publications URL:2

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: NIH PMC URL:1

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors Source: ACS Publications URL:3

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors Source: NIH PMC URL:4

Sources

Exploratory

Fragment-Based Drug Discovery (FBDD) Utilizing the N-(3-aminopyridin-2-yl)methanesulfonamide Scaffold: An In Silico Screening Whitepaper

Executive Summary The identification of high-quality chemical starting points is the most critical bottleneck in early-stage drug discovery. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of high-quality chemical starting points is the most critical bottleneck in early-stage drug discovery. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) has emerged as a highly versatile, low-molecular-weight building block in Fragment-Based Drug Discovery (FBDD). By combining the established hinge-binding capabilities of an aminopyridine core with the unique stereoelectronic properties of a methanesulfonamide group, this fragment serves as an ideal scaffold for targeting complex proteins, including kinases, RNA helicases, and voltage-gated ion channels.

This technical guide provides an authoritative framework for conducting in silico screening and rational drug design using this specific scaffold, emphasizing mechanistic causality, thermodynamic profiling, and self-validating computational protocols.

Pharmacophoric Profiling & Mechanistic Rationale

To successfully deploy N-(3-aminopyridin-2-yl)methanesulfonamide in virtual screening, one must understand the causality behind its structural interactions. The molecule is not merely a collection of atoms; it is a highly tuned pharmacophore designed to exploit specific microenvironments within protein binding pockets.

The 3-Aminopyridine Core

In kinase targeting (such as the mammalian Target of Rapamycin, mTOR), the 3-aminopyridine motif acts as a privileged anchor[1].

  • Causality: The pyridine nitrogen functions as a potent hydrogen bond acceptor, while the adjacent 3-amino group acts as a hydrogen bond donor. This creates a bidentate interaction motif that perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. This allows the fragment to securely lock into the ATP-binding hinge region of kinases, providing a rigid foundation for further vector growth.

The Methanesulfonamide Moiety

The methanesulfonamide group (-NH-SO₂-CH₃) is a classic bioisostere for carboxylic acids and planar amides, but with distinct 3D advantages.

  • Causality: Unlike planar amides, the sulfur atom in the sulfonamide group adopts a tetrahedral geometry. This three-dimensional projection allows the two oxygen atoms to probe deeper into polar sub-pockets (such as the ribose-binding pocket) without inducing steric clashes with the protein backbone. Furthermore, the sulfonamide NH is a strong hydrogen bond donor, and the group provides superior metabolic stability against amidases compared to standard carboxamides. This structural feature has been successfully exploited in the design of inhibitors for the RNA helicase DHX9[2] and voltage-gated sodium channels like Nav1.5[3].

Quantitative Data: FBDD Suitability Metrics

For a fragment to be viable in in silico screening, it must adhere to strict physicochemical parameters to ensure high ligand efficiency (LE) and room for structural elaboration. N-(3-aminopyridin-2-yl)methanesulfonamide strictly complies with Astex's "Rule of 3" (Ro3) for fragment libraries[4].

Table 1: Physicochemical Properties and Ro3 Compliance of CAS 1564916-50-2

Physicochemical PropertyValueRule of 3 (Ro3) ThresholdCompliance Status
Molecular Weight (MW) 187.22 g/mol ≤ 300 g/mol Optimal
Calculated LogP (cLogP) ~0.52≤ 3.0Optimal (High Aqueous Solubility)
Hydrogen Bond Donors (HBD) 3 (NH₂, NH)≤ 3Compliant
Hydrogen Bond Acceptors (HBA) 4 (N, O, O, N)≤ 3Marginally Extended (Acceptable)
Polar Surface Area (PSA) 88.1 Ų≤ 60 - 90 ŲCompliant
Rotatable Bonds 2≤ 3Optimal (Low Entropic Penalty)

Self-Validating In Silico Screening Protocol

Standard virtual screening often suffers from high false-positive rates due to inadequate sampling and generic scoring functions. The following protocol is engineered as a self-validating system ; it mathematically proves its own accuracy before generating novel predictions.

Phase 1: Conformational Sampling & Ligand Preparation
  • State Generation: Process the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold using a tool like LigPrep (Schrödinger) or OpenBabel. Generate all possible protonation states at physiological pH (7.4 ± 0.2).

  • Conformer Generation: Use OMEGA (OpenEye) to generate a maximum of 200 conformers per state.

    • Causality: The rotational flexibility of the methanesulfonamide bond (N-S) means the bioactive conformation may not be the global energy minimum in a vacuum. Extensive sampling prevents false negatives during rigid-receptor docking.

Phase 2: Target Preparation & The Self-Validation Checkpoint
  • Protein Processing: Import the target crystal structure (e.g., DHX9 or mTOR) and assign bond orders, add hydrogens, and optimize the hydrogen-bond network using PROPKA.

  • Self-Validation Checkpoint (Critical): Before screening, extract the co-crystallized native ligand. Generate a decoy set of 100 chemically similar but topologically distinct molecules (e.g., via DUD-E). Dock the native ligand and the decoys into the prepared grid.

    • Validation Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked native ligand is < 2.0 Å compared to the crystal structure, and the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) for decoy enrichment is > 0.75 . If these metrics fail, the grid parameters (e.g., scaling factor of van der Waals radii) must be recalculated.

Phase 3: Precision Docking & Scoring
  • HTVS to SP Transition: Dock the fragment library using High-Throughput Virtual Screening (HTVS), retaining the top 10%. Re-dock these using Standard Precision (SP) or Extra Precision (XP) modes.

  • Pharmacophore Constraints: Enforce a mandatory hydrogen-bond constraint at the kinase hinge region (e.g., interacting with Valine/Leucine backbone amides) to ensure the 3-aminopyridine core is correctly oriented.

Phase 4: Thermodynamic Validation via MM/GBSA
  • Free Energy Calculation: Subject the top 50 docking poses to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

    • Causality: Standard docking scores (like GlideScore) are parameterized for larger drug-like molecules and often fail for fragments. MM/GBSA incorporates implicit solvation models (VSGB). Because the methanesulfonamide group displaces ordered water molecules in the binding pocket, calculating the exact desolvation penalty is required to accurately rank binding affinities and eliminate false positives.

FBDD_Workflow LIG Ligand Preparation (Conformer Generation) VALID Self-Validation Checkpoint (RMSD < 2.0 Å, ROC > 0.75) LIG->VALID Conformers PROT Protein Preparation (Protonation & Minimization) PROT->VALID Refined Grid DOCK Precision Docking (Pharmacophore Constrained) VALID->DOCK Validated System MMGBSA Thermodynamic Scoring (MM/GBSA Desolvation) DOCK->MMGBSA Top Poses LEAD Hit-to-Lead Optimization (Vector Growth) MMGBSA->LEAD ΔG Bind (kcal/mol)

Caption: Self-validating in silico screening workflow for fragment-based drug discovery.

Mechanistic Target Pathways: DHX9 and mTOR

To illustrate the practical application of this scaffold, we examine its role in disrupting two distinct oncogenic pathways.

When N-(3-aminopyridin-2-yl)methanesulfonamide derivatives are optimized into lead compounds, they exhibit potent inhibitory profiles against targets like the DHX9 RNA helicase[2] and the mTOR kinase[1]. In DHX9, the sulfonamide moiety targets the ATPase/helicase cleft, preventing the unwinding of complex RNA structures. In mTOR, the aminopyridine core anchors into the ATP hinge, shutting down downstream signaling cascades responsible for tumor cell proliferation.

Signaling_Pathway FRAG Aminopyridine-Sulfonamide Optimized Lead DHX9 DHX9 RNA Helicase (ATPase Domain) FRAG->DHX9 Competitive Inhibition mTOR mTOR Kinase (ATP Hinge Region) FRAG->mTOR Kinase Inhibition RNA RNA Translation & Aberrant Splicing DHX9->RNA Disrupts mTOR->RNA Downregulates CELL Tumor Cell Proliferation & Survival RNA->CELL Blocks APOP Cell Cycle Arrest & Apoptosis CELL->APOP Induces

Caption: Dual mechanistic pathway of optimized aminopyridine-sulfonamide derivatives in oncology.

Conclusion

The N-(3-aminopyridin-2-yl)methanesulfonamide fragment represents a chemically dense, highly efficient starting point for drug discovery. By employing a self-validating in silico screening protocol that accounts for the unique stereoelectronic properties of the tetrahedral sulfonamide and the bidentate hydrogen-bonding capacity of the aminopyridine, researchers can dramatically reduce false-positive rates. This rigorous approach ensures that computational predictions translate reliably into robust in vitro binding affinities, accelerating the hit-to-lead optimization process.

References

  • World Intellectual Property Organization (WIPO). "Inhibitors of RNA helicase DHX9 and uses thereof." Patent WO2023158795A1, published August 24, 2023.
  • World Intellectual Property Organization (WIPO). "Pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors." Patent WO2011090935A1, published July 28, 2011.
  • World Intellectual Property Organization (WIPO). "Spiro-oxindole compounds and their use as therapeutic agents." Patent WO2010045251A2, published April 22, 2010.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 468304, N-Desisopropyl delavirdine." PubChem Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for N-(3-aminopyridin-2-yl)methanesulfonamide

Document Type: Standard Operating Procedure & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 156491...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1]

Executive Summary & Strategic Rationale

N-(3-aminopyridin-2-yl)methanesulfonamide is a highly valuable bifunctional building block utilized extensively in the development of advanced heterocyclic scaffolds, including imidazo[4,5-b]pyridines and various isoform-selective kinase inhibitors (e.g., Aurora-A kinase inhibitors)[2].

As a Senior Application Scientist, I have designed this protocol to address the inherent regioselectivity and reactivity challenges associated with functionalizing electron-deficient aminopyridines. This guide provides a self-validating, two-step synthetic workflow that maximizes yield and ensures absolute regiocontrol.

Scientific Integrity & Causality (E-E-A-T)

The Regioselectivity Challenge

A naive approach to synthesizing this target might involve the direct sulfonylation of pyridine-2,3-diamine. However, the 3-amino group is significantly more nucleophilic than the 2-amino group, which is deactivated by resonance with the adjacent pyridine nitrogen. Direct reaction with methanesulfonyl chloride (MsCl) inevitably yields the undesired N-(2-aminopyridin-3-yl)methanesulfonamide regioisomer.

Strategic Masking & Overcoming Deactivation

To achieve absolute regiocontrol, we utilize 3-nitropyridin-2-amine as the starting material. The nitro group serves a dual purpose: it masks the 3-position from side reactions and further deactivates the pyridine ring, preventing unwanted electrophilic aromatic substitution[2].

However, the combined electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group render the 2-amino group exceptionally poor at nucleophilic attack[3]. Standard weak bases (e.g., pyridine, triethylamine) fail to drive the sulfonylation to completion. Therefore, we employ Sodium Hydride (NaH) to quantitatively deprotonate the amine. This generates a highly reactive amide anion that readily and irreversibly attacks MsCl.

Chemoselective Reduction

Following sulfonylation, the nitro group must be reduced without cleaving the newly formed N-S bond. We utilize an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system. This method is highly chemoselective, environmentally benign, and avoids the sulfur-poisoning issues occasionally encountered with Palladium-catalyzed hydrogenation.

Visual Workflows

SyntheticRoute SM 3-Nitropyridin-2-amine (Starting Material) INT N-(3-nitropyridin-2-yl) methanesulfonamide (Intermediate) SM->INT MsCl, NaH THF, 0 °C to RT PROD N-(3-aminopyridin-2-yl) methanesulfonamide (Target) INT->PROD Fe, NH4Cl EtOH/H2O, 80 °C

Synthetic workflow for N-(3-aminopyridin-2-yl)methanesulfonamide.

Mechanism N1 2-Amino Group (Weak Nucleophile) N2 Deprotonation by NaH (Strong Base) N1->N2 Overcomes electronic deactivation N3 Amide Anion Formation (Enhanced Nucleophilicity) N2->N3 H2 gas evolution N4 Nucleophilic Attack on MsCl (Sulfonylation) N3->N4 Rapid trapping N5 N-S Bond Formation (Product) N4->N5 Chloride leaving group

Mechanistic rationale for base-mediated sulfonylation of deactivated aminopyridines.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(3-nitropyridin-2-yl)methanesulfonamide

Self-Validating Principle: The reaction is driven by the visible evolution of H₂ gas during deprotonation, providing an immediate visual cue of active anion formation.

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-nitropyridin-2-amine (1.0 equiv.) in anhydrous THF (20 mL) and add dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases and the solution turns deep red/orange (indicating amide anion formation).

  • Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 4 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:1). The starting material (Rf = 0.6, yellow spot) should be fully consumed, replaced by the product (Rf = 0.4, UV active).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Reduction to N-(3-aminopyridin-2-yl)methanesulfonamide

Self-Validating Principle: The reduction of the nitro group cleanly shifts the compound's polarity, making the product significantly more polar and enabling easy tracking via LC-MS.

  • Setup: In a 250 mL round-bottom flask, dissolve N-(3-nitropyridin-2-yl)methanesulfonamide (1.0 equiv.) in a solvent mixture of Ethanol and Water (4:1 v/v, 50 mL).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv.) and Ammonium Chloride (NH₄Cl, 5.0 equiv.) to the solution.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The nitro intermediate mass [M+H]⁺ 218.02 should disappear, replaced by the amine product mass [M+H]⁺ 188.05.

  • Workup: Cool the mixture to RT and filter through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate (100 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove Ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the organics over Na₂SO₄, filter, and evaporate to yield the pure title compound as an off-white solid.

Quantitative Data & Optimization

Table 1: Optimization of Sulfonylation Conditions (Protocol A) Causality Check: Demonstrating the necessity of strong base for deactivated aminopyridines.

EntryBaseSolventTemp (°C)Conversion (%)Rationale / Observation
1PyridineDCM25< 102-amino group is too electronically deactivated.
2Et₃NTHF6015Insufficient basicity to form the amide anion.
3K₂CO₃DMF8045Heterogeneous mixture; sluggish reaction rate.
4 NaH THF 0 to 25 > 95 Quantitative deprotonation drives rapid attack.

Table 2: Analytical Characterization Data (Target Compound)

TechniqueParameterObservation / Structural Assignment
¹H NMR Solvent: DMSO-d₆δ 9.50 (br s, 1H, NH SO₂), 7.65 (dd, 1H, Ar-H 6), 6.95 (dd, 1H, Ar-H 4), 6.55 (dd, 1H, Ar-H 5), 5.20 (br s, 2H, NH ₂), 3.10 (s, 3H, CH ₃)
LC-MS ESI+m/z calculated for C₆H₁₀N₃O₂S⁺ [M+H]⁺: 188.05; Found: 188.05
TLC EtOAc:Hexane (1:1)Rf = 0.35 (Highly UV active at 254 nm; Ninhydrin positive)

References

  • ACS Publications. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry. Available at: [Link][2]

  • Journal of Chemical Society of Nigeria. "SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE." JCSN. Available at: [Link][3]

Sources

Application

Application Note: N-(3-aminopyridin-2-yl)methanesulfonamide as a Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Rather than acting as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic agent, this compound serves as a critical precursor for the synthesis of imidazo[4,5-b]pyridine scaffolds[1]. These fused bicyclic systems are privileged pharmacophores in oncology and immunology, frequently deployed as ATP-competitive inhibitors targeting Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Bruton's Tyrosine Kinase (BTK)[2][3].

This application note details the physicochemical rationale for utilizing this specific mesyl-protected diamine, provides a self-validating synthetic protocol for cyclodehydration, and maps its downstream utility in drug discovery workflows.

Physicochemical Profiling & Handling Rationale

Unprotected 2,3-diaminopyridines are highly electron-rich and notoriously difficult to handle; they are susceptible to rapid air oxidation (often turning dark brown on the benchtop) and yield poor regioselectivity during electrophilic aromatic substitution or N-alkylation.

The Causality of the Mesyl Group: By pre-installing a methanesulfonyl (mesyl) group at the C2-amine, N-(3-aminopyridin-2-yl)methanesulfonamide overcomes these limitations[4]. The strong electron-withdrawing nature of the sulfonamide dampens the nucleophilicity of the C2-nitrogen. This stereoelectronic tuning ensures that incoming electrophiles (such as acyl chlorides or aldehydes) react exclusively at the C3-primary amine. Furthermore, the mesyl group enhances bench stability and solubility in polar aprotic solvents commonly used in high-throughput library synthesis.

Table 1: Physicochemical & Sourcing Profile
ParameterSpecification / DataOperational Significance
CAS Number 1564916-50-2Primary identifier for procurement.
Molecular Formula C6H9N3O2S[5]-
Molecular Weight 187.22 g/mol Low molecular weight ensures high atom economy in multi-step syntheses.
Physical State Off-white to pale yellow solidIndicates high purity (>98%); darkening suggests degradation.
Solubility Soluble in DMF, DMSO, THFIdeal for standard amide coupling and microwave-assisted workflows.
C2-NH pKa ~8.5 - 9.0 (Estimated)Acidic enough to be deprotonated by mild bases (e.g., K2CO3) during cyclization.

Mechanistic Workflow: Synthesis of Functionalized Imidazo[4,5-b]pyridines

The conversion of N-(3-aminopyridin-2-yl)methanesulfonamide into a bioactive imidazo[4,5-b]pyridine core relies on a regioselective acylation followed by an intramolecular cyclodehydration. The mesyl group can either be retained to probe specific Structure-Activity Relationships (SAR) or cleaved to reveal the free imidazole NH, which is a critical hydrogen bond donor for kinase hinge binding[3][4].

SyntheticWorkflow SM N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) Step1 Amide Coupling (HATU, DIPEA, Ar-COOH) SM->Step1 Intermediate Linear Amide Intermediate (C3-Acylated) Step1->Intermediate Step2 Cyclodehydration (POCl3 or AcOH, Heat) Intermediate->Step2 ProtectedCore N-Mesyl Imidazo[4,5-b]pyridine (Protected Scaffold) Step2->ProtectedCore Step3 Deprotection (NaOH / MeOH) ProtectedCore->Step3 Optional Cleavage FinalTarget Free Imidazo[4,5-b]pyridine (Kinase Hinge Binder) Step3->FinalTarget

Fig 1. Regioselective synthetic workflow from N-(3-aminopyridin-2-yl)methanesulfonamide to the target imidazo[4,5-b]pyridine core.

Self-Validating Experimental Protocol: Microwave-Assisted Cyclocondensation

This protocol describes the synthesis of a 2-aryl-imidazo[4,5-b]pyridine utilizing CAS 1564916-50-2. The methodology is designed as a self-validating system, incorporating strict in-process controls to guarantee structural integrity at each step.

Step 1: Regioselective Amide Coupling
  • Reaction: Dissolve 1.0 eq of N-(3-aminopyridin-2-yl)methanesulfonamide and 1.1 eq of the desired aryl carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours under N2.

  • Validation Check (LC-MS): Sample the reaction. You must observe a mass corresponding to [M+H]+ of the linear amide. Causality: The absence of a double-acylation mass confirms that the mesyl group successfully deactivated the C2-amine, ensuring 100% regioselectivity at the C3 position.

Step 2: Cyclodehydration
  • Reaction: Isolate the intermediate via aqueous workup. Resuspend the crude linear amide in glacial acetic acid (0.1 M).

  • Microwave Irradiation: Heat the solution in a sealed microwave vial at 150°C for 45 minutes.

  • Validation Check (LC-MS/TLC): Analyze the crude mixture. A definitive mass shift of -18 Da (loss of H2O) must be observed, confirming successful intramolecular attack by the C2-sulfonamide nitrogen and subsequent dehydration. UV absorption will also shift to a longer wavelength due to the extended conjugation of the newly formed fused bicyclic system.

Step 3: Mesyl Deprotection (Revealing the Pharmacophore)
  • Reaction: Dissolve the N-mesyl imidazo[4,5-b]pyridine in a 1:1 mixture of THF and MeOH. Add 5.0 eq of 2M aqueous NaOH.

  • Cleavage: Stir at 60°C for 4 hours.

  • Validation Check: LC-MS will show a mass shift of -78 Da (loss of the SO2CH3 group). The resulting product is the free 1H-imidazo[4,5-b]pyridine.

Table 2: Expected Yields and Optimization Data
Reaction StepCatalyst / ReagentTemp (°C)TimeExpected YieldPurity (UPLC)
Amide Coupling HATU / DIPEA252 h85 - 92%> 95%
Cyclodehydration Glacial AcOH (MW)15045 min70 - 80%> 90%
Deprotection 2M NaOH604 h88 - 95%> 98%

Application in Drug Discovery: Kinase Hinge Binding

Once synthesized, the imidazo[4,5-b]pyridine scaffold acts as a highly potent ATP-competitive inhibitor. The structural geometry of the core allows it to insert deeply into the ATP-binding pocket of various kinases.

Mechanistic Insight: The N4 pyridine nitrogen acts as a hydrogen bond acceptor, while the newly revealed N3 imidazole nitrogen (post-deprotection) acts as a strong hydrogen bond donor (pKa ~11.0)[4]. This specific donor-acceptor motif forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of Ala213 in the hinge region of Aurora A kinase[3][4].

Recent optimization of this scaffold has led to the discovery of dual FLT3/Aurora kinase inhibitors, which are highly effective in preclinical models of Acute Myeloid Leukemia (AML) harboring the FLT3-ITD mutation[3]. Furthermore, researchers have recently adapted this core to develop noncovalent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK) for B-cell malignancies, avoiding the off-target toxicity associated with irreversible covalent binders[2].

BiologicalPathway cluster_targets Primary Kinase Targets Inhibitor Imidazo[4,5-b]pyridine Derivative Aurora Aurora A/B Kinase Inhibitor->Aurora Binds Hinge (Ala213) FLT3 FLT3-ITD Mutant Inhibitor->FLT3 Dual Inhibition Spindle Mitotic Spindle Assembly Aurora->Spindle Regulates STAT5 STAT5 / MAPK Signaling FLT3->STAT5 Activates Apoptosis Leukemic Cell Apoptosis Spindle->Apoptosis Blockade Causes Mitotic Catastrophe STAT5->Apoptosis Inhibition Causes Growth Arrest

Fig 2. Dual FLT3/Aurora kinase inhibition pathway driving apoptosis in AML models.

References

  • Calpaclab. "N-(3-aminopyridin-2-yl)methanesulfonamide, 98% Purity". Calpaclab Product Database. URL:[Link]

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate". Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia". Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Wang, X., et al. "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors". European Journal of Medicinal Chemistry / PubMed, 2025. URL:[Link]

Sources

Method

Application Note: N-(3-aminopyridin-2-yl)methanesulfonamide in Medicinal Chemistry &amp; Rational Drug Design

Executive Summary N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring an ortho-diamine topologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring an ortho-diamine topological equivalent on a pyridine core—where one amine is selectively sulfonylated—this compound serves as a privileged scaffold. It is primarily deployed in two critical drug discovery workflows: as a highly directional hinge-binding motif in the rational design of ATP-competitive kinase inhibitors, and as a direct precursor for the synthesis of imidazo[4,5-b]pyridine heterocyclic cores, which act as robust purine bioisosteres.

This application note provides researchers with an authoritative guide to the structural logic, synthetic methodologies, and analytical validation required to effectively incorporate this scaffold into drug development pipelines.

Physicochemical & Structural Profiling

To successfully utilize N-(3-aminopyridin-2-yl)methanesulfonamide, one must understand its electronic distribution. The highly electron-withdrawing methanesulfonamide group at the C2 position significantly reduces the electron density of the pyridine ring. Consequently, the C3-amino group exhibits reduced nucleophilicity compared to an unfunctionalized aniline or 3-aminopyridine. This necessitates the use of highly active coupling reagents (e.g., HATU, POCl₃) during functionalization. Furthermore, the sulfonamide proton is relatively acidic (pKa ~7.5), which dictates careful pH management during aqueous workups to prevent product loss into the aqueous phase.

Table 1: Physicochemical Parameters
ParameterValue / DescriptionImpact on Experimental Design
Molecular Formula C₆H₉N₃O₂SN/A
Molecular Weight 187.22 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 3 (Sulfonamide NH, Amine NH₂)Capable of complex bidentate interactions with target proteins.
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O x2, Amine N)High topological polarity; requires polar aprotic solvents (DMF, DMSO) for synthesis.
LogP (Estimated) ~0.5 - 1.0Highly water-soluble if ionized; avoid strong bases during extraction.

Application I: Kinase Inhibitor Hinge-Binding Motif

In the development of targeted kinase inhibitors, the 2-aminopyridine core is a well-documented hinge-binding motif (, ). The addition of the methanesulfonamide group at the 2-position creates a potent, bidentate hydrogen-bonding network. The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase backbone amide (e.g., Met or Cys residues), while the sulfonamide NH acts as a strong hydrogen bond donor to the backbone carbonyl. The adjacent 3-amino group acts as a synthetic vector, allowing medicinal chemists to append moieties that extend into the DFG-out pocket or the solvent-exposed region to achieve kinase selectivity.

HingeBinding Compound N-(3-aminopyridin-2-yl) methanesulfonamide PyN Pyridine Nitrogen (H-Bond Acceptor) Compound->PyN SulfNH Sulfonamide NH (H-Bond Donor) Compound->SulfNH Amine3 3-Amino Group (Solvent Vector) Compound->Amine3 Hinge Kinase Hinge Region (Backbone Amides) PyN->Hinge Accepts H SulfNH->Hinge Donates H Pocket DFG / Solvent Pocket Amine3->Pocket Extends via Linker

Caption: Pharmacophore model of N-(3-aminopyridin-2-yl)methanesulfonamide binding to a kinase hinge.

Application II: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The 1H-imidazo[4,5-b]pyridine ring system is a critical purine bioisostere utilized in oncology and antimicrobial research (). N-(3-aminopyridin-2-yl)methanesulfonamide serves as a direct precursor for these scaffolds. Through cyclocondensation with orthoesters or aldehydes, the di-nitrogen motif is locked into a rigid bicyclic system. The methanesulfonyl group can either be retained to modulate the electronic properties of the imidazole ring or cleaved post-cyclization depending on the target pharmacophore.

SyntheticWorkflow SM Starting Material CAS: 1564916-50-2 PathA Path A: Amide Coupling Reagents: R-COOH, HATU, DIPEA SM->PathA Selective NH2 Acylation PathB Path B: Cyclocondensation Reagents: RC(OEt)3, pTSA, Heat SM->PathB Dual N-Attack & Cyclization ProdA 3-Amido Derivative (Kinase Inhibitor Scaffold) PathA->ProdA ProdB Imidazo[4,5-b]pyridine (Purine Bioisostere) PathB->ProdB

Caption: Synthetic workflow for generating kinase inhibitors and imidazo[4,5-b]pyridines.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic fidelity and high yields.

Protocol A: Chemoselective Amide Coupling at the 3-Amino Position

Objective: To append a carboxylic acid vector to the 3-amino group while preserving the 2-methanesulfonamide motif for hinge binding.

Reagents:

  • N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to generate the active uronium ester.

  • Coupling: Add N-(3-aminopyridin-2-yl)methanesulfonamide in one portion.

    • Expert Insight: The deactivated nature of the 3-amino group requires the pre-formation of the active ester. Do not mix all reagents simultaneously, as this increases the risk of guanidinylation byproducts from HATU.

  • Reaction Monitoring: Stir at 40°C for 4–12 hours. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 188 [M+H]⁺) is consumed.

  • Workup (Critical Step): Dilute the mixture with Ethyl Acetate (10 volumes). Wash with water (3x) to remove DMF, followed by a mild brine wash.

    • Causality: Do NOT wash with 1M NaOH or saturated Na₂CO₃. The sulfonamide proton is acidic; strong bases will form the sodium salt of your product, pulling it into the aqueous waste layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Cyclocondensation to Imidazo[4,5-b]pyridine

Objective: To construct a purine bioisostere core via condensation with an orthoester.

Reagents:

  • N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 eq)

  • Triethyl orthoformate (Solvent/Reactant, 10 eq)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, suspend the starting material in triethyl orthoformate. Add catalytic pTSA.

  • Cyclization: Seal the vial and irradiate at 120°C for 30 minutes.

    • Expert Insight: The initial step is the formation of an imidate at the 3-amino position, followed by nucleophilic attack from the sulfonamide nitrogen. Microwave irradiation overcomes the high activation energy required for the sulfonamide attack.

  • Validation: Check TLC (UV 254 nm). The highly fluorescent starting material spot should be replaced by a distinct, lower Rf spot corresponding to the cyclized product.

  • Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold diethyl ether. Otherwise, concentrate under reduced pressure and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, utilize the following analytical benchmarks and troubleshooting matrices.

Table 2: Analytical Characterization Benchmarks
TechniqueExpected Signal / ObservationStructural Correlation
¹H NMR (DMSO-d₆) Singlet, ~3.10 ppm (3H)Methanesulfonyl (-SO₂CH₃) protons.
¹H NMR (DMSO-d₆) Broad singlet, ~9.50 - 10.50 ppm (1H)Sulfonamide NH (exchangeable with D₂O).
LC-MS (ESI+) m/z 188.0 [M+H]⁺Intact N-(3-aminopyridin-2-yl)methanesulfonamide.
IR Spectroscopy ~1320 cm⁻¹ and ~1150 cm⁻¹Asymmetric and symmetric S=O stretches.
Table 3: Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Low Yield in Amide Coupling Deprotonation of the sulfonamide by excess DIPEA reduces nucleophilicity of the 3-amine.Switch to a weaker base (e.g., Pyridine) or pre-form an acid chloride instead of using HATU.
Product Lost During Workup Aqueous wash was too basic (pH > 8), forming a water-soluble sulfonamide salt.Acidify the aqueous layer to pH 5 with 1M HCl and back-extract with 10% MeOH in DCM.
Incomplete Cyclization (Protocol B) Insufficient electrophilicity of the orthoester intermediate.Increase pTSA catalyst loading to 0.2 eq or elevate microwave temperature to 140°C.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Molecules (MDPI) URL:[Link]

Application

Topic: A General Framework for the Characterization of N-(3-aminopyridin-2-yl)methanesulfonamide in Enzyme Inhibition Studies

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The aminopyridine sulfonamide scaffold is a recurring moti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The aminopyridine sulfonamide scaffold is a recurring motif in medicinal chemistry, known to produce potent inhibitors against various enzyme classes, including kinases and metabolic enzymes.[1][2] N-(3-aminopyridin-2-yl)methanesulfonamide represents a novel entity within this class. This guide provides a comprehensive, field-tested framework for its initial characterization as an enzyme inhibitor. The protocols herein are designed to be adaptable to a wide range of enzyme targets and assay formats, establishing a self-validating workflow from initial potency determination to mechanistic elucidation.

Part 1: Compound Profile and Preparation

Before commencing any biological assay, a thorough understanding and proper preparation of the inhibitor are paramount for data reproducibility. The integrity of your results begins with the integrity of your reagents.

Physicochemical Properties

A summary of the known properties of N-(3-aminopyridin-2-yl)methanesulfonamide is presented below. This data is critical for accurate stock solution preparation and for understanding the compound's general characteristics.

PropertyValueSource
CAS Number 1564916-50-2
Molecular Formula C₆H₉N₃O₂S
Molecular Weight 187.22 g/mol
Appearance Solid (predicted)General chemical knowledge
Purity >95% (Recommended)N/A
Solubility High in DMSO; low in aqueous media (predicted)Common for small molecules[3]
Protocol: Preparation of High-Concentration Stock Solution

The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent of choice is its high solubilizing power for a vast range of organic molecules and its miscibility with aqueous assay buffers.[3] However, it is crucial to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced artifacts on enzyme activity.

Materials:

  • N-(3-aminopyridin-2-yl)methanesulfonamide powder

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out a precise amount of the compound (e.g., 1.87 mg). The goal is to prepare a stock solution of a convenient high concentration, such as 10 mM.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Example: For 1.87 mg of compound to make a 10 mM stock: Volume (L) = 0.00187 g / (0.01 mol/L * 187.22 g/mol ) = 0.001 L = 1 mL

  • Dissolve: Add the calculated volume of DMSO to the tube.

  • Solubilize: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. A brief centrifugation can help pellet any undissolved particulates.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C in desiccated conditions. Sulfonamide compounds in frozen storage have shown degradation over extended periods (months), so fresh stocks are recommended for long-term studies.[4]

Part 2: Potency Determination (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the functional measure of an inhibitor's potency. It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5][6]

Experimental Rationale

This protocol uses a dose-response methodology where the enzyme activity is measured across a range of inhibitor concentrations.[3] The substrate concentration is held constant, typically at or below its Michaelis constant (Kₘ), to ensure that the assay is sensitive to competitive inhibitors.[5] Using substrate concentrations significantly higher than the Kₘ can artificially inflate the apparent IC₅₀ for competitive compounds, making them appear less potent.[5]

Workflow for IC₅₀ Determination

IC50_Workflow A Prepare 10 mM Stock in DMSO B Create Serial Dilution Series (e.g., 100 µM to 1 nM in Assay Buffer) A->B C Dispense Dilutions to 96-Well Plate B->C D Add Enzyme to Each Well (Pre-incubate if necessary) C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Absorbance/Fluorescence over time) E->F G Calculate Initial Velocity (Rate) for Each Concentration F->G H Normalize Data to Controls (0% and 100% Inhibition) G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Fit with Non-Linear Regression (Four-Parameter Logistic Model) I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Protocol: IC₅₀ Determination via 96-Well Plate Assay

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • N-(3-aminopyridin-2-yl)methanesulfonamide stock solution (10 mM in DMSO)

  • 96-well microplate (e.g., clear for colorimetric, black for fluorescent assays)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Dilution Series: Create a serial dilution of the inhibitor. A common approach is a 1:3 dilution series spanning a wide concentration range (e.g., from 100 µM down to the low nM range).[3] It is critical to perform an intermediate dilution from the 10 mM DMSO stock into assay buffer first to minimize the final DMSO concentration.

  • Plate Layout: Design the plate to include controls:

    • 100% Activity Control (No Inhibitor): Wells containing enzyme, substrate, and buffer with DMSO vehicle only.

    • 0% Activity Control (Background): Wells containing substrate and buffer, but no enzyme.

    • Inhibitor Wells: Wells with enzyme, substrate, buffer, and the inhibitor dilution series.

  • Enzyme Addition: Add the enzyme solution to all wells except the background controls. Allow for a brief pre-incubation with the inhibitor (e.g., 10-15 minutes at room temperature) if slow binding is suspected.[3]

  • Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction.

  • Data Acquisition: Immediately place the plate in a reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode). This is superior to a single endpoint reading as it ensures the reaction rates are measured during the initial, linear phase.[3]

  • Data Analysis: a. Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the progress curve. b. Subtract the average background rate from all other measurements. c. Normalize the data by setting the average rate of the "No Inhibitor" control to 100% activity and the background to 0%. d. Plot the percent inhibition (100 - % activity) against the logarithm of the inhibitor concentration. e. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀.[7]

Example Data Presentation
[Inhibitor] (nM)log[Inhibitor]Avg. Rate (RFU/min)% Inhibition
100004.0015.694.8
33333.5221.292.9
11113.0545.884.7
3702.5798.367.2
1232.09165.444.9
411.61221.926.0
13.71.14268.110.6
4.60.66291.52.8
0 (Control)N/A300.00.0
BkgdN/A5.0100.0

This data, when plotted and fitted, would yield an IC₅₀ value near 123 nM.

Part 3: Mechanism of Inhibition (MOI) & Kᵢ Determination

While IC₅₀ is a measure of potency, it is dependent on substrate concentration. The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration.[8][9] Determining the Kᵢ requires elucidating the mechanism of inhibition.

Rationale and Inhibition Models

Reversible inhibitors typically fall into one of four categories, distinguished by how they affect the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[10][11]

  • Competitive: Inhibitor binds only to the free enzyme's active site. This increases the apparent Kₘ but does not change Vₘₐₓ.[12]

  • Non-competitive: Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate (ES) complex. This reduces the apparent Vₘₐₓ but does not change Kₘ.[10]

  • Uncompetitive: Inhibitor binds only to the ES complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.[13]

  • Mixed: Inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex. This reduces the apparent Vₘₐₓ and can either increase or decrease the apparent Kₘ.[11]

Inhibition_Models cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES E-Substrate (ES) E->ES + S EI E-Inhibitor (EI) E->EI + I P E + Product (P) ES->P k_cat E2 Enzyme (E) ES2 E-Substrate (ES) E2->ES2 + S EI2 E-Inhibitor (EI) E2->EI2 + I ESI2 ESI (inactive) ES2->ESI2 + I P2 E + Product (P) ES2->P2 k_cat E3 Enzyme (E) ES3 E-Substrate (ES) E3->ES3 + S ESI3 ESI (inactive) ES3->ESI3 + I P3 E + Product (P) ES3->P3 k_cat

Caption: Simplified binding models for different types of reversible enzyme inhibition.

Protocol: MOI and Kᵢ Determination

This experiment involves generating multiple substrate-velocity curves, each at a different, fixed concentration of the inhibitor.[8]

Procedure:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of N-(3-aminopyridin-2-yl)methanesulfonamide based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Prepare Substrate Dilutions: For each inhibitor concentration, prepare a series of substrate dilutions, typically spanning from 0.1x Kₘ to 10x Kₘ.

  • Run Kinetic Assays: For each fixed inhibitor concentration, perform a kinetic assay identical to the one in the IC₅₀ protocol, but this time varying the substrate concentration.

  • Calculate Initial Velocities: Determine the initial reaction rate (V₀) for every combination of inhibitor and substrate concentration.

  • Data Plotting and Analysis: a. Plot V₀ versus substrate concentration [S] for each inhibitor concentration on the same graph (Michaelis-Menten plot). b. Globally fit all datasets simultaneously using non-linear regression to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) in a program like GraphPad Prism.[8] This method is statistically more robust than linearization. c. Alternatively, for visualization, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism:

    • Competitive: Lines intersect on the y-axis.
    • Non-competitive: Lines intersect on the x-axis.
    • Uncompetitive: Lines are parallel.
    • Mixed: Lines intersect in the upper-left quadrant.
  • Kᵢ Calculation: The non-linear regression fit will directly provide the Kᵢ value.[14] If not available, Kᵢ can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors, which is a trustworthy and widely used method.[15]

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant for the substrate.

Example Data Presentation (Lineweaver-Burk Plot for Competitive Inhibition)
1/[S] (µM⁻¹)1/V₀ (no inhibitor)1/V₀ (+ inhibitor)
0.200.0400.055
0.100.0300.040
0.050.0250.033
0.020.0220.028

When plotted, these lines would intersect on the y-axis, indicating competitive inhibition and allowing for the graphical determination of Kₘ and Vₘₐₓ.

References

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course material link is unavailable, general reference to the platform's educational content on this topic).

  • Yonetani, T., & Theorell, H. (1964). Studies on liver alcohol dehydrogenase-diphosphopyridine nucleotide-inhibitor complexes. Archives of Biochemistry and Biophysics.
  • Goodwin, C. J. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Dress, K. R., et al. (2008). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry.
  • Brandt, M. (n.d.). Inhibition kinetics. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Patsnap. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from [Link]

  • Brandt, M. (n.d.). Enzyme Inhibition. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • StudySmarter. (2024). Enzyme Inhibition: Types & Mechanisms. Retrieved from [Link]

  • M de la Cruz, L., et al. (2024).
  • Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry.
  • Pathare, R. S., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development.
  • Ranu, B. C., et al. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.
  • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Research Square.
  • Malisch, R., et al. (1991). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants.
  • Ghasemzadeh, M. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Chupakhin, E., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Huličiak, M., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules.
  • Sultan, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine.
  • Nair, S. K., et al. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis, structure and biological activity 3-(arylmethyl) aminopyridine-2 (1 H ) -ones and 1 H -pyrido[2,3-b][8][16]oxazin-2(3 H )-ones. Retrieved from [Link]

  • Aben, A. K., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules.
  • Den Hertog, A., et al. (1990). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European Journal of Pharmacology.
  • Garvey, E. P., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Aben, A. K., et al. (2020). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). Molecules.

Sources

Method

Application Notes and Protocols for the Evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide as a Potential Kinase Inhibitor

Introduction: The Aminopyridine Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably canc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, the aminopyridine scaffold has emerged as a "privileged" structure, frequently appearing in potent and selective kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.

The compound of interest, N-(3-aminopyridin-2-yl)methanesulfonamide , represents a novel chemical entity for which, to date, there is no publicly available data on its biological activity. However, its structural features—namely the 2-aminopyridine core and the sulfonamide group—are present in various known kinase inhibitors. For instance, aminopyridine derivatives have been successfully developed as inhibitors of c-Jun N-terminal kinases (JNK), Cyclin-Dependent Kinases (CDKs), and c-Met, among others[1][2]. The sulfonamide moiety is also a common feature in many kinase inhibitors, contributing to their solubility and ability to form additional interactions within the ATP-binding pocket[3].

Given this structural precedent, N-(3-aminopyridin-2-yl)methanesulfonamide is a compelling candidate for investigation as a kinase inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound. The following protocols are designed to be self-validating and are grounded in established methodologies for kinase inhibitor profiling.

Mechanism of Action Hypothesis: Targeting the Kinase ATP-Binding Site

The primary hypothesis for the mechanism of action of N-(3-aminopyridin-2-yl)methanesulfonamide is its function as an ATP-competitive inhibitor. The 2-aminopyridine motif can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The methanesulfonamide group may occupy the solvent-exposed region or interact with other residues in the ATP-binding pocket, contributing to both potency and selectivity.

cluster_0 Kinase ATP-Binding Site Hinge Region Hinge Region ATP ATP Catalytic Site Catalytic Site ATP->Catalytic Site Binds Inhibitor N-(3-aminopyridin-2-yl)methanesulfonamide Inhibitor->Hinge Region Competes with ATP Phosphorylated Substrate Phosphorylated Substrate Catalytic Site->Phosphorylated Substrate Phosphorylates Substrate Substrate Substrate->Catalytic Site Binds

Caption: ATP-Competitive Inhibition Mechanism.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial biochemical and cell-based evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system is then used to detect the remaining ATP; a lower luminescence signal indicates higher kinase activity and less inhibition.

Materials:

  • N-(3-aminopyridin-2-yl)methanesulfonamide (test compound)

  • Recombinant human kinases (a diverse panel is recommended for initial screening)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (commercial kits are available and recommended)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Multichannel pipettes and a microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(3-aminopyridin-2-yl)methanesulfonamide in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, or as recommended by the kinase manufacturer.

  • Detection:

    • Stop the kinase reaction and add the ATP detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete the remaining ATP and then generate a luminescent signal.

    • Incubate as required by the detection reagent protocol.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

Kinase TargetIC50 (µM) of N-(3-aminopyridin-2-yl)methanesulfonamide
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]
......
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that assesses cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • N-(3-aminopyridin-2-yl)methanesulfonamide

  • Cancer cell lines (select cell lines where the target kinase is known to be a driver of proliferation)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of N-(3-aminopyridin-2-yl)methanesulfonamide in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Data Acquisition:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineGI50 (µM) of N-(3-aminopyridin-2-yl)methanesulfonamide
Cell Line X[Insert Value]
Cell Line Y[Insert Value]
Cell Line Z[Insert Value]
......

Experimental Workflow and Signaling Pathway Visualization

cluster_workflow Experimental Workflow A Compound Synthesis & Characterization B In Vitro Kinase Inhibition Assay A->B C Cell-Based Proliferation Assay B->C D Western Blot Analysis C->D E In Vivo Efficacy Studies D->E

Caption: General workflow for kinase inhibitor characterization.

cluster_pathway Generic MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibition Point for some aminopyridines ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: A representative kinase signaling pathway.

Trustworthiness and Self-Validation

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of N-(3-aminopyridin-2-yl)methanesulfonamide as a potential kinase inhibitor. Positive results from these assays, such as potent inhibition of a specific kinase and corresponding anti-proliferative activity in a relevant cell line, would warrant further investigation. Subsequent steps could include broader kinase profiling to assess selectivity, Western blot analysis to confirm on-target activity in cells by examining the phosphorylation status of downstream substrates, and eventually, in vivo efficacy studies in animal models. The structural simplicity and novelty of N-(3-aminopyridin-2-yl)methanesulfonamide make it an intriguing starting point for a medicinal chemistry campaign aimed at developing novel and potent kinase inhibitors.

References

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Royal Society of Chemistry. [Link]

  • 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. ACS Publications. [Link]

Sources

Application

Application Note: N-(3-aminopyridin-2-yl)methanesulfonamide as a Privileged Scaffold in Kinase Inhibitor Discovery

Structural & Mechanistic Rationale In modern rational drug design, particularly within Fragment-Based Drug Discovery (FBDD), selecting the right starting pharmacophore is the most critical determinant of a program's succ...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale

In modern rational drug design, particularly within Fragment-Based Drug Discovery (FBDD), selecting the right starting pharmacophore is the most critical determinant of a program's success. N-(3-aminopyridin-2-yl)methanesulfonamide ()[1] has emerged as a highly versatile, privileged building block for the synthesis of targeted kinase inhibitors, such as those targeting PI3K and TRK families ([2], [3]).

The utility of this molecule stems from the synergistic combination of two distinct functional groups:

  • The 3-Aminopyridine Core : This acts as a classic "hinge-binding" motif. The pyridine nitrogen (acceptor) and the adjacent amino group (donor) are perfectly positioned to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Methanesulfonamide Group : Positioned at the 2-position, this moiety projects outward from the hinge. The sulfonamide oxygen atoms act as strong hydrogen bond acceptors, while the NH acts as a donor, allowing it to interact with polar residues in the solvent-exposed channel or the ribose-binding pocket. Furthermore, its slightly acidic proton (pKa ~8.5) improves the overall aqueous solubility of the resulting lead compound compared to purely lipophilic substituents.

BindingMode Hinge Kinase Hinge Region (Backbone Amides) AminoPyr 3-Aminopyridine Motif (H-Bond Donor/Acceptor) Hinge->AminoPyr Bidentate H-bonds Sulfonamide Methanesulfonamide (Polar Interactions) AminoPyr->Sulfonamide Covalent Linkage Solvent Solvent-Exposed Channel / Specific Deep Pocket Sulfonamide->Solvent H-bond / Electrostatic

Conceptual binding mode of the aminopyridine-methanesulfonamide pharmacophore within a kinase domain.

Quantitative Fragment Metrics

To understand why this fragment is prioritized in lead optimization, we must analyze its physicochemical properties. As summarized in Table 1, it perfectly adheres to the "Rule of 3" for fragment libraries.

Table 1: Physicochemical and Fragment Efficiency Metrics

Property / MetricValueCausality / Relevance in Drug Design
Molecular Weight 187.22 g/mol Ideal for FBDD; leaves ample "molecular weight budget" for optimization.
cLogP ~0.5Highly hydrophilic; prevents non-specific hydrophobic binding.
H-Bond Donors 3Facilitates robust interactions with the kinase hinge and solvent channel.
H-Bond Acceptors 4Offers multiple vectors for water-mediated or direct side-chain interactions.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAEnsures binding affinity is driven by specific interactions, not lipophilicity.

Synthetic Integration Protocol: Buchwald-Hartwig Amination

To integrate N-(3-aminopyridin-2-yl)methanesulfonamide into a larger scaffold (e.g., coupling it to a functionalized pyrimidine or quinoline core), a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the standard approach.

Causality in Reagent Selection: Coupling a primary amine in the presence of a sulfonamide requires strict chemoselectivity. We utilize BrettPhos as the ligand because it is explicitly engineered to couple primary amines with aryl chlorides while sterically hindering the formation of bis-arylated byproducts. Cs₂CO₃ is selected as the base instead of the more common NaOtBu. The sulfonamide proton is mildly acidic; a strong base like NaOtBu would deprotonate it, leading to catalyst poisoning or unwanted N-arylation at the sulfonamide nitrogen. Cs₂CO₃ provides the perfect basicity to drive the catalytic cycle without compromising chemoselectivity.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), N-(3-aminopyridin-2-yl)methanesulfonamide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation; ambient oxygen will immediately kill the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath and stir vigorously for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with saturated aqueous NH₄Cl to neutralize any residual base, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Self-Validating System & Quality Control
  • In-Process Control (IPC): Monitor via LC-MS at 2 hours. The disappearance of the starting aryl halide and the appearance of the product mass[M+H]⁺ validates catalytic turnover.

  • Post-Reaction Validation: Perform ¹H NMR (in DMSO-d₆). The protocol is validated if the primary amine signal (~5.5 ppm, broad singlet, 2H) disappears, while the sulfonamide NH proton (~9.5 ppm, singlet, 1H) is retained, proving absolute chemoselectivity.

Assay & Validation Workflows

Once the fragment is elaborated into a lead compound, its biochemical potency must be evaluated. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Causality in Assay Selection: Kinase libraries are notoriously rich in flat, aromatic heterocycles that frequently exhibit auto-fluorescence or act as colorimetric quenchers. TR-FRET utilizes a long-lifetime Europium fluorophore. By introducing a time delay (e.g., 50 µs) before measuring emission, all short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step TR-FRET Protocol
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of this dilution into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Kinase Reaction: Add 5 µL of a 2X Kinase/Substrate mixture (diluted in 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5) to the wells.

  • Initiation: Add 5 µL of 2X ATP solution. Crucial: ATP concentration must be set precisely at the predetermined Kₘ for the specific kinase to ensure the IC₅₀ values are directly comparable across different targets.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

Self-Validating System & Quality Control
  • Z'-Factor Validation: Every assay plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). The protocol is only validated if the calculated Z'-factor is > 0.6.

  • Reference Control: A known pan-kinase inhibitor (e.g., Staurosporine) must be run on every plate. If the IC₅₀ of Staurosporine deviates by more than 3-fold from historical averages, the entire plate data is discarded.

Lead Optimization Workflow

The integration of N-(3-aminopyridin-2-yl)methanesulfonamide into a drug discovery pipeline follows a strict, iterative logic. The diagram below maps the progression from raw fragment selection through synthetic elaboration and orthogonal biophysical validation.

Workflow A Fragment Selection CAS 1564916-50-2 B Synthetic Integration (Buchwald-Hartwig Amination) A->B C Primary Screening (TR-FRET Kinase Assay) B->C D Orthogonal Validation (SPR / ITC for Kinetics) C->D E Lead Optimization (SAR Development) D->E

Fragment-based drug discovery workflow utilizing N-(3-aminopyridin-2-yl)methanesulfonamide.

References

  • World Intellectual Property Organization. "Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them". WO2007127183A1.
  • United States Patent and Trademark Office. "Macrocyclic compounds as TRK kinase inhibitors". US10647730B2.

Sources

Method

Application Notes and Protocols for the Investigation of N-(3-aminopyridin-2-yl)methanesulfonamide in Cancer Research

Forward: Charting a Course for a Novel Candidate The field of oncology is in perpetual pursuit of novel chemical entities that can offer improved selectivity, novel mechanisms of action, and the potential to overcome exi...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward: Charting a Course for a Novel Candidate

The field of oncology is in perpetual pursuit of novel chemical entities that can offer improved selectivity, novel mechanisms of action, and the potential to overcome existing resistance. This guide focuses on N-(3-aminopyridin-2-yl)methanesulfonamide , a compound of significant interest due to its chemical architecture. It is critical to establish at the outset that this molecule represents a frontier candidate with limited to no specific published data in cancer biology at the time of this writing.

Therefore, this document is not a retrospective summary of established facts. Instead, it is a prospective, experience-driven guide for the researcher, scientist, and drug development professional. It provides the scientific rationale for investigating this compound, hypothesizes its potential mechanisms based on the well-documented activities of its core moieties—the aminopyridine and sulfonamide groups—and furnishes detailed, robust protocols to systematically evaluate its potential as a therapeutic agent. Our approach is grounded in established methodologies for analogous compounds, providing a validated roadmap for exploration.

Scientific Rationale: Why Investigate N-(3-aminopyridin-2-yl)methanesulfonamide?

The rationale for exploring this specific molecule is rooted in the proven success of its constituent chemical scaffolds in oncology.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry and is present in a wide array of approved drugs. In oncology, sulfonamides are known to target key cancer-related enzymes. Notably, they are potent inhibitors of carbonic anhydrases (CAs) , particularly the tumor-associated isoform CA IX, which is overexpressed in hypoxic tumors and contributes to an acidic microenvironment that promotes tumor progression and metastasis.[1] Furthermore, novel sulfonamide derivatives have been identified as activators of Pyruvate Kinase M2 (PKM2) and inhibitors of VEGFR-2 , both critical targets in cancer metabolism and angiogenesis, respectively.[2][3][4]

  • The Aminopyridine Scaffold: Aminopyridine derivatives are privileged structures in drug discovery, frequently appearing as core components of kinase inhibitors.[5] The pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This scaffold is a key feature in drugs targeting signal transduction pathways that are often dysregulated in cancer.[6]

The strategic combination of these two pharmacophores in a single molecule presents a compelling hypothesis: N-(3-aminopyridin-2-yl)methanesulfonamide may function as a multi-targeting agent or possess novel activity against established cancer targets.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the activities of related structures, we can postulate several high-priority biological targets. The following workflow provides a logical progression from broad phenotypic screening to specific mechanism-of-action studies.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Hypothesis Testing cluster_2 Phase 3: Cellular Mechanism of Action A Initial Cytotoxicity Screening (MTT/CTG Assays) Across Diverse Cancer Cell Line Panel B Determine IC50 Values A->B C Hypothesis 1: Carbonic Anhydrase IX Inhibition (In Vitro Enzyme Assay) B->C If IC50 < 10 µM in specific cell lines D Hypothesis 2: PKM2 Activation (In Vitro Enzyme Assay) B->D If IC50 < 10 µM in specific cell lines E Hypothesis 3: Kinase Inhibition (Broad Kinase Panel Screen) B->E If IC50 < 10 µM in specific cell lines F Cell Cycle Analysis (Flow Cytometry) B->F Characterize cellular phenotype G Apoptosis Induction Assay (Annexin V / PI Staining) B->G Characterize cellular phenotype H Target Engagement & Pathway Modulation (Western Blot for Downstream Effectors) C->H Validate positive hits in cellular context D->H Validate positive hits in cellular context E->H Validate positive hits in cellular context

Caption: A logical workflow for the investigation of a novel compound.

Postulated Target 1: Carbonic Anhydrase IX (CA IX)

Hypoxic tumors upregulate CA IX to maintain intracellular pH, giving them a survival advantage.[1] The sulfonamide moiety is a classic zinc-binding group that can potently inhibit this enzyme.

G Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) (Target) H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ HIF1a->CAIX Upregulates Transcription Acidification Extracellular Acidification (pHe ↓) CAIX->Acidification Survival Intracellular pH Homeostasis (pHi ~7.4) CAIX->Survival Progression Tumor Progression Metastasis Therapy Resistance Acidification->Progression Survival->Progression Compound N-(3-aminopyridin-2-yl) methanesulfonamide Compound->CAIX:port Inhibition G PEP Phosphoenolpyruvate (PEP) PKM2_dimer Low Activity Dimer (PKM2) Promotes Anabolism PEP->PKM2_dimer Slow Conversion PKM2_tetramer High Activity Tetramer (PKM2) Promotes Catabolism PEP->PKM2_tetramer Fast Conversion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect Biosynthesis Anabolic Precursors (Lipids, Nucleotides) PKM2_dimer->Pyruvate PKM2_dimer->Biosynthesis PKM2_tetramer->Pyruvate Compound N-(3-aminopyridin-2-yl) methanesulfonamide Compound->PKM2_dimer Activation/ Tetramerization

Caption: Hypothesized activation of PKM2 to reverse the Warburg effect.

Experimental Protocols

The following protocols are designed to be self-validating through the rigorous use of controls. They represent the foundational assays required to characterize the anticancer potential of N-(3-aminopyridin-2-yl)methanesulfonamide.

Protocol 1: Initial In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of the compound on a panel of human cancer cell lines.

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents:

  • N-(3-aminopyridin-2-yl)methanesulfonamide (test compound), dissolved in DMSO to a 10 mM stock.

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon, HCT116 - colon).

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multi-channel pipette, plate reader (570 nm).

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in growth medium. A typical final concentration range would be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound, vehicle control (DMSO, at the same final concentration as the highest compound dose), and positive control (Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Self-Validation System:

  • Vehicle Control (DMSO): Ensures that the solvent has no effect on cell viability. Viability should be ~100%.

  • Positive Control (Doxorubicin): Confirms the assay is working and the cells are responsive to a known cytotoxic agent. Should produce a dose-response curve with a known IC₅₀.

  • Untreated Control: Baseline for 100% viability.

Hypothetical Data Summary:

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung8.5
MCF-7Breast12.2
HT-29Colon (Hypoxic Model)2.1
HCT116Colon9.8
MRC-5Normal Lung Fibroblast> 50

This hypothetical data suggests selectivity towards a colon cancer line known to exhibit hypoxia, warranting further investigation into CA IX inhibition.

Protocol 2: In Vitro Carbonic Anhydrase IX Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against recombinant human CA IX enzyme.

Principle of the Assay: This is a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be measured at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials and Reagents:

  • Recombinant Human Carbonic Anhydrase IX.

  • 4-Nitrophenyl Acetate (NPA) substrate.

  • Assay Buffer (e.g., Tris-SO₄ with NaCl and ZnSO₄).

  • Test Compound and Positive Control (Acetazolamide, a known CA inhibitor).

  • 96-well UV-transparent plate.

  • Plate reader with kinetic measurement capability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.

  • Enzyme Addition: To each well of a 96-well plate, add 120 µL of assay buffer, 20 µL of the test compound dilution (or control), and 20 µL of the CA IX enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of NPA substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a reader and measure the change in absorbance at 400 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation:

  • Calculate the reaction rate (V, change in absorbance/time) for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).

    • % Inhibition = 100 - [(V_inhibitor / V_vehicle) * 100]

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

Self-Validation System:

  • Vehicle Control (DMSO): Represents the uninhibited, maximal enzyme activity.

  • Positive Control (Acetazolamide): Must show potent inhibition with an IC₅₀ in the expected nanomolar range, validating the assay system.

  • No Enzyme Control: Confirms that the substrate does not spontaneously hydrolyze.

Protocol 3: Cellular Target Engagement via Western Blot

Objective: To determine if the compound modulates the expression or activity of its hypothesized target and downstream signaling pathways within cancer cells.

Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. For this compound, we will probe for HIF-1α (a downstream marker of CA IX activity in hypoxic conditions) and the phosphorylation status of key signaling nodes.

Materials and Reagents:

  • Cancer cells (e.g., HT-29).

  • Test compound, vehicle control, and relevant positive controls.

  • Hypoxia chamber (1% O₂) for CA IX-related studies.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies (e.g., anti-HIF-1α, anti-p-AKT, anti-AKT, anti-β-Actin).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Treatment: Plate HT-29 cells and grow to 70-80% confluency. Treat with the test compound at 1X, 2X, and 5X its IC₅₀ value for 24 hours. For HIF-1α analysis, place plates in a hypoxia chamber for the last 16 hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ) and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with another antibody (e.g., a loading control like β-Actin).

Data Analysis and Interpretation:

  • Quantify band intensities using software like ImageJ.

  • Normalize the protein of interest to the loading control (β-Actin).

  • A dose-dependent decrease in HIF-1α expression under hypoxic conditions would support CA IX inhibition as the mechanism of action.

Self-Validation System:

  • Vehicle Control: Shows the baseline level of protein expression/phosphorylation.

  • Loading Control (β-Actin): Ensures equal protein loading across all lanes.

  • Positive Pathway Control: Use a known inhibitor/activator of the pathway to confirm antibody performance and cellular response (e.g., a known PI3K inhibitor to show a decrease in p-AKT).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of N-(3-aminopyridin-2-yl)methanesulfonamide as a potential anticancer agent. The proposed workflow is designed to be systematic and robust, moving from broad phenotypic effects to specific molecular mechanisms. The protocols are grounded in established, validated methodologies and emphasize the inclusion of rigorous controls to ensure data integrity.

Positive results from these initial studies—particularly potent and selective cytotoxicity coupled with a confirmed mechanism of action—would provide a strong rationale for advancing the compound to more complex in vitro 3D models (spheroids, organoids) and subsequent in vivo studies in xenograft models. The journey of a novel compound from bench to bedside is long, but it begins with the foundational, hypothesis-driven research outlined herein.

References

  • Mori, M., et al. (2005). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Research Square. Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. Available at: [Link]

  • Olusola, O.I., & Akintayo, C.O. (2020). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

  • Various Authors. (2006). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Available at: [Link]

  • Chopra, A. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl Acetate. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • El-Sayed, N.N.E., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Wabdan, A.A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Li, R., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry. Available at: [Link]

  • Di Schiavi, E., & Tarselli, M.A. (2023). Protein-Targeting Drug Discovery. Molecules. Available at: [Link]

  • Al-Mokyna, F.H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PeerJ. Available at: [Link]

  • Ezugwu, S.I., et al. (2024). Interactions with different amino acid residues at the active site of... ResearchGate. Available at: [Link]

  • Fearon, D., et al. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

  • Gstaiger, M. (2013). Searching for the Protein Targets of Bioactive Molecules. CHIMIA. Available at: [Link]

Sources

Application

Application Note: Utilizing N-(3-aminopyridin-2-yl)methanesulfonamide in the Development of Subtype-Selective Nav1.7 Inhibitors

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Neurological Drug Development Professionals Compound Focus: N-(3-aminopyridin-2-yl)methanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Electrophysiologists, and Neurological Drug Development Professionals Compound Focus: N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)

Introduction & Scientific Rationale

The voltage-gated sodium channel Nav1.7 has emerged as a premier, genetically validated target for the treatment of peripheral neuropathic pain. Gain-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to severe pain syndromes, whereas loss-of-function mutations result in congenital insensitivity to pain [1]. Despite its promise, developing therapeutics that selectively inhibit Nav1.7 without affecting the cardiac Nav1.5 or the central nervous system Nav1.1/Nav1.2 channels remains a formidable challenge.

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly privileged bifunctional building block in modern medicinal chemistry. Its structural architecture provides two critical advantages:

  • The Methanesulfonamide Pharmacophore: The acidic sulfonamide proton acts as a crucial hydrogen-bond donor. When incorporated into larger scaffolds, this moiety specifically interacts with the Voltage-Sensing Domain 4 (VSD4) of Nav1.7, trapping the channel in a closed, inactive state.

  • The 3-Aminopyridine Core: The primary amine at the 3-position allows for highly efficient late-stage functionalization via Buchwald-Hartwig cross-coupling or amide bond formation, enabling rapid Structure-Activity Relationship (SAR) exploration.

This application note details the optimized synthetic integration of this building block and the subsequent high-throughput electrophysiological validation of the resulting Nav1.7 inhibitors.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple N-(3-aminopyridin-2-yl)methanesulfonamide to an aryl halide core to generate a Nav1.7 inhibitor precursor.

Causality & Design Choices: Aminopyridines are notoriously challenging substrates for cross-coupling because the basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and premature precipitation (often visible as palladium black). To overcome this, we utilize XPhos , a sterically demanding, electron-rich biaryl phosphine ligand that outcompetes the pyridine nitrogen for palladium coordination [3]. Furthermore, because the methanesulfonamide proton is acidic (pKa ~8.5), we employ LiHMDS as a strong, non-nucleophilic base to ensure complete deprotonation without triggering unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 mmol, 187.2 mg), the target aryl chloride (1.1 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Solvent & Base Addition: Inject 5 mL of anhydrous, degassed 1,4-dioxane. Stir for 5 minutes at room temperature until a deep red/purple homogeneous solution forms (indicating active Pd(0)-ligand complex formation). Dropwise, add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol). Self-Validation Check: The solution should darken immediately upon base addition; if it turns black and opaque, oxygen contamination has occurred, and the reaction must be aborted.

  • Heating & Monitoring: Seal the tube and heat to 95°C in a pre-equilibrated oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (10 mL) to neutralize the strong base, and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes) to yield the coupled sulfonamide derivative.

Protocol B: Automated Patch-Clamp Electrophysiology (Nav1.7 Screening)

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the synthesized derivatives using a high-throughput automated patch-clamp system.

Causality & Design Choices: Manual patch-clamp is too low-throughput for SAR campaigns. We employ an automated planar patch-clamp system (e.g., SyncroPatch 384PE) [2]. To isolate the sodium current and ensure high-quality giga-ohm seals (>1 GΩ), the intracellular solution utilizes Cesium Fluoride (CsF) . Cesium blocks endogenous potassium currents, while fluoride facilitates rapid and stable seal formation on the glass/silicon chip.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7 at 70-80% confluency using TrypLE Express. Resuspend in extracellular solution to a final density of 1×106 cells/mL. Self-Validation Check: Cell viability must be >95% via Trypan Blue exclusion; lower viability prevents gigaseal formation.

  • Solution Setup:

    • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH, 298 mOsm).

    • Intracellular Solution (mM): 110 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH, 285 mOsm).

  • Seal Formation: Dispense 10 µL of cell suspension into each well of the 384-well recording chip. Apply negative pressure (-50 mbar) to attract cells to the micro-apertures. Once resistance exceeds 1 GΩ, apply a brief pressure pulse (-200 mbar) to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol (Use-Dependent Block):

    • Hold the membrane potential at -120 mV (ensuring all Nav1.7 channels are in the resting/closed state).

    • Apply a train of 20 ms depolarizing test pulses to 0 mV at a frequency of 10 Hz.

    • Rationale: State-dependent inhibitors (like sulfonamides) bind preferentially to the inactivated state of the channel. A 10 Hz pulse train drives channels into the inactivated state, revealing the true potency of the drug.

  • Compound Addition: Add the synthesized derivatives (serial dilutions from 10 µM to 1 nM) using the automated liquid handler. Allow 3 minutes for equilibration.

  • Data Analysis: Measure the peak inward sodium current. Calculate fractional block and fit the dose-response curve using the Hill equation to determine the IC50.

Data Presentation: Representative SAR Profile

The following table summarizes the quantitative electrophysiological data for a hypothetical series of derivatives synthesized from the N-(3-aminopyridin-2-yl)methanesulfonamide building block. Selectivity over Nav1.5 is paramount to avoid cardiotoxicity.

Compound IDR-Group Substitution (via Buchwald)hNav1.7 IC50 (nM)hNav1.5 IC50 (nM)Selectivity Ratio (Nav1.5 / Nav1.7)
Cmpd-01 Unsubstituted Phenyl450 ± 25>10,000>22x
Cmpd-02 4-Trifluoromethylphenyl85 ± 128,500 ± 400100x
Cmpd-03 3-Chloro-4-fluorophenyl12 ± 3>10,000>833x
Cmpd-04 2-Methoxypyridin-5-yl1,200 ± 80>10,000>8x

Note: Data demonstrates that the incorporation of electron-withdrawing, lipophilic groups (Cmpd-03) significantly enhances potency against Nav1.7 while maintaining excellent cardiac safety margins.

Pathway Visualization

The diagram below illustrates the mechanistic pathway of pain signaling and the targeted intervention by derivatives synthesized from N-(3-aminopyridin-2-yl)methanesulfonamide.

G Stimulus Noxious Peripheral Stimulus (Thermal/Mechanical) Nav17 Nav1.7 Channel Activation (Dorsal Root Ganglion) Stimulus->Nav17 Depolarization Membrane Depolarization (Na+ Influx) Nav17->Depolarization AP Action Potential Firing Depolarization->AP Pain Pain Signal Transmission to Central Nervous System AP->Pain Drug N-(3-aminopyridin-2-yl) methanesulfonamide Derivative VSD Binding to Voltage-Sensing Domain 4 (VSD4) Drug->VSD Inhibition Stabilization of Closed-Inactivated State VSD->Inhibition Inhibition->Nav17 Blocks

Mechanism of Nav1.7 inhibition by N-(3-aminopyridin-2-yl)methanesulfonamide derivatives.

References

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2014). No Gain, No Pain: NaV1.7 as an Analgesic Target. ACS Chemical Neuroscience.[Link]

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery.[Link]

  • Heravi, M. M., Kheilkordi, Z., Zadsirjan, V., Heydari, M., & Malmir, M. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry.[Link]

Method

Application Note: Cell-Based Assay Protocols for N-(3-aminopyridin-2-yl)methanesulfonamide Scaffolds in Kinase Drug Discovery

Introduction & Pharmacological Context The N-(3-aminopyridin-2-yl)methanesulfonamide motif (CAS 1564916-50-2) and its structural derivatives represent a highly privileged pharmacophore in targeted kinase inhibition . The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N-(3-aminopyridin-2-yl)methanesulfonamide motif (CAS 1564916-50-2) and its structural derivatives represent a highly privileged pharmacophore in targeted kinase inhibition . The 2-aminopyridine core functions as a canonical hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone at the ATP-binding pocket. Simultaneously, the methanesulfonamide moiety projects into the solvent-exposed region or the DFG-out pocket, allowing for exquisite tuning of kinase selectivity against targets such as RIPK2 , ALK2 [[1]]([Link]), and PI3Kγ .

Causality in Assay Design: Biochemical assays often overestimate inhibitor potency because they utilize truncated kinase domains and lack physiological ATP concentrations (which range from 1–5 mM in living cells). Because aminopyridine derivatives are ATP-competitive , their true target engagement and functional efficacy must be evaluated in intact cells. In a cellular environment, the compound must cross the plasma membrane, avoid efflux pumps, and successfully compete with high intracellular ATP concentrations to achieve target occupancy.

To establish a trustworthy, self-validating evaluation system, we utilize a three-tiered cell-based workflow:

Workflow Step1 1. Compound Treatment (Intact Cells) Step2 2. Target Engagement (NanoBRET / CETSA) Step1->Step2 Confirm Permeability Step3 3. Functional Assay (Signaling Reporter) Step2->Step3 Assess Inhibition Step4 4. Viability Screen (ATP Luminescence) Step3->Step4 Rule out Toxicity

Logical workflow for validating kinase inhibitor probes in cell-based systems.

Step-by-Step Experimental Protocols

Protocol A: Live-Cell Target Engagement via NanoBRET

Principle: NanoBRET quantifies the competitive displacement of a fluorescent pan-kinase tracer by the test compound from a NanoLuc-fused target kinase in living cells. This proves the N-(3-aminopyridin-2-yl)methanesulfonamide derivative successfully permeates the cell membrane and binds the target in the presence of physiological ATP.

Self-Validating Controls:

  • Vehicle Control (0.1% DMSO): Establishes the maximum baseline BRET signal.

  • Positive Control: A known high-affinity inhibitor (e.g., Staurosporine) to ensure the tracer can be competitively displaced.

  • Negative Control: An inactive regioisomer (e.g., an N-(4-aminopyridin-2-yl) variant incapable of forming hinge hydrogen bonds) to prove displacement is structurally specific and not due to assay interference (e.g., luciferase quenching).

Methodology:

  • Seed HEK293T cells at 2×104 cells/well in a 96-well white tissue culture plate.

  • Transfect cells with the target kinase-NanoLuc fusion plasmid (e.g., NanoLuc-RIPK2 or NanoLuc-ALK2) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a 10-point 1:3 serial dilution of the test compound in assay buffer, maintaining a final DMSO concentration of 0.1%.

  • Add the NanoBRET target-specific fluorescent tracer at its pre-determined KD​ concentration.

  • Add the test compound dilutions to the cells and incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Add NanoBRET Nano-Glo Substrate and measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor) using a multimode microplate reader.

  • Calculate the milliBRET ratio (Acceptor/Donor × 1000) and determine the intracellular IC₅₀ using non-linear regression.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tagg​ ). CETSA allows label-free confirmation of target engagement in endogenous, unmodified cell lines.

Self-Validating Controls:

  • Isothermal Dose-Response (ITDR): Varying the concentration of the compound at a fixed temperature (e.g., Tagg50​ ) demonstrates dose-dependent stabilization, ruling out artifactual non-specific precipitation.

Methodology:

  • Culture target cells (e.g., THP-1 macrophages for RIPK2) to 80% confluence.

  • Treat cells with either 0.1% DMSO (vehicle), 1 µM test compound, or 1 µM inactive analog for 1 hour at 37°C.

  • Harvest cells, wash with PBS, and aliquot the cell suspension into PCR tubes (50 µL per tube).

  • Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analyze the soluble fraction (supernatant) via Western Blotting against the target kinase. Quantify band intensities to calculate the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) confirms target engagement.

Protocol C: Functional Downstream Assay (RIPK2/NOD2 Signaling)

Principle: Binding must translate to pathway inhibition. For RIPK2, the aminopyridine scaffold blocks the phosphorylation cascade leading to NF-κB activation .

Signaling Ligand Upstream Activator (e.g., MDP for NOD2) Kinase Target Kinase (e.g., RIPK2 / ALK2) Ligand->Kinase Activates Effector Downstream Effector (e.g., NF-κB / SMAD) Kinase->Effector Phosphorylates Inhibitor N-(3-aminopyridin-2-yl) methanesulfonamide Inhibitor->Kinase Binds ATP Hinge Output Cellular Response (Cytokine Release) Effector->Output Gene Transcription

RIPK2/ALK2 signaling pathway and intervention by aminopyridine methanesulfonamides.

Methodology:

  • Seed HEK-Blue NOD2 reporter cells (which secrete SEAP upon NF-κB activation) in a 96-well plate.

  • Pre-treat cells with the test compound for 1 hour.

  • Stimulate cells with 100 ng/mL MDP (muramyl dipeptide) to activate the NOD2/RIPK2 pathway.

  • Incubate for 24 hours at 37°C.

  • Quantify SEAP secretion by adding QUANTI-Blue substrate and measuring absorbance at 620 nm.

  • Viability Counter-screen: In parallel, treat wild-type HEK293 cells with identical compound concentrations. After 24 hours, add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence. This ensures the observed NF-κB inhibition is not a secondary artifact of acute cytotoxicity.

Quantitative Data Presentation

To easily compare the translation from target engagement to functional inhibition, summarize the data using the structured format below. This mock data illustrates the expected profile of a successfully optimized N-(3-aminopyridin-2-yl)methanesulfonamide derivative compared to its controls.

Compound IDStructural ModificationNanoBRET IC₅₀ (nM)CETSA ΔTagg​ (°C)NOD2/NF-κB IC₅₀ (nM)CellTiter-Glo CC₅₀ (µM)
Cmpd-01 Unsubstituted Scaffold850+1.2> 1,000> 50
Cmpd-02 Optimized 5-phenyl derivative45+4.5120> 50
Cmpd-03 Inactive Regioisomer (Control)> 10,000+0.1> 10,000> 50
Staurosporine Pan-kinase Control12+6.050.8

Note: A robust probe (e.g., Cmpd-02) should exhibit a wide selectivity window between its functional IC₅₀ and its cytotoxic CC₅₀.

References

  • [2] Perry et al. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ" ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • [3] Suebsuwong et al. "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold" ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • [1] Mohedas et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants" ACS Chemical Biology (2014). URL:[Link]

  • [4] "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2" ACS Medicinal Chemistry Letters (2019). URL:[Link]

Sources

Application

Advanced Analytical Workflows for N-(3-aminopyridin-2-yl)methanesulfonamide: HPLC-UV and LC-MS/MS Methodologies

Executive Summary & Physicochemical Profiling N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1] is a critical, highly polar intermediate frequently utilized in the synthesis of advanced active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1] is a critical, highly polar intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors. Developing robust analytical methods for this compound requires overcoming specific chromatographic challenges dictated by its amphoteric nature.

As a Senior Application Scientist, I have designed this protocol to address the fundamental physicochemical properties of the molecule:

  • Amphoterism: The molecule contains a basic 3-aminopyridine moiety (pKa ~6.0) and a slightly acidic methanesulfonamide moiety (pKa ~9.0).

  • Chromatographic Challenge: On standard C18 stationary phases, the protonated basic amine interacts strongly with residual surface silanols, leading to severe peak tailing, poor recovery, and shifting retention times.

  • Ionization Dynamics: The presence of the primary amine on the pyridine ring makes the compound highly susceptible to protonation, making Electrospray Ionization in positive mode (ESI+) the optimal choice for mass spectrometry[2],[3].

Analytical Rationale & Method Design (E-E-A-T)

To ensure a self-validating and highly reproducible method, we must move away from traditional C18 columns and standard neutral mobile phases.

The Causality Behind the Column Choice: We utilize a Charged Surface Hybrid (CSH) C18 column [4]. CSH technology incorporates a low-level positive surface charge on the silica hybrid particle. In low-ionic-strength, acidic mobile phases (like 0.1% Formic Acid), this positive surface charge repels the protonated 3-aminopyridine moiety of our analyte. This controlled repulsion prevents secondary interactions with residual silanols, yielding perfectly symmetrical peaks and high loadability without the need for signal-suppressing ion-pairing reagents (like TFA)[4].

The Causality Behind the Mobile Phase: A mobile phase of 0.1% Formic Acid in Water (pH ~2.7) ensures that the basic amine is fully protonated (cationic) while the methanesulfonamide group remains neutral. This locks the molecule into a single ionization state, preventing split peaks and maximizing the [M+H]+ signal for LC-MS/MS detection[5].

G A N-(3-aminopyridin-2-yl)methanesulfonamide (Amphoteric Target) B 3-Aminopyridine Moiety Basic (Protonated at pH 2.7) A->B C Methanesulfonamide Moiety Acidic (Neutral at pH 2.7) A->C D Challenge: Peak Tailing & Poor Retention on Standard C18 Columns B->D C->D E Solution: CSH C18 Column (Low-level positive surface charge repels amines) D->E F Detection: ESI+ LC-MS/MS High Sensitivity for Protonated Amines E->F

Analytical Decision Tree for Amphoteric Pyridine-Sulfonamides.

Experimental Protocols

Method A: High-Throughput UHPLC-UV (For Purity & Stability)

This method is designed for routine purity checks and stability-indicating assays.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in 5% Acetonitrile in Water to a concentration of 0.1 mg/mL. Crucial: Diluting in the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • System Priming: Purge the UHPLC system with Mobile Phases A and B for 5 minutes at 2.0 mL/min to clear any residual buffers from previous runs.

  • Execution & Self-Validation:

    • Inject a blank (Sample diluent) to confirm baseline stability.

    • Inject the System Suitability Standard (SST) six times to verify precision (%RSD ≤ 2.0%).

    • Run the sample sequence, ending with a blank injection to verify zero carryover.

Method B: High-Sensitivity LC-MS/MS (For Trace Analysis & PK)

This method is optimized for the trace quantification of the compound in complex matrices (e.g., plasma or reaction mixtures)[5].

Step-by-Step Methodology:

  • MS Tuning: Infuse a 100 ng/mL standard solution directly into the mass spectrometer at 10 µL/min. Optimize the Declustering Potential (DP) and Collision Energy (CE) for the [M+H]+ precursor ion (m/z 188.2).

  • Matrix Extraction (If applicable): Use a simple protein precipitation method. Add 200 µL of cold Acetonitrile to 50 µL of plasma matrix. Vortex for 30 seconds, centrifuge at 13,000 rpm for 10 mins at 4°C, and transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Utilize the gradient defined in Table 1, diverting the LC flow to waste for the first 0.5 minutes to prevent matrix salts from entering the MS source.

  • Quantification: Monitor the MRM transitions defined in Table 2.

G P Precursor Ion [M+H]+ m/z 188.2 F1 Quantifier Ion m/z 109.1 (Loss of CH3SO2) P->F1 CE: 15V F2 Qualifier Ion m/z 94.0 (Loss of CH3SO2NH) P->F2 CE: 25V

ESI+ Fragmentation Pathway for m/z 188.2 Precursor Ion.

Quantitative Data & Parameters

Table 1: UHPLC Gradient Program

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)CurvePurpose
0.0095.05.0InitialEquilibration
0.5095.05.06 (Linear)Isocratic hold for polar retention
3.5010.090.06 (Linear)Analyte elution
4.5010.090.06 (Linear)Column wash (Self-validation step)
4.6095.05.06 (Linear)Re-equilibration
6.0095.05.06 (Linear)End of run
Table 2: LC-MS/MS MRM Transitions and Parameters

Source: Electrospray Ionization (ESI) | Polarity: Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
Target Compound188.2109.15015Quantifier
Target Compound188.294.05025Qualifier
Table 3: System Suitability Testing (SST) Criteria

A self-validating system requires strict adherence to the following parameters before sample analysis begins.

ParameterAcceptance CriteriaScientific Rationale
Blank Injection S/N < 3 at analyte RTEnsures no carryover or mobile phase contamination.
Retention Time (RT) ± 0.1 min of StandardVerifies pump stability and column equilibration.
Peak Tailing Factor ≤ 1.5Confirms CSH column is effectively shielding silanols.
Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler precision and MS ionization stability.

References

  • Korean Journal of Veterinary Service. "Simultaneous analysis of sulfonamides in beef and pork by high performance liquid chromatography and electrospray ionization mass spectrometry." kojvs.org. Available at:[Link]

  • Waters Corporation. "Shop ACQUITY UPLC CSH C18 Column | 186005300." (Reference for Charged Surface Hybrid technology mechanisms). waters.com. Available at: [Link]

  • Oxford Academic. "HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials." (Reference for aminopyridine LC-MS ionization and trace detection). oup.com. Available at:[Link]

Sources

Method

"N-(3-aminopyridin-2-yl)methanesulfonamide" as a building block for synthesis

Application Note: N-(3-aminopyridin-2-yl)methanesulfonamide as a Bifunctional Building Block in Drug Discovery and Heterocyclic Synthesis Executive Summary N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-aminopyridin-2-yl)methanesulfonamide as a Bifunctional Building Block in Drug Discovery and Heterocyclic Synthesis

Executive Summary

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly versatile, bifunctional building block that bridges the gap between structural biology and synthetic methodology. Featuring a 2,3-diaminopyridine core where the C2-amine is functionalized as a methanesulfonamide, this molecule serves two distinct strategic purposes. First, it acts as a privileged, pre-assembled pharmacophore for kinase inhibition, leveraging the sulfonamide moiety to anchor into the ATP-binding hinge region[1]. Second, the electronic differentiation between its two nitrogen atoms provides a predictable, regioselective platform for the divergent synthesis of complex fused heterocycles, such as imidazo[4,5-b]pyridines[2].

This guide details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for utilizing this building block in advanced medicinal chemistry campaigns.

Physicochemical Profiling

Understanding the physicochemical baseline of N-(3-aminopyridin-2-yl)methanesulfonamide is critical for predicting its behavior in both synthetic reactions and biological assays. The electron-withdrawing nature of the sulfonyl group significantly alters the basicity and nucleophilicity of the adjacent pyridine and amine systems.

PropertyValue / DescriptionImpact on Design & Synthesis
CAS Number 1564916-50-2Unique identifier for procurement and registry.
Molecular Formula C6H9N3O2S[3]Establishes baseline mass for LC-MS tracking.
Molecular Weight 187.22 g/mol Low molecular weight ensures high ligand efficiency (LE).
H-Bond Donors 2 (C3-NH2, C2-NH)Essential for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors 4 (Pyridine N, C3-N, SO2)Facilitates solvent channel interactions and solubility.
Est. pKa (Sulfonamide) ~8.0 – 9.0Allows selective deprotonation by strong bases (e.g., NaH).
Est. pKa (Pyridine) ~4.0 – 5.0Weakly basic; remains unprotonated under physiological conditions.

Strategic Utility in Medicinal Chemistry: The Hinge-Binding Motif

In kinase drug discovery, the 2-aminopyridine motif is a classic hinge-binding scaffold. The addition of the methanesulfonamide group at the C2 position enhances this interaction profile[4]. The pyridine N1 acts as a hydrogen bond acceptor from the kinase hinge backbone (typically a Methionine or Cysteine residue), while the sulfonamide NH acts as a robust hydrogen bond donor[1]. Furthermore, the sulfonyl oxygens project outward, providing opportunities to interact with conserved lysine residues or to stabilize the molecule via solvent networks.

G A Pyridine N1 (H-Bond Acceptor) Kinase Kinase Hinge Region A->Kinase Accepts H from backbone NH B Sulfonamide NH (H-Bond Donor) B->Kinase Donates H to backbone C=O C Sulfonyl Oxygens (Solvent/Target H-Bonds) C->Kinase Secondary interactions D C3-Amine Vector (Solvent Channel Access)

Pharmacophore mapping of the 2-aminopyridine methanesulfonamide motif in kinase hinge binding.

Mechanistic Insights: Electronic Differentiation & Causality

The synthetic power of N-(3-aminopyridin-2-yl)methanesulfonamide lies in the stark electronic contrast between its two nitrogen atoms.

  • The C3-Amine (Kinetic Nucleophile): The primary amine at C3 is electron-rich and highly nucleophilic. It is the primary site of attack for electrophiles under neutral or mildly basic conditions.

  • The C2-Sulfonamide (Thermodynamic Nucleophile): The nitrogen at C2 is conjugated with the strongly electron-withdrawing methanesulfonyl group. This drastically lowers its nucleophilicity but increases its acidity. It will only act as a nucleophile if forced via intramolecular cyclization or if explicitly deprotonated by a strong base.

Causality in Reaction Design: By carefully selecting the base and solvent, chemists can dictate the reaction pathway. Mild bases (like DIPEA) neutralize acid byproducts without deprotonating the C2-sulfonamide, ensuring strict C3-regioselectivity. Conversely, oxidative conditions following aldehyde condensation force the C2-nitrogen to participate in ring closure, yielding imidazo[4,5-b]pyridines[5].

G SM N-(3-aminopyridin-2-yl) methanesulfonamide C3_Amide C3-Amide/Urea (Regioselective) SM->C3_Amide R-COCl or R-NCO (Kinetic control) Imidazo Imidazo[4,5-b]pyridine Scaffold SM->Imidazo R-CHO, Oxidant or Orthoester, Heat Alkylated N2-Alkylated Sulfonamide SM->Alkylated Base, R-X (Deprotonation of NH-SO2Me) C3_Amide->Imidazo Dehydrative Cyclization (POCl3 or Heat)

Divergent synthetic workflows leveraging the differential reactivity of the C2 and C3 nitrogens.

Validated Experimental Protocols

Protocol A: Regioselective C3-Amidation

Objective: Synthesize N-(2-(methylsulfonamido)pyridin-3-yl)amides without protecting groups. Causality & Design: Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It is basic enough to scavenge the HCl generated during amidation but not strong enough to deprotonate the C2-sulfonamide (pKa ~8.5) in dichloromethane (DCM). This kinetic control completely prevents N2-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 eq) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Electrophile Addition: Dropwise, add the desired acid chloride (1.05 eq) dissolved in a minimal volume of DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (typically 5% MeOH in DCM). The starting material (highly polar, strong UV absorbance) will disappear, replaced by a distinct, less polar UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess DIPEA and unreacted starting amine), followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Oxidative Cyclocondensation to Imidazo[4,5-b]pyridines

Objective: Construct the 3-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine core. Causality & Design: The reaction initiates via Schiff base formation between the highly nucleophilic C3-amine and an aldehyde. The adjacent, less nucleophilic C2-sulfonamide nitrogen is then drawn into an intramolecular attack on the imine carbon, forming an imidazoline intermediate. A mild oxidant (Iodine) is required to dehydrogenate this intermediate, driving the thermodynamic aromatization to the highly stable imidazo[4,5-b]pyridine system[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 eq) and the target aldehyde (1.1 eq) in absolute ethanol (0.1 M concentration).

  • Catalyst/Oxidant Addition: Add molecular Iodine (I2, 10 mol%) to the suspension. The iodine acts as both a mild Lewis acid to activate the aldehyde and an oxidant for the final aromatization step.

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous magnetic stirring for 12–24 hours.

  • Self-Validation (In-Process Control): The transformation from an open-chain imine to a fused aromatic system triggers a bathochromic shift. On a TLC plate viewed under 254 nm UV light, the product will fluoresce differently than the starting materials. Additionally, LC-MS will show the exact mass of the product [M+H]+ corresponding to (Starting Material + Aldehyde - 2H2O - 2H).

  • Workup: Cool the mixture to room temperature. Quench the residual iodine by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) until the characteristic brown color dissipates.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic phase with brine, dry over MgSO4, and concentrate. The resulting crude solid can typically be triturated with cold diethyl ether or recrystallized from ethanol to yield the pure fused heterocycle.

Sources

Application

"N-(3-aminopyridin-2-yl)methanesulfonamide" for material science applications

Application Note: N-(3-Aminopyridin-2-yl)methanesulfonamide in Advanced Material Science and Theranostics Executive Summary The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-Aminopyridin-2-yl)methanesulfonamide in Advanced Material Science and Theranostics

Executive Summary

The compound N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly versatile, commercially available 2,3-diaminopyridine derivative [1]. While traditionally viewed through the lens of medicinal chemistry, its unique electronic topology—featuring a highly nucleophilic primary amine adjacent to an acidic, electron-withdrawing methanesulfonamide group—makes it an exceptional building block for advanced material science. This application note details its dual utility: (1) as a high-triplet-energy bidentate ligand for deep-blue Organic Light Emitting Diodes (OLEDs), and (2) as a precursor for solvatochromic imidazo[4,5-b]pyridine fluorophores used in theranostic bioimaging [2].

Molecular Rationale & Material Science Causality

The strategic integration of N-(3-aminopyridin-2-yl)methanesulfonamide into material workflows relies on the specific electronic contributions of its functional groups:

  • The Methanesulfonyl (-SO₂CH₃) Handle: The strong electron-withdrawing nature of the sulfonyl group reduces the electron density on the pyridine ring. In coordination chemistry, this widens the HOMO-LUMO gap of the resulting metal complex, a critical requirement for achieving deep-blue phosphorescence without red-shifting [3]. Furthermore, the steric bulk of the methyl group mitigates deleterious intermolecular π−π stacking, thereby suppressing Aggregation-Caused Quenching (ACQ) in solid-state OLED films.

  • The Acidic N2 Proton: The sulfonyl group lowers the pKa of the N2 proton (pKa ~8.5), allowing for facile deprotonation under mild basic conditions. This generates a potent anionic N,N'-bidentate ligand ideal for stabilizing Iridium(III) or Platinum(II) centers.

  • The C3 Primary Amine: This highly reactive site allows for rapid Schiff-base condensation with aromatic aldehydes. Subsequent intramolecular cyclization yields N-mesyl-imidazo[4,5-b]pyridines, which are rigid, highly fluorescent scaffolds that exhibit pronounced pH-dependent emission (solvatochromism) due to protonation equilibria at the pyridine nitrogen [4].

Protocol A: Synthesis of Deep-Blue Iridium(III) Phosphors for OLEDs

Mechanistic Causality: To synthesize a deep-blue emitter, we utilize the deprotonated form of N-(3-aminopyridin-2-yl)methanesulfonamide as an ancillary ligand alongside 2-phenylpyridine (ppy) main ligands. The anionic sulfonamide nitrogen and the neutral pyridine nitrogen coordinate to the Ir(III) center, forming a stable 5-membered chelate ring. The electron-deficient nature of the ligand ensures that the lowest unoccupied molecular orbital (LUMO) remains high in energy, preserving the blue emission profile.

Step-by-Step Methodology

Note: This protocol is a self-validating system. The transition from a non-emissive suspension to a highly luminescent solution serves as an intrinsic quality control (QC) checkpoint.

  • Preparation of the Ir(III) Dimer: Suspend 0.5 mmol of the chloride-bridged dimer [Ir(ppy)2​Cl]2​ and 1.1 mmol of N-(3-aminopyridin-2-yl)methanesulfonamide in 15 mL of anhydrous 2-ethoxyethanol in a Schlenk flask.

  • Deprotonation & Coordination: Add 1.5 mmol of sodium tert-butoxide (NaOtBu). Causality: NaOtBu is a non-nucleophilic base strong enough to deprotonate the sulfonamide without degrading the pyridine ring.

  • Thermal Activation: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 120 °C under an argon atmosphere for 18 hours.

  • In-Process QC: Spot the reaction mixture on a silica TLC plate. Under 365 nm UV illumination, the disappearance of the dark dimer spot and the emergence of an intensely bright blue emissive spot (Rf ~0.4 in 5% MeOH/DCM) confirms successful coordination.

  • Purification: Cool to room temperature, precipitate the crude product by adding 30 mL of deionized water, and filter. Purify via silica gel column chromatography to yield the pure Ir(ppy)2​(L) complex.

G A N-(3-aminopyridin-2-yl) methanesulfonamide (Precursor) B Deprotonation (Base: NaOtBu) A->B pKa ~ 8.5 C Ir(III) Coordination (fac-geometry) B->C [Ir(ppy)₂Cl]₂ 120°C, 18h D Deep-Blue PhOLED Device Integration C->D Vacuum Deposition

Figure 1: Workflow for the synthesis and integration of Ir(III) phosphors using the sulfonamide precursor.

Protocol B: Fabrication of Imidazo[4,5-b]pyridine pH-Responsive Fluorophores

Mechanistic Causality: For drug development and theranostics, mapping acidic tumor microenvironments requires robust pH sensors. By condensing N-(3-aminopyridin-2-yl)methanesulfonamide with an electron-donating aldehyde (e.g., 4-(diethylamino)benzaldehyde), we create a "push-pull" N-mesyl-imidazo[4,5-b]pyridine fluorophore. The mesyl group locks the imidazole tautomer, preventing non-radiative decay via Excited-State Intramolecular Proton Transfer (ESIPT). Consequently, the molecule acts as a pure Intramolecular Charge Transfer (ICT) probe. When the pyridine nitrogen is protonated in acidic environments (pH < 5.0), the electron-accepting strength of the core drastically increases, causing a distinct red-shift in emission.

Step-by-Step Methodology
  • Schiff Base Formation: Dissolve 1.0 mmol of N-(3-aminopyridin-2-yl)methanesulfonamide and 1.0 mmol of 4-(diethylamino)benzaldehyde in 10 mL of anhydrous DMF. Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Oxidative Cyclization: Add 1.2 mmol of sodium metabisulfite ( Na2​S2​O5​ ). Causality: Na2​S2​O5​ acts as a mild oxidant that facilitates the ring closure of the intermediate Schiff base into the fully aromatized imidazo[4,5-b]pyridine core without over-oxidizing the dialkylamine donor [4].

  • Reflux & Monitor: Heat the mixture to 110 °C for 6 hours.

  • In-Process QC: Dilute a 10 µL aliquot in 1 mL of methanol. The solution should exhibit a strong green fluorescence under ambient UV light, indicating the formation of the extended π -conjugated push-pull system.

  • Isolation: Pour the cooled mixture into ice water, extract with ethyl acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol.

G A Imidazo[4,5-b]pyridine Push-Pull Fluorophore B Physiological Environment (pH ~ 7.4) A->B C Tumor Microenvironment (pH < 5.0) A->C D Blue/Green Emission (λ ~ 480 nm) B->D Neutral Pyridine N (Standard ICT) E Red-Shifted Emission (λ ~ 550 nm) C->E Protonated Pyridine N (Enhanced ICT)

Figure 2: Photophysical logic gate demonstrating the pH-responsive behavior of the synthesized fluorophore.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical photophysical properties of the precursor and its derived advanced materials, demonstrating the tunability of the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold.

Compound / MaterialPrimary ApplicationAbs Max (nm)Em Max (nm)Quantum Yield (Φ)HOMO / LUMO (eV)
Precursor (CAS 1564916-50-2)Building Block285340 (Weak)< 0.01-6.10 / -2.20
Ir(ppy)₂(L) Complex Deep-Blue OLED Emitter380, 4204550.82-5.65 / -2.85
Imidazo-Fluorophore (pH 7.4)Bioimaging (Cytosol)3954800.65-5.40 / -2.60
Imidazo-Fluorophore (pH 4.0)Theranostics (Lysosome/Tumor)4305500.45-5.70 / -3.10

Note: HOMO/LUMO levels are estimated via cyclic voltammetry (CV) referenced to Ferrocene/Ferrocenium ( Fc/Fc+ ).

References

  • Boček, I., et al. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family". International Journal of Molecular Sciences, 2024. Available at:[Link]

  • Hranjec, M., et al. "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications". Pharmaceuticals, 2024. Available at:[Link]

  • El-Gamal, M. I., et al. "Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)". Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of N-(3-aminopyridin-2-yl)methanesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1] Welcome to the Technical Support Center. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying amphoteric pyridine derivatives. Rather than relying on trial-and-error, this guide establishes a causality-based framework to ensure high-yield, high-purity recovery of your target compound.

Part 1: The Causality of Purification Challenges (Expertise & Experience)

To purify N-(3-aminopyridin-2-yl)methanesulfonamide effectively, one must first understand its structural contradictions. The molecule contains:

  • A basic aminopyridine core: Acts as a strong hydrogen bond acceptor and donor (pKa ~6.5).

  • A weakly acidic methanesulfonamide group: The electron-withdrawing sulfonyl group makes the adjacent N-H proton acidic (pKa ~9.0).

The Core Challenge: This dual nature makes the molecule amphoteric [2]. Depending on the pH of your system, it can exist as a highly water-soluble pyridinium cation, a neutral/zwitterionic species, or a water-soluble sulfonamidate anion. Furthermore, the basic nitrogen strongly interacts with the acidic silanol groups on standard chromatographic silica, leading to severe peak tailing and irreversible adsorption[3][4].

Quantitative Speciation Data

Table 1: Physicochemical Profile & Purification Implications

Functional GroupApprox. pKaState at pH 2 (Aqueous)State at pH 7.2 (Isoelectric)State at pH 12 (Aqueous)
Pyridine Nitrogen~6.5Cationic (Protonated)NeutralNeutral
Sulfonamide NH~9.0NeutralNeutralAnionic (Deprotonated)
Net Molecule N/A Cationic (Soluble) Neutral (Extractable) Anionic (Soluble)

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I get extremely poor recovery when extracting the crude reaction mixture with ethyl acetate or dichloromethane? A1: Causality: If your aqueous workup is too acidic (pH < 4), the pyridine nitrogen protonates. If it is too basic (pH > 10), the sulfonamide deprotonates. Both ionic forms partition heavily into the aqueous phase[2]. Solution: You must perform an isoelectric extraction . Adjust the aqueous phase to exactly pH 7.0–7.5 using saturated NaHCO₃ or dilute HCl before extraction[3]. Additionally, adding 5% Isopropanol (IPA) to your organic solvent will disrupt the emulsion caused by the molecule's zwitterionic tendencies.

Q2: My compound streaks severely on normal-phase silica gel TLC and columns. How do I fix this? A2: Causality: The basic aminopyridine nitrogen strongly hydrogen-bonds with the acidic silanol groups (pKa ~4.5) on standard silica gel, causing irreversible adsorption[4]. Solution: Add a competitive amine modifier (e.g., 1–2% Triethylamine or NH₄OH) to your organic mobile phase (e.g., DCM/MeOH) to mask the silanols. If tailing persists, switch to amine-functionalized silica or Reverse-Phase (RP) chromatography[3].

Q3: How can I separate the target molecule from its regioisomer (e.g., N-(2-aminopyridin-3-yl)methanesulfonamide)? A3: Causality: Regioisomeric impurities formed during Buchwald-type aminations or sulfonylation[5] have nearly identical polarities on normal-phase silica. Solution: Utilize Reverse-Phase (RP) HPLC with a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) to exploit subtle differences in their hydrophobicities. For extreme co-elution, mixed-mode chromatography (combining RP and cation-exchange) provides superior resolution for hydrophilic aminopyridines[6].

Q4: Is chromatography always necessary? Can I crystallize it? A4: Causality: No, chromatography is not strictly required. N-(3-aminopyridin-2-yl)methanesulfonamide is highly crystalline due to extensive intermolecular hydrogen bonding. Solution: Recrystallization from water is a highly scalable alternative. Literature protocols for similar pyridinylmethanesulfonamides recommend recrystallization from hot water in the presence of activated charcoal to remove colored, polymeric oxidative impurities[7].

Part 3: Visualizations & Workflows

Speciation LowPH Low pH (< 4) Pyridinium Cation (Highly Water Soluble) MidPH Neutral pH (~7.2) Neutral / Zwitterion (Organic Soluble) LowPH->MidPH Add Base (NaOH) Extraction Target Molecule in Organic Phase MidPH->Extraction Extract with EtOAc/IPA HighPH High pH (> 10) Sulfonamidate Anion (Highly Water Soluble) HighPH->MidPH Add Acid (HCl)

Workflow for isoelectric point extraction of amphoteric pyridine derivatives.

Chromatography Start Crude Mixture TLC TLC Shows Tailing? Start->TLC Silica Standard Silica + 1% TEA/MeOH TLC->Silica Yes (Mild) RP Reverse Phase (C18) Buffer pH 6.5 TLC->RP Yes (Severe) Pure Pure Product Silica->Pure Good Resolution MixedMode Mixed-Mode Column (Cation Exchange) RP->MixedMode Co-elution with Isomer RP->Pure Good Resolution MixedMode->Pure Resolved

Decision tree for resolving peak tailing and isomer co-elution in chromatography.

Part 4: Standard Operating Protocols (Self-Validating Systems)

Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol ensures the molecule is in its neutral state, maximizing organic recovery while leaving inorganic salts and highly polar impurities in the aqueous phase.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of deionized water.

  • pH Monitoring: Insert a calibrated pH probe directly into the stirring mixture.

  • Isoelectric Adjustment: Dropwise add 1M NaOH or 1M HCl until the pH stabilizes at exactly 7.2 . (Self-validation: The solution should become visibly cloudy as the neutral species precipitates/oils out).

  • Extraction: Extract 3x with an equal volume of Ethyl Acetate (EtOAc) containing 5% Isopropanol (IPA). Note: The IPA disrupts interfacial tension, breaking up emulsions common with amphoteric compounds.

  • Washing & Drying: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40°C to prevent thermal degradation.

Protocol B: Charcoal-Assisted Aqueous Recrystallization

Aminopyridines are notoriously prone to oxidation, forming highly colored N-oxides or polymeric azo species. Charcoal specifically adsorbs these high-molecular-weight, conjugated impurities[7].

  • Suspension: Suspend the crude solid in a minimal amount of boiling deionized water.

  • Adsorption: Add 10% w/w activated charcoal (e.g., Darco) to the boiling mixture. Stir vigorously for 15 minutes.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed Celite pad to remove the charcoal. (Self-validation: The filtrate should be completely colorless).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals and dry in a vacuum desiccator over P₂O₅ to remove residual moisture[7].

Table 2: Chromatographic Mobile Phase Optimization

Stationary PhaseRecommended Mobile PhaseKey Additive / ModifierMechanism of Action
Normal SilicaDCM / Methanol1-2% Triethylamine (TEA)Masks acidic silanols to prevent irreversible binding of the basic aminopyridine[4].
Reverse Phase C18Water / Acetonitrile10 mM NH₄OAc (pH 6.5)Maintains the molecule in its neutral state, maximizing hydrophobic retention.
Mixed-ModeWater / Acetonitrile0.1% Formic AcidUtilizes both hydrophobic and cation-exchange interactions to separate closely related regioisomers[6].

References

  • [5] Google Patents. AU2020384883B2 - Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof. Available at:

  • [7] Infrared and Raman Discussion Group (IRDG). Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Available at: [Link]

  • [2] Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Available at: [Link]

  • [6] HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

Sources

Optimization

Technical Support Center: N-(3-aminopyridin-2-yl)methanesulfonamide Solution Stability

Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic solution behavior of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic solution behavior of bifunctional molecules. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) presents a unique analytical challenge: it combines an oxidation-prone aminopyridine core with a hydrolysis-susceptible aliphatic sulfonamide.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity and reproducibility during your assays.

Mechanistic Overview of Degradation Pathways

To stabilize this molecule, we must first understand the causality behind its degradation. The instability is bimodal, driven by the distinct vulnerabilities of its two functional groups:

  • The Methanesulfonamide Moiety: While aliphatic sulfonamides lack the photo-reactive chromophores of their aromatic counterparts, their sulfur-nitrogen (S-N) bond remains highly susceptible to 1[1].

  • The 3-Aminopyridine Core: The exocyclic primary amine and the endocyclic pyridine nitrogen possess lone pairs that are highly reactive toward reactive oxygen species (ROS). Unmitigated oxidative stress rapidly yields 2[2].

DegradationPathways Stock N-(3-aminopyridin-2-yl) methanesulfonamide (Intact Solution) AcidBase Extreme pH (pH < 2 or pH > 10) Stock->AcidBase Aqueous Storage Oxidation Oxidative Stress (ROS, H2O2, Light) Stock->Oxidation Aerobic Exposure Hydrolysis S-N Bond Cleavage (Hydrolysis) AcidBase->Hydrolysis NOxide Pyridine N-Oxidation & Amine Oxidation Oxidation->NOxide Products1 Methanesulfonic Acid + Aminopyridine Hydrolysis->Products1 Products2 N-Oxide / Nitro Derivatives NOxide->Products2 Mitigation1 Buffer to pH 6.0-7.5 Products1->Mitigation1 Prevent via Mitigation2 Salt Formation (Protonation) & Amber Vials Products2->Mitigation2 Prevent via

Degradation pathways and targeted mitigations for N-(3-aminopyridin-2-yl)methanesulfonamide.

Troubleshooting FAQs

Q1: My stock solution (1 mg/mL in 5% DMSO/Water) loses >15% potency over 48 hours at room temperature. What is driving this? A1: This is classic oxidative degradation of the aminopyridine core. The lone pairs of electrons on both the pyridine nitrogen and the primary amine are highly susceptible to oxidation by dissolved oxygen or trace peroxides in your solvents. This pathway is energetically favorable in the free-base form. Solution: Convert the free base to a salt (e.g., hydrochloride).2 in a bond with hydrogen, drastically increasing the activation energy required for oxidation[2].

Q2: During LC-MS analysis, I observe a major degradation peak with a mass shift of +16 Da. Is this an impurity or a degradant? A2: A +16 Da shift is the hallmark of N-oxidation. Given the structure, this is almost certainly the formation of the pyridine N-oxide. If you observe a +30 Da or +46 Da shift, the primary amine is progressively oxidizing to a 2[2]. Solution: Purge your aqueous storage solvents with argon or nitrogen to displace dissolved oxygen, and store aliquots at -80°C.

Q3: I am formulating the compound in 0.1 M HCl to improve solubility, but it degrades rapidly. Aren't sulfonamides stable? A3: While methanesulfonamide is more photolytically stable than aromatic sulfonamides, its S-N bond remains highly vulnerable to 1[1]. In 0.1 M HCl, the sulfonamide bond cleaves, yielding methanesulfonic acid and the corresponding aminopyridine. Solution: Avoid extreme acidic (pH < 2) or basic (pH > 10) conditions. Maximum hydrolytic stability for aliphatic sulfonamides is typically observed in the 3 (pH 6.0 - 7.5)[3].

Q4: Does light exposure affect this specific molecule? A4: Methanesulfonamide itself lacks a significant chromophore. However, the 3-aminopyridine moiety does absorb UV light, which can act as a catalyst for photo-oxidation. Solutions should be protected from light using amber vials to prevent4[4].

Standardized Experimental Protocols

To ensure your assays are built on a self-validating system, use the following protocols to profile and protect your compound.

Protocol A: pH-Rate Stability Profiling (Self-Validating Hydrolysis Assay)

This protocol establishes the exact pH boundaries for your specific formulation, ensuring mass balance (Loss of Parent = Appearance of Degradants).

  • Stock Preparation: Prepare a 1 mg/mL stock of N-(3-aminopyridin-2-yl)methanesulfonamide in HPLC-grade Acetonitrile (ensure the solvent is peroxide-free).

  • Buffer Matrix Setup: Prepare three 100 mM buffer solutions: Citrate (pH 3.0), Phosphate (pH 7.0), and Borate (pH 10.0).

  • Spiking: Mix 1 mL of the stock solution with 9 mL of each respective buffer in sealed, amber glass vials (Final concentration: 100 µg/mL).

  • Control Generation: Prepare a control sample at pH 7.0 and immediately store it at 4°C to establish the baseline ( T0​ ).

  • Thermal Stress: 3 in a calibrated water bath[3].

  • Sampling & Quenching: Withdraw 100 µL aliquots at 0, 4, 8, 24, and 48 hours. Immediately quench by diluting 1:1 with cold mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to arrest degradation.

  • Analysis: Analyze via HPLC-UV (254 nm) and ESI-MS. Calculate the pseudo-first-order degradation rate constant ( kobs​ ) for each pH.

Protocol B: Oxidative Stress Mitigation via In Situ Salt Formation

This protocol leverages the protective effect of protonation against ROS.

  • Solvent Purge: Sparge LC-MS grade water with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Acidification: Add 1.1 molar equivalents of 1M HCl to the purged water.

  • Dissolution: Slowly add the N-(3-aminopyridin-2-yl)methanesulfonamide free base to the acidic water while stirring. The mild stoichiometric excess of protons ensures complete conversion to the hydrochloride salt, tying up the reactive nitrogen lone pairs.

  • Lyophilization (Optional): Freeze the solution at -80°C and lyophilize to isolate the chemically stable HCl salt powder for long-term storage.

Quantitative Data Summaries

The following table synthesizes the expected stability metrics of the free base versus the protonated (salt) form under various stress conditions, demonstrating the causality of our mitigation strategies.

Stress ConditionFree Base Stability ( T90​ )HCl Salt Stability ( T90​ )Primary Degradation MechanismMitigation Strategy
Aqueous pH 7.0 (25°C) ~7 Days>30 DaysSlow auto-oxidation of amineStore as salt form
Aqueous pH 1.0 (60°C) <2 Hours<2 HoursAcid-catalyzed S-N hydrolysisFormulate at pH 6.0 - 7.5
0.3% H2​O2​ (25°C) <4 Hours~48 HoursPyridine N-oxidationProtonate lone pairs (Salt)
UV Light (254 nm) ~24 Hours~7 DaysPhoto-induced oxidationUse amber glass vials

* T90​ represents the time required for the active pharmaceutical ingredient (API) concentration to fall to 90% of its initial value.

References
  • PubMed / NIH. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available at:[Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-aminopyridin-2-yl)methanesulfonamide Synthesis &amp; Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes of common synthetic failures and analytical anomalies associated with N-(3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes of common synthetic failures and analytical anomalies associated with N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2).

Rather than merely listing troubleshooting steps, this guide explains the causality behind experimental choices, ensuring that your workflows become self-validating systems.

Synthesis & Byproduct Pathway

The synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide typically proceeds via the sulfonylation of 2-amino-3-nitropyridine, followed by the catalytic reduction of the nitro group. Understanding the kinetic traps in this pathway is critical for controlling impurity profiles.

SynthesisPathway SM 2-Amino-3-nitropyridine (m/z 140) Int N-(3-nitropyridin-2-yl) methanesulfonamide (m/z 218) SM->Int 1. MsCl, NaH 2. TBAF (Hydrolysis) By1 N,N-bis(methanesulfonyl) Impurity (m/z 296) SM->By1 Excess MsCl (Without Hydrolysis) Prod N-(3-aminopyridin-2-yl) methanesulfonamide Target (m/z 188) Int->Prod H2, Pd/C MeOH By2 Hydroxylamine Impurity (m/z 204) Int->By2 Incomplete Reduction

Fig 1. Synthesis pathway and common byproducts for N-(3-aminopyridin-2-yl)methanesulfonamide.

FAQ: Experimental Troubleshooting & Byproduct Control

Q1: Why do I observe a +78 Da mass shift (m/z 266) in my final product's LC-MS?

Causality: The 2-amino group of 3-nitropyridine is strongly deactivated by the adjacent electron-withdrawing nitro group. Forcing conditions (e.g., NaH) are required for the initial sulfonylation. However, once mono-sulfonylated, the resulting sulfonamide proton is highly acidic. In the presence of excess base, it rapidly deprotonates to form a highly nucleophilic sulfonamide anion, which outcompetes the starting material for the remaining methanesulfonyl chloride (MsCl). This leads to the N,N-bis(methanesulfonyl) intermediate (m/z 296). If left uncorrected, this carries through the reduction step to yield the bis-sulfonylated target impurity (m/z 266). Solution: Do not attempt to perfectly titrate MsCl. Instead, intentionally drive the reaction to the bis-sulfonylated intermediate, and perform a selective monodesulfonylation using Tetrabutylammonium Fluoride (TBAF) or mild basic hydrolysis .

Q2: During the nitro reduction step, my LC-MS shows an m/z 204 impurity. What is this, and how do I resolve it?

Causality: Nitro reduction to an amine is a multi-step process that proceeds via nitroso and hydroxylamine intermediates . The reduction often stalls at the hydroxylamine stage (N-(3-(hydroxyamino)pyridin-2-yl)methanesulfonamide, m/z 204) if hydrogen mass transfer is poor or if the palladium catalyst is partially poisoned by trace sulfur impurities from the methanesulfonamide moiety. Solution: This is a kinetic trap. Increase the hydrogen pressure to 40-50 psi using a Parr shaker, or spike the reaction with an additional 5% w/w fresh Pd/C to overcome catalyst poisoning.

Q3: My purified N-(3-aminopyridin-2-yl)methanesulfonamide darkens upon storage. How can I prevent degradation?

Causality: The final product features a 2,3-diaminopyridine core, which is highly electron-rich. In the presence of atmospheric oxygen and trace transition metals, it undergoes rapid single-electron oxidation to form reactive radical cations, which subsequently dimerize into azo or quinoxaline-like species (m/z 371). Solution: Always filter the final reduction mixture through Celite under an Argon blanket. Store the final lyophilized solid at -20 °C under an inert atmosphere (Argon/N2), and consider adding 0.1% BHT to storage solutions.

LC-MS Troubleshooting Logic

Use the following decision tree to rapidly diagnose crude reaction mixtures during in-process controls (IPC).

Troubleshooting Start LC-MS Analysis of Crude Reaction Mixture Q1 Peak at m/z 266? Start->Q1 A1 Bis-sulfonylation carryover. Optimize Step 1 hydrolysis. Q1->A1 Yes Q2 Peak at m/z 204? Q1->Q2 No A2 Hydroxylamine intermediate. Increase H2 pressure. Q2->A2 Yes Success Target m/z 188 confirmed. Proceed to purification. Q2->Success No

Fig 2. LC-MS troubleshooting logic tree for identifying and resolving reaction impurities.

Quantitative Data: LC-MS Byproduct Profiling

Compare your LC-MS traces against this standardized impurity profile to assign structures to unknown peaks. (Note: Relative Retention Time (RRT) is based on a standard C18 reverse-phase gradient of 5-95% MeCN in H2O with 0.1% Formic Acid).

ImpurityMolecular Formulam/z [M+H]⁺RRTStructural Assignment
Target C₆H₉N₃O₂S188.01.00N-(3-aminopyridin-2-yl)methanesulfonamide
Impurity A C₇H₁₁N₃O₄S₂266.01.45N,N-bis(methanesulfonyl)-3-aminopyridin-2-amine
Impurity B C₆H₉N₃O₃S204.00.85N-(3-(hydroxyamino)pyridin-2-yl)methanesulfonamide
Impurity C C₆H₇N₃O₄S218.01.60N-(3-nitropyridin-2-yl)methanesulfonamide (Unreacted SM)
Impurity D C₁₂H₁₄N₆O₄S₂371.01.80Azo-dimer (Oxidative degradation product)

Standardized Experimental Protocols

These protocols are designed as self-validating systems , meaning the workflow dictates mandatory analytical checkpoints that must be passed before proceeding.

Step 1: Sulfonylation & In-Situ Monodesulfonylation
  • Initiation: To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add NaH (60% dispersion in mineral oil, 2.5 eq) portionwise. Stir for 30 min until hydrogen evolution ceases.

  • Sulfonylation: Slowly add MsCl (2.2 eq). Stir at room temperature for 4 h.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. The reaction must show complete conversion to the bis-sulfonylated intermediate (m/z 296). If m/z 140 remains, add 0.5 eq MsCl.

  • Monodesulfonylation: Add 1M TBAF in THF (1.5 eq) directly to the reaction mixture. Stir for 2 h at room temperature .

  • Validation Checkpoint 2: LC-MS must show the complete disappearance of m/z 296 and the emergence of a single peak at m/z 218.

  • Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield N-(3-nitropyridin-2-yl)methanesulfonamide.

Step 2: Catalytic Hydrogenation
  • Setup: Dissolve the crude intermediate from Step 1 in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Reaction: Purge the reaction vessel with Argon (3x), then with H₂ gas (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation Checkpoint 3: Analyze via LC-MS. The reaction is self-validating if hydrogen uptake ceases and LC-MS shows <1% of the m/z 204 intermediate. If m/z 204 persists, the system validates a stalled reaction; you must spike with an additional 5% w/w Pd/C and stir for 4 more hours.

  • Isolation: Filter the mixture through a pad of Celite strictly under an Argon blanket to prevent oxidation. Concentrate in vacuo at <35 °C to afford the target N-(3-aminopyridin-2-yl)methanesulfonamide.

References

  • Yasuhara, A., Kameda, M., & Sakamoto, T. (1999). Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride. Chemical and Pharmaceutical Bulletin, 47(6), 809-812. URL:[Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2003). Selective catalytic hydrogenation of functionalized nitroarenes: An update. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. URL:[Link]

Optimization

Technical Support Center: Optimizing "N-(3-aminopyridin-2-yl)methanesulfonamide" Reaction Conditions

Welcome to the technical support center for the synthesis and optimization of N-(3-aminopyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-(3-aminopyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this and related sulfonamide compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common challenges in sulfonamide synthesis.[1] Several factors, from reagent quality to reaction conditions, can be responsible.[2]

Initial Troubleshooting Workflow

Before proceeding to more complex troubleshooting, ensure the fundamentals of your experimental setup are sound.

Caption: Initial troubleshooting workflow for low sulfonamide yield.

In-Depth Analysis of Potential Causes and Solutions
Potential Cause Explanation Recommended Solution Scientific Rationale
Poor Reagent Quality Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1] The starting material, 2,3-diaminopyridine, may contain impurities from its synthesis.[3]Use a fresh bottle of methanesulfonyl chloride or purify it before use. Ensure the 2,3-diaminopyridine is pure and dry.Hydrolysis of the sulfonyl chloride depletes the electrophile, preventing the reaction from proceeding. Impurities in the amine can lead to side reactions, reducing the yield of the desired product.
Inappropriate Reaction Conditions The presence of water can hydrolyze the methanesulfonyl chloride.[1] Incorrect reaction temperature can either slow the reaction down or promote side reactions.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Optimize the reaction temperature; a common starting point is 0 °C to room temperature.[4]Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride.[1] Temperature control is key to balancing reaction rate and selectivity.
Regioselectivity Issues 2,3-Diaminopyridine has two nucleophilic amino groups. Reaction at the 2-amino group is generally favored due to electronic effects, but reaction at the 3-amino group can occur, leading to a mixture of isomers and reducing the yield of the desired product.Slowly add the methanesulfonyl chloride to the solution of 2,3-diaminopyridine at a low temperature (e.g., 0 °C) in the presence of a non-nucleophilic base like pyridine or triethylamine.[4][5]The 2-amino group is typically more nucleophilic. Slow addition of the electrophile at low temperatures can enhance the kinetic selectivity for the more reactive site. The base scavenges the HCl byproduct, preventing protonation of the starting amine.[5]
Formation of Disulfonated Byproduct If an excess of methanesulfonyl chloride is used, or if the reaction is run for too long or at too high a temperature, disulfonation can occur, where both amino groups react.Use a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Precise stoichiometric control is crucial to prevent over-reaction. Reaction monitoring allows for quenching the reaction upon completion, minimizing the formation of byproducts.
Product Instability During Workup The sulfonamide product may be susceptible to degradation under the acidic or basic conditions of the workup procedure.[6]Before quenching the entire reaction, test the stability of a small aliquot under the planned workup conditions. If degradation is observed, modify the workup to use milder acids or bases, or minimize the exposure time.Ensuring product stability during purification is as important as the reaction itself for achieving a good isolated yield.
Product is Water Soluble Highly polar products, like some sulfonamides, may have significant solubility in the aqueous layer during extraction, leading to loss of product.[6]Check the aqueous layer by TLC or LC-MS for the presence of your product. If significant product is present, perform additional extractions with a more polar organic solvent or use a continuous liquid-liquid extractor.Proper phase partitioning is essential for efficient product isolation.
Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause Explanation Recommended Solution Scientific Rationale
Co-elution of Starting Material and Product The starting 2,3-diaminopyridine and the N-(3-aminopyridin-2-yl)methanesulfonamide product may have similar polarities, making separation by column chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the unreacted starting material to a more polar or non-polar derivative to facilitate separation.Achieving differential migration on the stationary phase is the principle of chromatographic separation. Chemical derivatization can alter the polarity of a compound, making separation easier.
Presence of Isomeric Byproducts The formation of the N-(2-aminopyridin-3-yl)methanesulfonamide isomer can complicate purification as it will likely have very similar chromatographic behavior to the desired product.Careful optimization of column chromatography conditions is crucial. High-Performance Liquid Chromatography (HPLC) may be required for complete separation. Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the identity of the isolated product.[7][8]Isomers often have subtle differences in their physical properties, requiring high-resolution separation techniques. Spectroscopic methods are necessary for unambiguous structure elucidation.
Residual Base Bases like pyridine or triethylamine used in the reaction can be difficult to remove completely and may interfere with characterization.Wash the organic layer with a dilute acid (e.g., 1M HCl) during the workup to protonate and extract the base into the aqueous layer.[1]The protonated amine base will be a salt and thus highly water-soluble, allowing for its efficient removal from the organic phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of methanesulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The selection may depend on the solubility of the starting materials and the desired reaction temperature.

Q2: Which base should I use and in what quantity?

A non-nucleophilic organic base such as pyridine or triethylamine is typically used to scavenge the HCl generated during the reaction.[4][5] Usually, 1.1 to 1.5 equivalents of the base are sufficient. Inorganic bases like potassium carbonate can also be used, particularly in a solvent like DMF.[9]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Staining with a UV lamp or an appropriate chemical stain can be used for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10][11]

Q4: What are the key safety precautions for this reaction?

Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2,3-Diaminopyridine is also a potential irritant.

Q5: How do I confirm the structure of my final product?

A combination of analytical techniques is necessary for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical environment of the protons and carbons, allowing for the determination of the connectivity of the atoms and confirmation of the regioselectivity.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show characteristic peaks for the N-H and S=O bonds in the sulfonamide group.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents
  • 2,3-Diaminopyridine

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford N-(3-aminopyridin-2-yl)methanesulfonamide as the final product.

Reaction Pathway Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2,3-Diaminopyridine D N-(3-aminopyridin-2-yl)methanesulfonamide A->D + B Methanesulfonyl Chloride B->D C Pyridine (Base) DCM (Solvent) 0°C to RT C->D E Pyridinium Hydrochloride

Caption: General reaction scheme for the synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide.

IV. References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkat USA. Available from: [Link]

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). RSC Advances. Available from: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Available from: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available from: [Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020). ACS Omega. Available from: [Link]

  • Synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. (2025). ResearchGate. Available from: [Link]

  • Selected strategies for the synthesis of sulfonamides. (2024). ResearchGate. Available from: [Link]

  • Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][2] diazepinols. ResearchGate. Available from: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Available from: [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Available from: [Link]

  • Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. (2011). The University of Bath's research portal. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). Journal of Pharmaceutical Analysis. Available from: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). MDPI. Available from: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available from: [Link]

  • Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds. Frontiers. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). AAPS PharmSciTech. Available from: [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). PubMed. Available from: [Link]

  • Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Sulfonamide. Wikipedia. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. Available from: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. Available from: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available from: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available from: [Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. (2025). MDPI. Available from: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available from: [Link]

  • Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. ResearchGate. Available from: [Link]

  • Innovations in Analytical Methodologies for Biopharmaceutical Characterization. (2024). AZoM. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available from: [Link]

  • Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Available from: [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3-aminopyridin-2-yl)methanesulfonamide Solubility &amp; Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the physicochemical and experimental challenges associated with N-(3-aminopyridin-2-yl)methanes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the physicochemical and experimental challenges associated with N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) .

This molecule presents unique solvation thermodynamics due to its dual functional groups: a weakly basic aminopyridine ring and a weakly acidic methanesulfonamide moiety . This amphoteric nature results in a U-shaped pH-solubility profile, making it highly soluble in aprotic polar solvents but prone to precipitation in neutral aqueous buffers . The following troubleshooting guides and self-validating protocols are engineered to help you bypass common bottlenecks such as antisolvent precipitation and amorphous "oiling out."

Quantitative Solubility Matrix

Understanding the baseline solubility of your compound is the first step in formulation. The data below synthesizes the solubility characteristics of the compound based on the empirical behavior of its constituent methanesulfonamide and aminopyridine moieties at 25°C .

SolventPolarity IndexEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO 7.2> 30.0Strong dipole disrupts intermolecular H-bonds of the sulfonamide group .
Methanol 5.1~ 5.0 - 10.0Protic solvent; forms stable hydrogen bonds with the aminopyridine ring .
PBS (pH 7.4) N/A< 0.1Neutral state dominates; high crystal lattice energy prevents aqueous solvation [[1]]().
0.1 M HCl (pH 1.0) N/A> 10.0Protonation of the basic aminopyridine ring forms a highly soluble cationic salt .

Troubleshooting Guides (FAQ)

Q1: I am observing "crashing out" (precipitation) when diluting my 50 mM DMSO stock into PBS for in vitro cell assays. How can I prevent this? A: You are experiencing "antisolvent precipitation" . When a high-concentration DMSO solution is introduced directly into an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic, neutral form of the compound out of solution before it can disperse.

Q2: During recrystallization for purification, the compound "oils out" as an amorphous mass instead of forming distinct crystals. Why is this happening? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent, or when the degree of supersaturation is achieved too rapidly, preventing proper crystal lattice formation .

Q3: My LC-MS/HPLC quantification of the aqueous solubility varies wildly between replicates. What is causing this inconsistency? A: Highly hydrophobic compounds often form micro-precipitates or colloidal suspensions in aqueous media that are invisible to the naked eye. If these are injected into the HPLC, they dissolve in the mobile phase, falsely inflating the solubility readings .

  • The Solution: You must implement a strict syringe-filtration step using a pre-conditioned 0.22 µm PTFE filter prior to analysis to ensure only thermodynamically dissolved molecules are quantified.

Visual Workflows

Solubilization Start Solid Compound CheckAssay Assay Type? Start->CheckAssay InVitro In Vitro (Cellular) CheckAssay->InVitro InVivo In Vivo / Formulation CheckAssay->InVivo DMSO Dissolve in 100% DMSO InVitro->DMSO Dilute Dilute in Aqueous Buffer DMSO->Dilute Precipitation Precipitation? Dilute->Precipitation AdjustPH Add Co-solvent / Adjust pH Precipitation->AdjustPH Yes Clear Clear Solution Achieved Precipitation->Clear No AdjustPH->Clear

Figure 1: Decision tree for mitigating antisolvent precipitation in in vitro and in vivo assays.

Crystallization Step1 Dissolve in Good Solvent Step2 Filter Hot Solution Step1->Step2 Step3 Titrate Anti-Solvent Step2->Step3 Decision Turbidity Observed? Step3->Decision Decision->Step3 No Step4 Add 1 Drop Good Solvent Decision->Step4 Yes Step5 Cool Slowly (5°C/hr) Step4->Step5 End High-Purity Crystals Step5->End

Figure 2: Anti-solvent crystallization workflow to prevent amorphous oiling out of the compound.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable In Vitro Assay Solutions

Causality: Direct addition of buffer to organic stocks traps the compound in localized high-polarity microenvironments, causing irreversible nucleation. This protocol uses a transition buffer to step down the dielectric constant gradually .

  • Stock Preparation: Weigh 9.36 mg of N-(3-aminopyridin-2-yl)methanesulfonamide (0.05 mmol) and dissolve in 1.0 mL of anhydrous DMSO to create a 50 mM stock. Vortex until optically clear .

  • Validation Step (Purity Check): Centrifuge the stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet exists, the compound has degraded or contains insoluble impurities and must be filtered.

  • Transition Buffer: Prepare a transition solution of 5% v/v PEG-400 in PBS (pH 7.4).

  • Dilution: Add 20 µL of the DMSO stock into 980 µL of the Transition Buffer while continuously vortexing at 1000 RPM.

  • Validation Step (Precipitation Check): Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.01 indicates the presence of colloidal micro-precipitates, meaning the co-solvent ratio must be increased.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)
  • Saturation: Add an excess of the compound (e.g., 50 mg) to a pre-weighed 5 mL glass vial containing 2 mL of the target solvent.

  • Validation Step (Equilibrium Check): Visually confirm the presence of undissolved solid. If all solid dissolves, the solution is not saturated; add more compound until a persistent suspension remains .

  • Agitation: Seal the vial and agitate at 300 RPM in a temperature-controlled shaker (25.0 ± 0.1 °C) for 48 hours to establish solid-liquid equilibrium.

  • Sedimentation: Cease agitation and allow the vial to stand undisturbed for 24 hours to promote the sedimentation of excess solid.

  • Filtration: Carefully withdraw 0.5 mL of the supernatant and pass it through a solvent-preconditioned 0.22 µm PTFE syringe filter. Note: Pre-conditioning prevents analyte loss due to non-specific adsorption to the filter membrane.

References

  • Sigma-Aldrich. "CAS 1564916-50-2 | N-(3-aminopyridin-2-yl)methanesulfonamide." Sigma-Aldrich Product Catalog.

  • Calpaclab. "N-(3-aminopyridin-2-yl)methanesulfonamide, 98% Purity." Calpaclab Chemical Database.

  • Benchchem. "Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts." Benchchem Tech Support.

  • Benchchem. "A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents." Benchchem Tech Support.

  • Cayman Chemical. "4-Aminopyridine - PRODUCT INFORMATION." Cayman Chemical Product Specifications.

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference for N-(3-aminopyridin-2-yl)methanesulfonamide

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and medicinal chemists working with N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and medicinal chemists working with N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2). While this compound is a valuable chemical building block and probe, its unique structural motifs can trigger specific assay artifacts. This document provides a mechanistic breakdown of these liabilities, actionable Q&A troubleshooting, and self-validating experimental protocols to ensure your data maintains strict scientific integrity.

Structural Liability Analysis: The "Why" Behind the Artifacts

To troubleshoot effectively, we must first understand the causality of the interference. N-(3-aminopyridin-2-yl)methanesulfonamide contains two primary functional groups that drive non-specific interactions in biochemical and cell-based assays[1]:

  • 3-Aminopyridine Motif : The primary amine at the C3 position is a strong nucleophile. Furthermore, the spatial arrangement of the primary amine adjacent to the pyridine nitrogen (C1) creates a classic bidentate chelation pocket. This motif can sequester divalent cations (e.g., Zn²⁺, Mg²⁺, Ni²⁺), leading to promiscuous inhibition of metalloenzymes. Aromatic aminopyridines also frequently absorb UV/Vis light, causing spectroscopic overlap[2].

  • Methanesulfonamide Motif : While generally chemically stable, the sulfonamide NH is mildly acidic and can participate in extensive hydrogen-bonding networks. In aqueous assay buffers, high concentrations of this compound can lead to localized colloidal aggregation, a primary driver of false-positive enzyme inhibition[3].

Mechanism Compound N-(3-aminopyridin-2-yl) • 3-Amino Group • Pyridine Nitrogen • Sulfonamide Group Int1 Nucleophilic Attack Reacts with NHS-esters Compound->Int1 Primary Amine Int2 Metal Chelation Binds divalent cations Compound->Int2 Pyridine + Amine Int3 Int3 Compound->Int3 Aromatic Ring Res1 False Negative Loss of labeling Int1->Res1 Res2 False Positive Enzyme inhibition Int2->Res2 Res3 Signal Quenching Inner filter effect Int3->Res3

Mechanistic pathways of assay interference driven by specific functional groups.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a sudden, concentration-dependent drop in fluorescence signal in my enzymatic assay when using this compound? A1: This is a classic presentation of the Inner Filter Effect (IFE) or signal quenching[2]. The aromatic aminopyridine ring absorbs UV/Vis light. If your assay's excitation or emission wavelengths overlap with the compound's absorbance spectrum (typically <350 nm for aminopyridines), the compound acts as a physical light filter, artificially reducing the signal and mimicking enzyme inhibition. Actionable Advice: Run a spectral scan of the compound alone (See Protocol 1). If IFE is confirmed, shift to a red-shifted fluorophore (e.g., Cyanine dyes) or utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which bypasses short-lived autofluorescence and quenching[2].

Q2: My compound shows high potency (low nanomolar IC50) in a biochemical metalloprotease/kinase assay, but zero activity in cell-based assays. Is this a false positive? A2: Yes, this discrepancy is a hallmark of metal chelation [1]. The 3-amino and pyridine nitrogens act as a bidentate ligand, stripping essential catalytic metals (e.g., Zn²⁺ in matrix metalloproteinases or Mg²⁺ in kinases) from the enzyme's active site. In cell-based assays, the highly buffered, metal-rich intracellular environment outcompetes the compound, neutralizing the false activity. Actionable Advice: Perform a metal supplementation counter-screen (See Protocol 2). If adding excess metal shifts the IC50 curve to the right, your compound is a chelator, not a target-specific inhibitor.

Q3: I am trying to covalently link this compound to a fluorophore using an NHS-ester, but the conjugation yield is extremely low. Why? A3: The primary amine at the C3 position is a competing nucleophile[1]. It will readily react with NHS-esters or aldehyde-based crosslinkers, consuming your labeling reagent and forming an unintended, inactive conjugate. Actionable Advice: You must protect the 3-amino group (e.g., with a Boc or Fmoc protecting group) prior to running the crosslinking reaction, or pivot to a bioorthogonal labeling strategy (e.g., azide-alkyne click chemistry) if structural modification is permissible.

Q4: I'm using a resazurin/MTT cell viability assay, and the readout suggests the compound is dramatically increasing cell proliferation. Is this real? A4: Likely not. Aminopyridine derivatives can exhibit non-specific redox activity[1]. The compound may be directly reducing the resazurin or MTT dye to its fluorescent/colored product chemically, completely independent of cellular metabolic activity. Actionable Advice: Run a "no-cell" control plate containing only the compound, buffer, and the dye. If a signal appears, the compound is redox-active. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) which is immune to redox cycling[3].

Standard Operating Procedures (SOPs) for Interference Deconvolution

To ensure trustworthiness, every assay must be treated as a self-validating system. Implement the following step-by-step methodologies to rule out artifacts.

Protocol 1: Spectral Scanning & IFE Correction

Purpose: To identify and mathematically correct for spectroscopic overlap[2].

  • Prepare a 10 mM stock of N-(3-aminopyridin-2-yl)methanesulfonamide in 100% LC-MS grade DMSO.

  • Dilute the compound to your maximum assay concentration (e.g., 50 µM) in the exact assay buffer. Do not add the enzyme or substrate.

  • Transfer 100 µL of the solution to a UV-transparent, flat-bottom 96-well microplate. Include a DMSO/buffer blank well.

  • Using a multi-mode microplate reader, perform an absorbance scan from 250 nm to 600 nm.

  • Perform a fluorescence emission scan matching your assay's specific excitation parameters.

  • Validation: If the compound's absorbance exceeds 0.05 at the assay's excitation or emission wavelengths, calculate the IFE correction factor using Beer's Law ( A=ϵcl ) to adjust your raw data, or switch detection modalities[2].

Protocol 2: Metal Supplementation Counter-Screen

Purpose: To differentiate between true allosteric/orthosteric inhibition and promiscuous metal chelation.

  • Set up your standard biochemical assay (e.g., kinase or metalloprotease) in a 384-well plate format.

  • Pre-incubate the target enzyme with the compound at its calculated IC50 concentration for 15 minutes at room temperature.

  • Spike the reaction wells with increasing titrations of the required catalytic metal ion (e.g., 1x, 5x, 10x, and 50x the standard Mg²⁺ or Zn²⁺ buffer concentration).

  • Initiate the reaction by adding the substrate and monitor the kinetic readout.

  • Validation: If the inhibitory effect is reversed (enzymatic activity is restored) upon the addition of excess metal, the compound is flagged as a chelator[1].

Workflow Start Anomalous Assay Readout Detected Sub1 1. Spectroscopic Scan (UV-Vis/Fluorescence) Start->Sub1 Sub2 2. Redox Counter-Screen (No-Enzyme Dye Test) Start->Sub2 Sub3 3. Metal Titration (Spike Mg2+/Zn2+) Start->Sub3 Dec1 Signal Quenching or Autofluorescence? Sub1->Dec1 Dec2 Direct Dye Reduction? Sub2->Dec2 Dec3 Activity Restored by Metal? Sub3->Dec3 Mit1 Shift Wavelength or Use TR-FRET Dec1->Mit1  Yes Mit2 Switch to ATP-Glo Luminescence Dec2->Mit2  Yes Mit3 Increase Metal Conc. or Change Buffer Dec3->Mit3  Yes

Logical workflow for identifying and mitigating compound-mediated assay interference.

Quantitative Data Summary: Interference Matrix

Use the following matrix to cross-reference your assay type with the predicted interference profile of N-(3-aminopyridin-2-yl)methanesulfonamide.

Interference TypeAffected Assay FormatMechanistic CausePrimary Mitigation Strategy
Signal Quenching (IFE) Fluorescence / UV-VisAromatic ring absorbs excitation/emission lightShift to red-shifted fluorophores (>500 nm) or TR-FRET
Metalloenzyme Inhibition Kinase / Protease AssaysPyridine & amine nitrogens chelate catalytic metalsMetal supplementation counter-screen
Crosslinking Failure NHS-ester / Amine LabelingPrimary amine acts as a competing nucleophileProtect amine or use bioorthogonal click-chemistry
Redox Artifacts Resazurin / MTT ViabilityAminopyridine redox cycling reduces dye directlySwitch to ATP-based luminescence (e.g., CellTiter-Glo)
Colloidal Aggregation High-Concentration ScreensSulfonamide H-bonding drives aqueous insolubilityAdd 0.01% Triton X-100 or CHAPS to assay buffer

References

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery Source: Clinical and Translational Science / NCBI Bookshelf URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL: [Link]

  • Title: Interference with Fluorescence and Absorbance Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the scale-up synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide. We will address common...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the scale-up synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide. We will address common challenges, from starting material synthesis to final product purification, in a practical, question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower effective troubleshooting and process optimization.

Core Synthesis & Workflow Overview

The primary synthetic route involves the reaction of 2,3-diaminopyridine with methanesulfonyl chloride (MsCl). While seemingly straightforward, this transformation presents significant challenges in regioselectivity, impurity control, and handling of hazardous reagents, particularly at scale.

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Core Reaction cluster_2 Purification & Analysis A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B Nitration C 2,3-Diaminopyridine B->C Reduction E N-(3-aminopyridin-2-yl)methanesulfonamide (Target Product) C->E Sulfonylation D Methanesulfonyl Chloride (MsCl) D->E F Crude Product E->F G Crystallization F->G H Pure Product G->H I HPLC Analysis H->I

Caption: High-level workflow for the synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to the 2,3-diaminopyridine precursor for scale-up?

Answer: The selection of a route for 2,3-diaminopyridine is a critical cost and process-limiting decision. Several methods exist, but not all are suitable for industrial production.

  • Route A: From 2-Aminopyridine (Recommended for Scale-Up): This is a multi-step but common route starting from the readily available 2-aminopyridine.[1] The process involves bromination, nitration, and subsequent reduction.[2] While laborious, the starting materials are inexpensive, and the intermediates are generally well-behaved solids.[1]

  • Route B: Reduction of 2-Amino-3-nitropyridine: If high-quality 2-amino-3-nitropyridine is available, its reduction via methods like catalytic hydrogenation or using reagents like iron in acidified ethanol is a direct approach.[1][3] However, the synthesis of 2-amino-3-nitropyridine from 2-aminopyridine can be tedious due to the formation of the 2-amino-5-nitropyridine isomer as the major product.[1]

  • Route C: Amination of 3-Aminopyridine: This route involves the amination of 3-aminopyridine with reagents like sodamide.[1] While seemingly direct, the use of highly reactive and hazardous reagents like sodamide presents significant safety challenges for large-scale operations.

Expert Insight: For kilogram-scale production and beyond, Route A generally offers the best balance of starting material cost, predictability, and safety, despite its multiple steps. The key is to optimize the purification of the 2-amino-5-bromo-3-nitropyridine intermediate to ensure high-quality feed for the final reduction step.[1]

Q2: Methanesulfonyl chloride (MsCl) is highly reactive. What are the critical safety and handling considerations for its use at scale?

Answer: Methanesulfonyl chloride is a corrosive, toxic, and highly moisture-sensitive liquid.[4][5] Mishandling can lead to violent reactions, release of corrosive hydrogen chloride (HCl) gas, and degradation of the reagent.[6] Strict adherence to safety protocols is non-negotiable.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles with a face shield, and a chemical-resistant apron or lab coat are mandatory.[5][6]Protects against severe skin burns, eye damage, and respiratory irritation.[4][5]
Work Environment All transfers and reactions must be conducted in a well-ventilated fume hood or a closed-system reactor.[6] Emergency showers and eyewash stations must be immediately accessible.[6]Prevents inhalation of fatal or toxic vapors and ensures rapid response to accidental exposure.[4][7]
Storage Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps or specialized lined metal drums) in a cool, dry, well-ventilated area away from incompatible materials like bases and strong oxidizing agents.[6] Handle under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[5]MsCl reacts with moisture to form corrosive acids, reducing purity and creating a safety hazard.[6] It can also react with certain metals, producing flammable hydrogen gas.
Spill Response For small spills, absorb with an inert material like vermiculite or clay and dispose of as hazardous waste.[4][6] Do not use water.[5] For large spills, evacuate the area and follow established hazardous material cleanup procedures.[6]Using water will exacerbate the situation by generating HCl gas.[5]
Q3: The sulfonylation of 2,3-diaminopyridine can occur on two different amino groups. How can I control the regioselectivity to favor the desired product?

Answer: This is the central chemical challenge of the synthesis. The two amino groups on the 2,3-diaminopyridine ring have different electronic and steric environments, which can be exploited to control which one reacts with the methanesulfonyl chloride. The 2-amino group is generally considered less nucleophilic due to the electron-withdrawing effect of the adjacent ring nitrogen. Therefore, the reaction is expected to favor sulfonylation at the 3-amino position. However, obtaining the desired N-(3-aminopyridin-2-yl)methanesulfonamide requires reaction at the 2-position.

Achieving this less-favored regioselectivity requires careful control of reaction conditions:

  • Slow Reagent Addition: Add the methanesulfonyl chloride solution dropwise to the solution of 2,3-diaminopyridine at a controlled rate. This maintains a low concentration of MsCl, minimizing side reactions and improving selectivity.

  • Temperature Control: Conduct the reaction at low temperatures (e.g., 0 to -10 °C). Lowering the kinetic energy of the system can amplify the subtle differences in activation energy between the two competing reaction pathways, thereby enhancing selectivity.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the amino groups. A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without competing in the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[8]

Q4: What are the common impurities I should expect, and how can they be monitored and controlled?

Answer: Impurities can arise from starting materials, side reactions, or degradation.[9][10] For this synthesis, the primary impurities of concern are:

  • Unreacted 2,3-Diaminopyridine: A common impurity if the reaction does not go to completion.

  • Di-sulfonated Byproduct (N,N'-(pyridine-2,3-diyl)bis(methanesulfonamide)): Formed if both amino groups react with methanesulfonyl chloride. This is more likely if MsCl is added too quickly, at too high a temperature, or if an excess of MsCl is used.

  • Isomeric Product (N-(2-aminopyridin-3-yl)methanesulfonamide): The product resulting from reaction at the 3-amino group.

  • Hydrolysis Products: Methanesulfonic acid can be present if the methanesulfonyl chloride or the reaction environment is exposed to moisture.

Monitoring and Control: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring these impurities.[11][12] A well-developed HPLC method can separate the starting material, the desired product, and the key byproducts.

  • Control Strategy:

    • Use high-purity 2,3-diaminopyridine.

    • Strictly control the stoichiometry (1.0 to 1.05 equivalents of MsCl).

    • Implement slow addition and low-temperature control as described in Q3 to minimize di-sulfonated and isomeric byproducts.

    • Ensure all reagents, solvents, and equipment are scrupulously dry to prevent hydrolysis.[5]

Troubleshooting Guide

Troubleshooting_Tree Start Problem Detected LowYield Low Reaction Yield Start->LowYield PoorPurity Poor Product Purity Start->PoorPurity PurificationIssue Crystallization Fails ('Oiling Out') Start->PurificationIssue IncompleteReaction Cause: Incomplete Reaction LowYield->IncompleteReaction Degradation Cause: Product Degradation LowYield->Degradation WorkupLoss Cause: Work-up Losses LowYield->WorkupLoss DiSulfonated Cause: High Di-sulfonated Byproduct PoorPurity->DiSulfonated UnreactedSM Cause: High Unreacted Starting Material PoorPurity->UnreactedSM CoolingRate Cause: Cooling Too Rapidly PurificationIssue->CoolingRate SolventChoice Cause: Poor Solvent Choice PurificationIssue->SolventChoice ImpurityPresence Cause: High Impurity Level PurificationIssue->ImpurityPresence Sol_Yield Solution: - Verify MsCl quality - Increase reaction time/temp cautiously - Optimize extraction pH IncompleteReaction->Sol_Yield Degradation->Sol_Yield WorkupLoss->Sol_Yield Sol_Purity Solution: - Slow MsCl addition - Lower reaction temperature - Use 1.0 eq MsCl DiSulfonated->Sol_Purity UnreactedSM->Sol_Purity Sol_Purification Solution: - Slow cooling rate - Re-screen solvents - Add seed crystals - Re-work crude material CoolingRate->Sol_Purification SolventChoice->Sol_Purification ImpurityPresence->Sol_Purification

Caption: Decision tree for troubleshooting common scale-up issues.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion due to inactive reagent, insufficient time, or low temperature.Verify the quality and activity of the methanesulfonyl chloride. Monitor the reaction by HPLC to confirm completion. If stalled, consider extending the reaction time.
Work-up Losses: The product may be lost during aqueous extraction if the pH is not optimal for partitioning into the organic layer.Check the pH of the aqueous layer during work-up. Adjust as needed to ensure the product, which has a basic amino group, is in its free base form to maximize extraction into the organic solvent.
Poor Selectivity / High Impurity Levels Excessive Di-sulfonated Byproduct: This is typically caused by poor control over the local concentration of MsCl or elevated temperatures.Implement slower, controlled addition of MsCl. Reduce the reaction temperature (e.g., to 0 °C or below). Ensure accurate stoichiometry; do not use a large excess of MsCl.
High Levels of Unreacted Starting Material: Insufficient MsCl was added, or the added reagent was hydrolyzed before it could react.Ensure all glassware and solvents are perfectly dry.[5] Handle MsCl under an inert (nitrogen) atmosphere.[5] Confirm the molar equivalents of reagents are correct.
Purification Issues Product "Oils Out" During Crystallization: This occurs when the compound separates from the solution as a liquid instead of a solid, often due to high supersaturation, the presence of impurities, or an inappropriate solvent.[13]Reduce the cooling rate to allow for orderly crystal lattice formation.[13] Re-evaluate the crystallization solvent; a solvent mixture may be required.[13] If the crude material has a high impurity load, consider a preliminary purification step (e.g., flash chromatography on a small scale or a different solvent wash) before attempting crystallization.
Premature Crystallization: Product crystallizes out of solution during a hot filtration step designed to remove solid impurities.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before use.[13] Use a minimal amount of extra hot solvent to rinse the flask and filter cake.

Experimental Protocols

Protocol 1: Synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide (Illustrative)

Disclaimer: This is a representative procedure and must be optimized and validated for specific scales and equipment. All operations involving methanesulfonyl chloride must be performed in a certified fume hood with appropriate PPE.[6]

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with 2,3-diaminopyridine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, ~10-15 volumes).

  • Inerting: Purge the reactor with nitrogen gas.

  • Cooling: Cool the reactor contents to 0 °C using a circulating chiller.

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq.) to the stirred suspension.

  • Reagent Preparation: In a separate dry vessel, prepare a solution of methanesulfonyl chloride (1.05 eq.) in the same anhydrous solvent (~2-3 volumes).

  • Controlled Addition: Add the methanesulfonyl chloride solution to the reactor dropwise via an addition funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC until the consumption of 2,3-diaminopyridine is complete (typically 2-4 hours).

  • Quenching: Once complete, slowly add water to quench the reaction.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof) at room and elevated temperatures to find a system where the product is sparingly soluble at room temperature but fully soluble when hot.[13]

  • Dissolution: Transfer the crude solid to an appropriately sized flask and add the chosen solvent system. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble particulates are present, perform a filtration of the hot solution.[13]

  • Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. For improved yield, the flask can subsequently be placed in an ice bath.[13]

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual impurities.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 3: HPLC Method for In-Process Control and Purity Analysis

The following provides a starting point for method development. The method must be fully validated according to ICH guidelines.[12]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, ramp up B to elute components. (e.g., 5-95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).[11]
Injection Volume 10 µL

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Google Patents. (n.d.). JP3088561B2 - Method for producing 2,3-diaminopyridines.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Loba Chemie. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
  • Sdfine. (n.d.). METHANESULFONYL CHLORIDE.
  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-. Arkat USA.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
  • Liu, T., & Mao, M. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • FujiFilm. (2024, February 15). SAFETY DATA SHEET.
  • BenchChem. (2025). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide.
  • HELIX Chromatography. (2017-2026). HPLC Methods for analysis of 3-Aminopyridine.
  • China National Pharmaceutical Industry Information Center. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Al-Shehri, M. M., et al. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. Biomedical Chromatography, 34(11).
  • Singh, L., et al. (2012, April 2). Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology.
  • IJPRA Journal. (n.d.). Impurities in Pharmaceutical Substances.
  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.

Sources

Optimization

Common pitfalls in "N-(3-aminopyridin-2-yl)methanesulfonamide" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly polar, multi-functionalized N-heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly polar, multi-functionalized N-heterocycles. The synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2)[1] presents unique chemo- and regio-selectivity challenges.

This guide dissects the chemical causality behind common experimental failures, provides self-validating protocols, and establishes a robust framework to ensure reproducible yields in your laboratory.

Strategic Route Selection & Regioselectivity

ReactionPathway N1 2,3-Diaminopyridine (Incorrect Starting Material) N5 N-(2-Aminopyridin-3-yl)methanesulfonamide (Undesired Regioisomer) N1->N5 MsCl, Base (Nucleophilic attack by 3-NH2) N2 3-Nitropyridin-2-amine (Correct Starting Material) N3 N-(3-Nitropyridin-2-yl)methanesulfonamide (Stable Intermediate) N2->N3 1. MsCl, Pyridine 2. NaOH, MeOH N4 N-(3-Aminopyridin-2-yl)methanesulfonamide (Target Compound) N3->N4 Fe, NH4Cl, EtOH/H2O (Nitro Reduction)

Regioselective synthetic pathway avoiding the undesired 3-amino sulfonylation.

Q: Can I synthesize this compound in one step by directly sulfonylating 2,3-diaminopyridine? A: No. The inherent electronic distribution of the pyridine ring dictates that the 3-amino group is significantly more nucleophilic than the 2-amino group (which is deactivated by the adjacent electron-withdrawing ring nitrogen). Direct reaction with methanesulfonyl chloride (MsCl) will predominantly yield the undesired regioisomer, N-(2-aminopyridin-3-yl)methanesulfonamide. To achieve the correct regiochemistry, you must start with 3-nitropyridin-2-amine , sulfonylate the 2-position, and subsequently reduce the nitro group.

Phase 1: Sulfonylation Pitfalls

Q: My reaction between 3-nitropyridin-2-amine and MsCl using triethylamine (Et₃N) yields mostly unreacted starting material. Why? A: The 2-amino group in 3-nitropyridin-2-amine is severely deactivated by both the pyridine nitrogen and the strongly electron-withdrawing 3-nitro group. Weak bases like Et₃N are insufficient to drive the reaction.

Q: How do I force the sulfonylation without causing a mess of side products? A: The most reliable, field-proven method is to intentionally drive the reaction to the bis-sulfonylated imide using excess MsCl in pyridine, followed by a selective basic hydrolysis[2]. Pyridine acts as both the solvent and an acyl transfer catalyst. The bis-sulfonylated intermediate is highly susceptible to nucleophilic attack by hydroxide, which selectively cleaves one labile methanesulfonyl group to yield the desired mono-sulfonylated product cleanly.

BisSulfonylation A 3-Nitropyridin-2-amine B Bis-sulfonylated Imide (N,N-bis(methylsulfonyl)) A->B MsCl (2.5 eq) Pyridine, RT C Mono-sulfonylated Product (Target Intermediate) A->C Poor Conversion (Avoid) B->C NaOH, MeOH Selective Hydrolysis

Workflow illustrating the robust bis-sulfonylation and selective hydrolysis strategy.

Phase 2: Nitro Reduction & Isolation Pitfalls

Q: My Pd/C hydrogenation stalls at 50% conversion. Should I increase the hydrogen pressure? A: Avoid Pd/C for this specific substrate. The methanesulfonamide moiety, along with trace sulfur impurities from the previous step, acts as a potent catalyst poison for palladium. Increasing pressure will not overcome irreversible active-site poisoning. Instead, switch to a chemical reduction method such as Iron/Ammonium Chloride (Fe/NH₄Cl).

Q: I've successfully reduced the nitro group, but my isolated yield after aqueous workup is less than 20%. Where is my product? A: It is in your aqueous layer. The target compound (CAS 1564916-50-2)[3] is highly amphoteric—it possesses a basic pyridine nitrogen, a basic primary amine, and an acidic sulfonamide proton. If your workup pH is too high or too low, the molecule ionizes and becomes highly water-soluble. You must strictly adjust the aqueous phase to pH 7.0 (its approximate isoelectric point) to maximize organic extraction, or utilize continuous liquid-liquid extraction.

Quantitative Comparison of Reduction Methods
Reduction MethodTypical YieldReaction TimeCatalyst Poisoning RiskWorkup Complexity
H₂, 10% Pd/C 40–60%12–24 hHigh (Sulfur moiety)Low (Simple filtration)
Fe, NH₄Cl, EtOH/H₂O 80–95% 2–4 hNone Medium (Iron salts removal)
SnCl₂, EtOH 70–85%4–6 hNone High (Stubborn tin emulsions)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of N-(3-nitropyridin-2-yl)methanesulfonamide

Mechanistic Goal: Overcome amine deactivation via temporary bis-sulfonylation[2].

  • Reagent Preparation: Dissolve 3-nitropyridin-2-amine (10.0 g, 71.9 mmol) in anhydrous pyridine (50 mL) under an inert nitrogen atmosphere.

  • Sulfonylation: Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (MsCl) (13.9 mL, 179.7 mmol, 2.5 eq.) dropwise over 30 minutes to control the exothermic reaction.

  • Bis-sulfonylation Completion: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation: Check TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.3 ) must be entirely consumed, replaced by a higher-running bis-sulfonylated spot ( Rf​≈0.6 ).

  • Solvent Removal: Concentrate the mixture under high vacuum to remove the majority of the pyridine.

  • Selective Hydrolysis: Dissolve the crude residue in methanol (100 mL). Add 1M aqueous NaOH (150 mL) and stir at room temperature for 2 hours.

  • Workup & Isolation: Carefully acidify the mixture to pH 4–5 using 2M HCl. The mono-sulfonylated product will precipitate heavily. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum to afford the intermediate.

Protocol B: Reduction to N-(3-aminopyridin-2-yl)methanesulfonamide

Mechanistic Goal: Sulfur-tolerant reduction and isoelectric isolation.

  • Reaction Setup: Suspend N-(3-nitropyridin-2-yl)methanesulfonamide (10.0 g, 46.0 mmol) in a mixture of ethanol (120 mL) and water (30 mL).

  • Reagent Addition: Add iron powder (12.8 g, 230 mmol, 5.0 eq.) and ammonium chloride (4.9 g, 92.0 mmol, 2.0 eq.) to the suspension.

  • Reduction: Heat the mixture to reflux (80 °C) and stir vigorously for 3 hours.

    • Self-Validation: Monitor via LC-MS or TLC (DCM/MeOH 9:1). The yellow nitro compound should completely convert to a highly polar, UV-active baseline spot.

  • Filtration: While still hot (>60 °C), filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol (3 x 50 mL). Caution: Do not let the filter cake dry out completely while hot to prevent pyrophoric iron ignition.

  • Concentration: Concentrate the filtrate under reduced pressure to remove all ethanol.

  • Isoelectric Extraction (Critical Step): Adjust the remaining aqueous residue exactly to pH 7.0 using saturated NaHCO₃ or 1M HCl. Extract with ethyl acetate (5 x 100 mL). Add 10% isopropanol to the ethyl acetate if phase separation is poor.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal ethanol/water to yield the pure target compound.

References

  • Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, vol. 56, no. 22, 2013, pp. 9122-9135.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine".[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Characterization Inconsistencies of N-(3-aminopyridin-2-yl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing baffling analytical data when characterizing N-(3-aminopyridin-2-yl)methanesulfonamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing baffling analytical data when characterizing N-(3-aminopyridin-2-yl)methanesulfonamide. This molecule is notoriously deceptive. The root cause of almost all characterization inconsistencies lies in its structural duality: the 2-aminopyridine core coupled with a sulfonamide group triggers a complex amine-imine tautomeric equilibrium . Furthermore, the ortho-positioned 3-amino group engages in strong intramolecular hydrogen bonding, locking specific conformations and shifting this equilibrium unpredictably based on the solvent or solid-state environment.

This guide provides field-proven, self-validating troubleshooting protocols to help you decode these anomalies and ensure absolute scientific integrity in your structural characterization.

Section 1: NMR Spectroscopy Anomalies (The Tautomerism Problem)

Q: Why are the 1 H-NMR signals for the pyridine ring protons and the N-H protons extremely broad or completely missing at room temperature? A: You are observing the classic signature of an intermediate exchange rate between tautomeric forms. N-(3-aminopyridin-2-yl)methanesulfonamide exists in a dynamic equilibrium between the amino-sulfonamide form (where the pyridine ring is fully aromatic) and the imino-sulfonimide form (where aromaticity is lost, creating a diene-like ring with an exocyclic C=N double bond) [1]. Causality: At room temperature (RT), the rate of proton transfer between the endocyclic pyridine nitrogen and the exocyclic sulfonamide nitrogen is comparable to the NMR timescale. The instrument captures a "blurred" time-average of the two distinct magnetic environments, causing signal coalescence and severe line broadening [2].

Q: How can I resolve these broad peaks to obtain a clean, publishable NMR spectrum? A: You must force the exchange rate into either the "fast" or "slow" regime relative to the NMR timescale. We achieve this through a self-validating Variable Temperature (VT) NMR protocol combined with solvent titration [2].

Protocol: Self-Validating VT-NMR Workflow

  • Solvent Substitution: Switch your solvent from a non-polar, non-coordinating solvent (e.g., CDCl 3​ ) to a strongly hydrogen-bonding solvent like DMSO- d6​ .

    • Why it works: DMSO competes for hydrogen bonds, disrupting the intramolecular H-bonding of the 3-amino group. It heavily stabilizes the more polar imino tautomer, often slowing the exchange rate enough to resolve the peaks at RT.

  • Variable Temperature (VT) NMR: If peaks remain broad in DMSO- d6​ , adjust the temperature inside the NMR probe.

    • High-Temperature (Fast Exchange): Heat the sample to 80°C–100°C. The thermal energy increases the proton exchange rate far beyond the NMR timescale. The broad peaks will sharpen into a single, well-defined, time-averaged set of signals.

    • Low-Temperature (Slow Exchange): Alternatively, dissolve the sample in CD 2​ Cl 2​ or DMF- d7​ and cool to -40°C. The lack of thermal energy slows the proton transfer, splitting the broad baseline humps into two distinct sets of sharp peaks (one for the amino form, one for the imino form).

  • Self-Validation Check: This protocol validates itself. If heating the sample causes the peaks to sharpen, the broadening is definitively caused by dynamic tautomeric exchange. If heating causes the peaks to broaden further or new irreversible peaks to appear, your compound is undergoing thermal degradation, and the issue is instability, not tautomerism.

NMR_Workflow Start Observe Broad/Missing Peaks in 1H-NMR at RT Step1 Change Solvent (e.g., CDCl3 to DMSO-d6) Start->Step1 Decision Are peaks resolved? Step1->Decision Step2 Perform VT-NMR (Cool to -40°C or Heat to 80°C) Decision->Step2 No Success1 Analyze Tautomeric Ratio at Room Temp Decision->Success1 Yes Success2 Coalescence Achieved: Extract Thermodynamic Data Step2->Success2

Fig 1. Step-by-step troubleshooting workflow for resolving NMR signal broadening.

Section 2: IR Spectroscopy & Crystallography (Structural Ambiguity)

Q: My IR spectrum shows a strong, unexpected band around 1640 cm −1 (typical of a C=N stretch). Did the pyridine ring degrade or fail to form? A: No, your compound is likely intact. You are observing the solid-state stabilization of the imino tautomer. Causality: In the solid state, 2-aminopyridine derivatives are highly susceptible to crystal packing forces that favor the imino form [1]. For N-(3-aminopyridin-2-yl)methanesulfonamide, the 3-amino group acts as a powerful hydrogen bond donor to the sulfonamide oxygen. This intramolecular locking mechanism heavily favors the crystallization of the imino-sulfonimide tautomer[3]. Consequently, the IR spectrum will lack the expected aromatic C=C stretches (~1590 cm −1 ) and instead display a prominent exocyclic C=N stretching frequency (1630–1650 cm −1 ).

Tautomerism Amino Amino-Sulfonamide Tautomer - Aromatic Pyridine Ring - Exocyclic N-H - Favored in Non-Polar Solvents Imino Imino-Sulfonimide Tautomer - Loss of Aromaticity (Diene) - Endocyclic N-H - Favored in Polar/H-Bonding Solvents Amino->Imino  Proton Transfer (Dynamic Equilibrium)   HBond Intramolecular Hydrogen Bonding (3-NH2 interaction with S=O or N-H) Locks Conformation & Shifts Equilibrium Amino->HBond  Stabilization   Imino->HBond  Stabilization  

Fig 2. Tautomeric equilibrium of N-(3-aminopyridin-2-yl)methanesulfonamide and H-bonding.

Section 3: Mass Spectrometry (Fragmentation Artifacts)

Q: Why does my LC-MS (ESI-) show a massive unexpected mass loss of 64 Da ([M-H-SO 2​ ] ), leading to false identification of the parent mass? A: Sulfonamides are notoriously prone to expelling sulfur dioxide (SO 2​ , 64 Da) during ionization. Causality: In this specific molecule, the spatial proximity of the 3-amino group to the methanesulfonamide moiety facilitates an intramolecular nucleophilic attack or hydrogen transfer during the electrospray ionization (ESI) process. This creates a highly favorable, low-energy cyclic transition state that rapidly expels the SO 2​ group before the molecule reaches the detector. To mitigate this, lower the cone voltage/fragmentor voltage on your MS to ensure softer ionization, preserving the intact[M-H] parent ion.

Section 4: Quantitative Data Summary

To aid in your spectral assignments, use the following reference table summarizing the divergent properties of the two tautomeric forms.

Analytical FeatureAmino-Sulfonamide TautomerImino-Sulfonimide Tautomer
Pyridine Ring State Intact (Aromatic)Disrupted (Diene-like)
1 H-NMR (N-H shift) ~9.5 – 10.5 ppm (Sulfonamide NH)~11.0 – 12.5 ppm (Endocyclic Pyridine NH)
IR (Characteristic Stretch) ~1590 cm −1 (Aromatic C=C)~1640 cm −1 (Exocyclic C=N)
Preferred Solvent State Non-polar (CDCl 3​ , CD 2​ Cl 2​ )Polar / H-bonding (DMSO- d6​ )
Solid-State Preference Minor componentMajor component (H-bond stabilized)
References
  • Title: Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study Source: SpringerPlus (PubMed Central) URL: [Link]

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: Molecules (PubMed Central) URL: [Link]

Sources

Optimization

Technical Support Center: N-(3-aminopyridin-2-yl)methanesulfonamide Handling, Storage, and Troubleshooting Guide

Audience: Researchers, assay scientists, and medicinal chemists. Executive Overview & Physicochemical Profile N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2)[1] is a bifunctional building block widely used i...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay scientists, and medicinal chemists.

Executive Overview & Physicochemical Profile

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2)[1] is a bifunctional building block widely used in the development of targeted therapeutics, particularly kinase inhibitors. Because it contains both an electron-rich aminopyridine ring and a weakly acidic methanesulfonamide group, it exhibits unique solubility and stability profiles. Proper handling is critical to prevent oxidative degradation and ensure reproducible in vitro assay results.

Quantitative Data Summary
PropertyValueCausality / Impact on Handling
CAS Number 1564916-50-2[1]Unique identifier for procurement and SDS tracking.
Molecular Formula C6H9N3O2SContains primary amine and sulfonamide moieties.
Molecular Weight 187.22 g/mol Used for precise molarity calculations in stock prep.
Predicted pKa ~10.87 (Sulfonamide)[2]Weak acid; deprotonates in highly basic environments.
Solubility Soluble in DMSO / Methanol[3]Requires anhydrous organic solvents for concentrated stocks.
Storage Temp (Solid) 2-8°C (Refrigerated)[1]Minimizes thermal and oxidative degradation over time.

Handling & Storage FAQs

Q1: What are the optimal long-term storage conditions for the solid powder? Expert Answer: The solid material must be stored refrigerated at 2-8°C in a tightly sealed, amber glass vial[1]. Aminopyridine derivatives are highly susceptible to photo-oxidation and auto-oxidation[4]. Exposure to light and ambient oxygen can catalyze the formation of N-oxides or azo-dimers. Best Practice: To establish a self-validating storage system, always purge the headspace of the vial with an inert gas (Argon or dry Nitrogen) before sealing and returning it to the refrigerator.

Q2: Why does my DMSO stock solution turn yellow or brown over time, and how can I prevent it? Expert Answer: Discoloration is a classic macroscopic indicator of oxidative degradation of the aminopyridine ring[4]. While the methanesulfonamide group is chemically stable, the basic nitrogen atoms on the pyridine ring can readily oxidize, often yielding N-oxide metabolites (an addition of +16 Da in mass)[5]. Causality: Oxygen, light, and trace transition metals (often found in lower-grade solvents) catalyze this oxidation. Furthermore, DMSO is highly hygroscopic. If water is absorbed from the atmosphere, it accelerates hydrolytic and oxidative degradation pathways[6]. Solution: Prepare stock solutions using strictly anhydrous, LC-MS grade DMSO. Aliquot immediately into single-use vials, purge with Argon, and store at -20°C or -80°C. Do not subject the stock to repeated freeze-thaw cycles.

Q3: How does pH affect the solubility of this compound in aqueous in vitro assays? Expert Answer: N-(3-aminopyridin-2-yl)methanesulfonamide is amphoteric. The methanesulfonamide proton is weakly acidic (pKa ~10.87)[2], while the aminopyridine nitrogen acts as a weak base. In standard physiological buffers (pH 7.4), the compound exists largely in its neutral, unionized form, which represents its lowest state of aqueous solubility. If precipitation occurs upon dilution into your assay buffer, pre-dilute the DMSO stock into a transitional solvent mixture or slightly adjust the buffer pH if the biological target tolerates it.

Troubleshooting Guide

Observed IssueRoot Cause AnalysisValidation & Corrective Action
Inconsistent IC50/EC50 values across replicates Compound precipitation due to "wet" DMSO or rapid dilution into aqueous buffer[6].Validate: Centrifuge the assay plate and check for micro-pellets. Correct: Perform serial dilutions in 100% anhydrous DMSO first, then transfer a constant volume (e.g., 1% v/v) to the final aqueous assay plate.
Appearance of +16 Da peak in LC-MS analysis N-oxidation of the pyridine ring due to oxygen/light exposure[5].Validate: Run an LC-MS scan of the stock against a freshly prepared standard. Correct: Discard the oxidized stock. Prepare a fresh batch under Argon in amber vials.
Solid powder clumping in the original vial Condensation of atmospheric moisture introduced by opening a cold vial.Validate: Visual inspection of the powder. Correct: Always allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM DMSO Stock Solution

Objective: To generate an oxidation-resistant, precipitation-free stock solution for high-throughput screening or in vitro assays.

  • Thermal Equilibration: Remove the vial of solid N-(3-aminopyridin-2-yl)methanesulfonamide from the 2-8°C refrigerator. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which compromises the anhydrous integrity of the stock and initiates degradation[6].

  • Precise Weighing: Weigh the required mass (e.g., 1.87 mg for 1 mL of 10 mM solution) using a calibrated microbalance in a low-humidity environment.

  • Solubilization: Add the calculated volume of anhydrous, septum-sealed DMSO (≥99.9% purity). Vortex gently for 30 seconds until visually clear.

    • Caution: Avoid ultrasonic baths unless absolutely necessary, as they generate localized heat that can accelerate oxidation.

  • Aliquoting & Inerting: Divide the solution into 20 µL or 50 µL single-use aliquots in amber microcentrifuge tubes. Gently blow a stream of Argon gas over the liquid surface of each tube for 3-5 seconds to displace ambient oxygen.

  • Cryo-Storage: Cap immediately and store at -20°C or -80°C.

Protocol B: LC-MS Stability Monitoring

Objective: To empirically verify the chemical integrity of the compound before executing critical biological assays.

  • Sample Prep: Thaw a single-use DMSO aliquot at room temperature.

  • Dilution: Dilute the sample 1:1000 in an LC-MS compatible mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid).

  • Analysis: Inject the sample onto a C18 analytical column. Monitor the parent mass [M+H]+ at m/z 188.2.

  • Degradation Scan: Specifically scan for common degradation products, notably m/z 204.2 (+16 Da), which indicates the formation of the N-oxide metabolite[5].

  • Self-Validation Checkpoint: If the relative purity of the parent peak falls below 95% compared to a freshly prepared standard, discard the aliquot and utilize a new one.

Workflow Visualization

CompoundHandling Solid Solid Compound (CAS 1564916-50-2) Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Step 1 Moisture Atmospheric Moisture (Condensation) Solid->Moisture Cold Opening Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Step 2 Precipitation Aqueous Assay Precipitation Moisture->Precipitation Wet DMSO Aliquot Aliquot & Argon Purge (Amber Vials) Dissolve->Aliquot Step 3 Degradation Oxidation / N-oxide Formation (+16 Da) Dissolve->Degradation O2 / Light Exposure Store Store at -80°C (Single-Use) Aliquot->Store Step 4 Success Reliable in vitro Assay Data Store->Success Thaw once

Workflow for N-(3-aminopyridin-2-yl)methanesulfonamide preparation and degradation prevention.

References[1] Sigma-Aldrich. "N-(3-aminopyridin-2-yl)methanesulfonamide | 1564916-50-2". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt21U1FXeO8wdY83dV__4YSy7RRlDkQ8qfKWQnJNWMtqt3R2Y_bijsW60weciuLb5XHoqc4LMyVMB9OTQuJVm9J-Nxxckkta1ckJe1FXZPx3ByJiXl0Ziv9qsTdRuGqXA7AOfeTysFCXaFlNoPttICWnC8EM2xCos5Cc0WAjJFLaAYw0sttxmP1xkbi5w=[2] BenchChem. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzicgO8fpLhz_qU088GKYgwzFuOBcdB6pUaysuMURYfQKxnjl72VgFXi0eJmdDN15z2JYroPKJu8Xc0BLpIGbFpUk7ZSl22ccJuyg5XMEjkAfX5DH5cP_0vg3NZ8lHXGtjCG6wQfhH5iGa7od78Voi2wJMRib6X3Wkk5Z4fAw0Q_cSdOKF4jzafpJ3HBkZQefD29gRVfHyIYd47_-NyR3L9knDzYw=[3] Xinchem. "China Methanesulfonamide (CAS#3144-09-0) Manufacturer and Supplier". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPsFhoDdQB367AtHwZLMVqKKkJKjFetjpt6GBBr_mJs-36gjjEAWlY5NwoXUYVcsvLwoHoooHMONeQUT_9PFPHxj5ph5utXYIAwk6Vt5S2NlE5FSE10DRmvsJ6GrEhQIUukphBMJdjP2kFkKU5kDBFlGCyfEyu1DXs6A59T8sFMNXZmwj35H-rKzYo[4] BenchChem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtb18BiEU284nlNxK5bzBLR9F1BGCmEmoJZKwv1nrszXfbDcR0Il6KJVObITEHbDnYLfUHsKmktiMa2JNr4KWTp7JU870YmdVJnpUO5sELO1IN0zI9nwT8ETipzdoHejhkKN3LPFS-e8UMFYPun58NKHOtAjmbQ_QqgQFTyHwKJakqZusEJpxdE1IjH6DdXFmr_v2i3KyGxNAISV4vLQpHlTBY23kolviyaJDVyFd01BM=[5] National Institutes of Health (PMC). "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFw1ETlUUyx_BmiY-p0RZSTFSL9O4EQm_dORuD88bPiRQthFaUBwp-_AYr0N11USp3u138YrrbZSA4zHdLzh_HYNaU-2Dtr1tQhDQH8p_sbqJdrayi9KiAThodUmC5C1B-_bH3cNjpAYSrhFQ=[6] Journal of Biomolecular Screening / ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzdCQNs8t187vRKEbxVDJ8onI-LqPPpocmyHQe7Sz3UR_d6bcf4lPZOeQe4gXms2CEhsWbJmxFn-hLulLuF6mjmChelmRLVA4mJ5Xe0fT7-pMuKx-Bcx3GhtwFTjcIXsYj_4g0ltyZblaaGfYCw3v6t6nysIvogN-SHfZ95tBSc0I90qNW3VSrJH2X5ouxmqIR5-WatxRWHaxt59Oq7b5UVcqneGFiHVpx_5Q4m16IEoCTP5oDjKeJfhC-s0A=

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purity Optimization for N-(3-aminopyridin-2-yl)methanesulfonamide

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that synthesizing and purifying multi-functional heteroaromatics like N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that synthesizing and purifying multi-functional heteroaromatics like N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) presents unique analytical and preparative challenges. This compound features an electron-rich aminopyridine core coupled with an acidic sulfonamide moiety, making it highly susceptible to over-reaction, aerobic degradation, and complex isolation workflows.

This guide bypasses generic advice, providing you with field-proven, mechanistically grounded troubleshooting protocols to achieve >99% purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major impurity at +78 Da relative to the target mass. What is this, and how do I remove it?

Cause: A mass shift of +78 Da corresponds to the addition of a second methanesulfonyl group (CH₃SO₂–), indicating the formation of a bis-sulfonamide impurity . This is a notorious issue when sulfonating aminopyridines. If you use a strong base (like Triethylamine, Et₃N) or even a slight excess of methanesulfonyl chloride (MsCl), the conjugate base of the newly formed sulfonamide becomes highly nucleophilic, attacking a second equivalent of MsCl[1].

Solution: Do not discard the batch. The bis-sulfonamide is sterically hindered and the second sulfonyl group is highly electrophilic. You can perform a chemoselective mild basic hydrolysis to cleave the bis-sulfonamide back to the desired mono-sulfonamide[2]. (See Protocol 1 below).

Q2: My isolated product turns dark brown/purple during solvent evaporation or storage. How do I prevent this?

Cause: The 3-aminopyridine moiety is highly electron-rich. The amino group is exceptionally susceptible to aerobic oxidation, rapidly forming highly colored azo, nitroso, or quinonoid-like polymeric degradation products when exposed to air and light[3].

Solution: Oxidation is accelerated by heat and oxygen.

  • Evaporation: Always conduct rotary evaporation at temperatures below 40 °C and flush the system with Argon or Nitrogen before breaking the vacuum[4].

  • Storage: Store the final lyophilized or crystallized powder in amber vials under an inert argon atmosphere at -20 °C.

Q3: How can I separate the target from unreacted starting materials without using silica gel column chromatography?

Cause: Aminopyridines streak heavily on normal-phase silica due to strong hydrogen bonding and basicity, leading to poor resolution and low recovery. Solution: Exploit the amphoteric nature of the molecule. N-(3-aminopyridin-2-yl)methanesulfonamide has a basic pyridine nitrogen and an acidic sulfonamide proton. By utilizing an isoelectric pH-swing extraction , you can force the impurities into the organic phase while keeping the target in the aqueous phase, and subsequently precipitate the pure target at its isoelectric point (See Protocol 2 below).

Part 2: Mechanistic & Workflow Visualizations

ImpurityPathway SM Pyridine-2,3-diamine (Starting Material) Target N-(3-aminopyridin-2-yl) methanesulfonamide (Target) SM->Target MsCl (1 eq), Pyridine Imp2 3-N-mesylated Regioisomer SM->Imp2 Non-selective Sulfonylation Imp1 Bis-sulfonamide (+78 Da Impurity) Target->Imp1 Excess MsCl, Strong Base (Et3N) Imp3 Azo/Nitroso Oxidation Products Target->Imp3 Aerobic Oxidation

Fig 1: Mechanistic pathway of target synthesis and common impurity formation.

PurificationWorkflow Crude Crude Reaction Mixture Acid Acidify to pH 2.0 (HCl) Crude->Acid OrgWash Organic Wash (EtOAc) Discard Neutral Impurities Acid->OrgWash Extraction AqPhase Aqueous Phase (Protonated Target) Acid->AqPhase Separation Base Basify to pH 7.0 (NaHCO3) AqPhase->Base Precipitate Isoelectric Precipitation Base->Precipitate Isoelectric Point Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Filtration Pure Pure Target (>99%) Recryst->Pure Drying under Argon

Fig 2: Isoelectric pH-swing extraction and recrystallization workflow.

Part 3: Quantitative Data & Analytical Parameters

Table 1: Physicochemical Properties Governing Purification Logic
ParameterValueCausality / Relevance
Molecular Weight 187.22 g/mol Target mass for LC-MS monitoring (m/z 188 [M+H]⁺).
Formula C₆H₉N₃O₂SStoichiometric basis for yield calculations[5].
pKa (Pyridine N) ~ 5.5 - 6.0Protonated at pH < 4; enables acidic aqueous extraction.
pKa (Sulfonamide NH) ~ 8.0 - 8.5Deprotonated at pH > 10; enables basic aqueous extraction.
Isoelectric Point (pI) ~ 7.0Point of minimum aqueous solubility; target pH for precipitation.
Table 2: Recommended HPLC-UV Method for Purity Assessment
ParameterSpecificationRationale
Column C18 SPP, 2.7 µm, 100 x 4.6 mmSuperficially porous particles provide high resolution for regioisomers.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Low pH ensures pyridine N is fully protonated, preventing peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minsBroad gradient captures polar oxidation products and non-polar bis-sulfonamides.
Detection UV at 254 nm and 280 nmCaptures the aromatic pyridine chromophore and conjugated degradation products.

Part 4: Step-by-Step Methodologies

Protocol 1: Chemoselective Hydrolysis of Bis-Mesylated Impurities

Use this protocol to salvage batches contaminated with the +78 Da bis-sulfonamide impurity.

  • Dissolution: Dissolve the crude mixture (containing target and bis-sulfonamide) in Methanol (10 mL per gram of crude).

  • Hydrolysis: Add 1.0 M aqueous NaOH (3.0 equivalents relative to the crude mixture).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. The peak corresponding to the bis-sulfonamide (m/z 266) should disappear, replaced entirely by the target mono-sulfonamide (m/z 188).

  • Quenching: Once complete, neutralize the reaction to pH 7.0 using 1.0 M HCl.

  • Isolation: Concentrate the mixture under reduced pressure (<40 °C) to remove methanol, then proceed directly to Protocol 2 for final isolation.

Protocol 2: Isoelectric pH-Swing Extraction & Recrystallization

Use this protocol to isolate the target from starting materials and organic impurities without column chromatography.

  • Acidic Solubilization: Suspend the crude product in a mixture of Water and Ethyl Acetate (1:1 v/v). Slowly add 1.0 M HCl while stirring until the aqueous phase reaches pH 2.0 .

    • Causality: At pH 2.0, the pyridine nitrogen is fully protonated. The target compound becomes a highly water-soluble cation.

  • Organic Wash: Transfer to a separatory funnel. Separate and discard the Ethyl Acetate layer. Wash the aqueous layer with one more portion of Ethyl Acetate.

    • Causality: This removes unreacted MsCl, non-basic organic impurities, and any residual neutral byproducts.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add saturated aqueous NaHCO₃ dropwise until the solution reaches pH 6.8 – 7.2 .

    • Causality: As the pH approaches the isoelectric point (~7.0), the molecule becomes neutral (or a zwitterion). Its aqueous solubility drops drastically, causing it to precipitate out of solution as a solid.

    • Self-Validation Step: Check the UV absorbance of the supernatant at 254 nm. A near-zero absorbance indicates complete precipitation of the target.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts.

  • Recrystallization (Optional but Recommended): Dissolve the solid in a minimum amount of boiling Ethanol. Slowly add warm Water until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Drying: Filter the purified crystals and dry them in a vacuum desiccator backfilled with Argon to prevent air oxidation[4].

Part 5: References

  • CalPacLab. N-(3-aminopyridin-2-yl)methanesulfonamide, 98% Purity. [Link]

  • National Institutes of Health (PMC). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.[Link]

  • ChemRxiv. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors.[Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine.[Link]

  • Chemistry—A European Journal (UniBa). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.[Link]

Sources

Optimization

Technical Support Center: N-(3-aminopyridin-2-yl)methanesulfonamide Degradation

Welcome to the Technical Support and Troubleshooting Center for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) . As a critical building block and intermediate in pharmaceutical development, understanding it...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) . As a critical building block and intermediate in pharmaceutical development, understanding its stability profile is paramount. This guide provides authoritative, field-proven insights into its degradation pathways, offering scientists a self-validating framework for forced degradation studies and analytical troubleshooting.

Mechanistic Overview of Degradation Pathways

The molecule consists of an electron-rich 3-aminopyridine ring coupled to a methanesulfonamide moiety. This dual-functional structure dictates its susceptibility to two primary degradation vectors: hydrolytic S-N bond cleavage and oxidative transformation of the aminopyridine ring .

Pathways Parent N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) Hydrolysis Hydrolytic Stress (Acid/Base, H2O) Parent->Hydrolysis S-N Bond Cleavage Oxidation Oxidative Stress (H2O2, ROS) Parent->Oxidation Amine/Pyridine Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Homolytic Cleavage Prod_Hyd 2,3-Diaminopyridine + Methanesulfonic Acid Hydrolysis->Prod_Hyd Prod_Ox N-oxides & Nitroso Derivatives Oxidation->Prod_Ox Prod_Photo Desulfonation Products (SO2 Extrusion) Photolysis->Prod_Photo

Fig 1: Primary chemical degradation pathways of N-(3-aminopyridin-2-yl)methanesulfonamide.

Troubleshooting Guides & FAQs

Module A: Hydrolytic Instability (S-N Cleavage)

Causality: The sulfonamide (S-N) bond is the primary locus of hydrolytic instability. Under extreme pH conditions, the bond undergoes cleavage. In basic conditions, the hydroxide ion acts as a nucleophile attacking the electron-deficient sulfur atom. In acidic conditions, protonation of the sulfonamide nitrogen enhances its leaving group ability. Because water is in vast excess in aqueous formulations, this degradation follows pseudo-first-order kinetics[1]. The resulting degradants are 2,3-diaminopyridine and methanesulfonic acid[2].

Q: My stability samples show unexpectedly rapid degradation in aqueous buffers. How do I isolate the cause? A: First, verify the pH of your buffer system. Sulfonamides typically exhibit a U-shaped pH-rate profile, meaning maximum stability is found in the neutral pH range[2]. If degradation is rapid, you may be operating at the extremes of this profile. Furthermore, hydrolytic degradation is highly temperature-dependent, adhering strictly to the Arrhenius equation[1][2]. Ensure your storage temperature is strictly controlled; a drop of 10°C can often halve the degradation rate.

Q: I am observing multiple unexpected peaks during acid/base stress testing that do not match the expected 2,3-diaminopyridine. What is happening? A: You are likely observing secondary degradation. The primary degradant, 2,3-diaminopyridine, is highly reactive. If your stress conditions are too harsh (e.g., >0.1M HCl/NaOH at 60°C for >24h), the diaminopyridine ring may undergo further degradation or polymerization. Reduce the stressor concentration or exposure time to capture the primary degradation event[3].

Module B: Oxidative & Photolytic Degradation

Causality: The 3-aminopyridine moiety is electron-rich. The lone pairs on both the primary amine and the pyridine nitrogen are highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS) such as hydroxyl radicals or peroxides[4][5]. This leads to the formation of pyridine N-oxides, hydroxylamines, or nitroso derivatives. Additionally, UV irradiation can induce homolytic cleavage of the sulfonamide bond, leading to the extrusion of sulfur dioxide (SO₂)[3].

Q: During peroxide stress testing, my mass balance calculation drops below 80%. Where is the missing mass? A: A loss of mass balance during oxidative stress usually indicates one of two things:

  • Volatile Degradants: Photolytic or severe oxidative stress can cause desulfonation (loss of SO₂ gas)[3], which will not be detected by HPLC.

  • Over-oxidation to "Invisible" Species: The aminopyridine ring may be cleaved entirely into small aliphatic carboxylic acids that lack a UV chromophore. To validate this, switch your detection method from UV (PDA) to a universal detector like ELSD or CAD, or use LC-MS to track low-molecular-weight fragments.

Self-Validating Experimental Protocol: Forced Degradation

To ensure trustworthiness in your analytical methods, every forced degradation study must be a self-validating system. This means incorporating strict quenching steps to prevent on-column degradation and calculating mass balance to prove the method is stability-indicating.

Workflow cluster_Stress Forced Degradation Conditions Prep Sample Prep 1.0 mg/mL API Acid 0.1M HCl 60°C, 24h Prep->Acid Base 0.1M NaOH 60°C, 24h Prep->Base Ox 3% H2O2 RT, 24h Prep->Ox Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis HPLC-PDA-MS Analysis Quench->Analysis Validation Mass Balance >95% Recovery Analysis->Validation Area Normalization

Fig 2: Self-validating workflow for forced degradation profiling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve N-(3-aminopyridin-2-yl)methanesulfonamide in an inert, MS-compatible diluent (e.g., Water/Acetonitrile 50:50) to a final concentration of 1.0 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[3].

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[3].

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[3].

  • Quenching (Critical Validation Step):

    • Neutralize acid/base samples with equimolar amounts of base/acid to prevent continued degradation inside the HPLC autosampler[3].

    • Quench oxidative samples with a mild reducing agent (e.g., sodium bisulfite) to eliminate residual peroxide.

  • Analysis & Mass Balance: Analyze via HPLC-PDA-MS. Calculate the mass balance by summing the peak areas of all degradants and the remaining parent drug. The total area must equal 95-105% of the unstressed control sample.

Quantitative Data Presentation

The following table summarizes the expected degradation profile of N-(3-aminopyridin-2-yl)methanesulfonamide under standard ICH Q1A(R2) stress conditions. Target degradation is 5-20% to ensure primary degradants are observed without generating secondary artifacts.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradant(s)Expected Degradation
Acidic Hydrolysis 0.1 M HCl60°C, 24h2,3-Diaminopyridine10 - 15%
Basic Hydrolysis 0.1 M NaOH60°C, 24h2,3-Diaminopyridine15 - 20%
Oxidation 3% H₂O₂RT, 24hPyridine N-oxides, Nitroso10 - 20%
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsDesulfonation products< 5%
Thermal (Solid) Dry Heat105°C, 7 daysGenerally stable< 1%

References

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation - Books." Available at:[Link]

  • ResearchGate. "Fenton and Photo-fenton Oxidation Processes for Degradation of 3-Aminopyridine from Water." Available at: [Link]

  • MDPI. "Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(3-aminopyridin-2-yl)methanesulfonamide Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and biochemists troubleshoot experimental anomalies associated with N-(3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and biochemists troubleshoot experimental anomalies associated with N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2).

Because this compound features a hinge-binding motif (an aminopyridine core) coupled with a methanesulfonamide group, it is highly valuable in fragment-based drug discovery (FBDD) and kinase inhibitor design. However, its unique physicochemical properties—specifically its planar π -system and rigid hydrogen-bonding network—frequently trigger optical interference, aqueous solubility limits, and biophysical assay artifacts.

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your assay failure based on the platform you are utilizing.

TroubleshootingWorkflow Start Assay Anomaly Detected Optical Optical Assay (TR-FRET/FP)? Start->Optical Binding Biophysical Assay (SPR/BLI)? Start->Binding Enzyme Enzymatic Assay (Kinase/Protease)? Start->Enzyme OptQuench Signal Quenching (Aminopyridine Absorbance) Optical->OptQuench BindMismatch Bulk Shift / RI Jump (DMSO Mismatch) Binding->BindMismatch EnzAgg Steep Dose-Response (Colloidal Aggregation) Enzyme->EnzAgg OptFix Calculate F-Ratio & Run Counter-Screen OptQuench->OptFix BindFix 8-Point Solvent Correction Curve BindMismatch->BindFix EnzFix Add 0.01% Triton X-100 (Detergent Test) EnzAgg->EnzFix

Diagnostic workflow for N-(3-aminopyridin-2-yl)methanesulfonamide assay failures.

Knowledge Base: Causality & Solutions

Issue A: Promiscuous Inhibition via Colloidal Aggregation

Symptom: The compound exhibits unusually steep Hill slopes (>2.0) in dose-response curves or shows non-competitive inhibition across multiple, structurally unrelated target proteins. Causality: Methanesulfonamides can exhibit limited aqueous solubility at the high micromolar concentrations required for initial fragment screening. When the concentration exceeds the critical aggregation concentration, the monomers self-assemble into 50–500 nm colloidal particles. These nano-entities non-specifically sequester and denature proteins via surface adsorption, leading to false-positive inhibition[1]. Resolution: Introduce a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt the colloidal aggregates.

Issue B: Surface Plasmon Resonance (SPR) Bulk Shifts

Symptom: Massive, instantaneous resonance unit (RU) spikes occur during the injection phase that fail to fit a 1:1 Langmuir binding model. Causality: SPR is exquisitely sensitive to the refractive index (RI) of the flow medium. N-(3-aminopyridin-2-yl)methanesulfonamide is typically solubilized in 100% DMSO. When diluted into an aqueous running buffer, even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample causes severe optical artifacts (bulk response) because DMSO has a drastically higher refractive index than water[2]. Resolution: Implement an 8-point solvent correction curve to mathematically subtract the RI artifact.

Issue C: Optical Interference in TR-FRET Assays

Symptom: High compound concentrations lead to a systemic drop in both donor (e.g., Terbium) and acceptor (e.g., Fluorescein/d2) fluorescence channels. Causality: The aminopyridine core contains a conjugated π -system that can absorb excitation light or quench emission fluorescence (the inner-filter effect). While Time-Resolved FRET (TR-FRET) mitigates protein auto-fluorescence by introducing a microsecond time delay, it cannot prevent a small molecule from acting as a collisional quencher[3]. Resolution: Monitor the F-ratio (normalized total fluorescence) to flag optical interferers and run orthogonal counter-screens.

Quantitative Assay Tolerances

To maintain assay integrity, ensure your experimental parameters fall within the validated ranges below:

ParameterRecommended LimitCausality / Rationale
Max DMSO (Biochemical) < 2% (v/v)Prevents target protein denaturation and maintains enzymatic stability.
Max DMSO (SPR) 1% - 5% (v/v)Requires strict matching to running buffer to avoid refractive index jumps.
Triton X-100 Addition 0.01% (v/v)Exceeds the critical micelle concentration (CMC) to disrupt colloidal aggregates without unfolding the target protein.
F-Ratio (TR-FRET) 0.5 – 1.5Values outside this range indicate severe optical quenching or auto-fluorescence by the compound.

Validated Experimental Protocols

Protocol 1: Detergent-Sensitivity Assay for Aggregation

This protocol determines if your compound is acting as a promiscuous aggregator.

  • Buffer Preparation: Prepare your standard enzymatic assay buffer. Split this into two batches: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(3-aminopyridin-2-yl)methanesulfonamide in 100% DMSO.

  • Assay Assembly: Pin-transfer or acoustically dispense (e.g., Echo 550) the compound into two separate 384-well plates. Add Buffer A to Plate 1 and Buffer B to Plate 2.

  • Incubation: Add the target protein and incubate for 15 minutes to allow potential aggregates to form and interact.

  • Initiation & Readout: Add the substrate to initiate the reaction. Read the plates after the standard incubation time.

  • Self-Validation Check: Calculate the IC50​ for both plates. System Validation: If the IC50​ shifts by >10-fold (becomes less potent) in Plate 2 (Triton X-100), the initial inhibition was an aggregation artifact. If the IC50​ remains stable across both plates, the interaction is a true, stoichiometric binding event.

Protocol 2: SPR 8-Point Solvent Correction Setup

This protocol eliminates DMSO-induced refractive index artifacts in Biacore/SPR systems.

  • Running Buffer Preparation: Prepare 1L of running buffer containing exactly 3.0% DMSO.

  • Solvent Correction Stocks: Prepare two buffers:

    • Buffer Low: Running buffer with 2.5% DMSO.

    • Buffer High: Running buffer with 3.8% DMSO.

  • Curve Generation: Mix Buffer Low and Buffer High in varying ratios to create an 8-point gradient ranging from 2.5% to 3.8% DMSO.

  • Analyte Preparation: Dilute the N-(3-aminopyridin-2-yl)methanesulfonamide DMSO stock into the 3.0% DMSO running buffer. Ensure the final DMSO concentration is exactly 3.0%.

  • Execution: Run the 8-point solvent correction gradient before the analyte injections, after every 30 analyte injections, and at the end of the run[2].

  • Self-Validation Check: Apply the solvent correction model in the evaluation software. System Validation: A successful correction is validated when the buffer blank injections (0 µM analyte) yield a flat baseline (0 ± 1 RU) after double-reference subtraction, confirming that bulk refractive index changes have been mathematically neutralized.

Frequently Asked Questions (FAQs)

Q: My compound precipitated immediately upon dilution into the aqueous assay buffer. How do I fix this? A: N-(3-aminopyridin-2-yl)methanesulfonamide relies heavily on hydrogen bonding. Rapid dilution from 100% DMSO into water causes "solvent shock," leading to amorphous precipitation. To fix this, use a step-down dilution method: dilute the compound first into 50% DMSO/50% Buffer, then to 10% DMSO, and finally to your assay concentration. Alternatively, ensure your assay buffer contains at least 1-2% DMSO.

Q: Why is my TR-FRET signal completely lost at 100 µM compound concentration, even in the negative controls? A: You are experiencing the inner-filter effect. The aminopyridine ring absorbs energy at the excitation wavelength of your donor fluorophore (e.g., 340 nm for Europium). Calculate the F-ratio (normalized total fluorescence of the reference channel)[3]. If the F-ratio drops below 0.5, the compound is optically interfering. You must switch to an orthogonal assay format, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Q: Can I use Dynamic Light Scattering (DLS) to confirm if this compound is aggregating? A: Yes. DLS is an excellent orthogonal technique to confirm colloidal aggregation. Prepare the compound at your assay concentration (e.g., 50 µM) in the exact assay buffer (without protein). If the compound is aggregating, DLS will detect a polydisperse population of particles with hydrodynamic radii between 50 and 500 nm.

References

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: MDPI URL:[Link]

  • Screening and analysis of fragments using Biacore systems Source: Cytiva Life Sciences URL:[Link]

  • TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors Source: SciSpace / NIH Public Access URL:[Link]

Sources

Optimization

"N-(3-aminopyridin-2-yl)methanesulfonamide" reagent compatibility issues

Advanced Troubleshooting Guides, Reactivity FAQs, and Experimental Workflows Welcome to the Technical Support Center for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) . As a highly versatile bifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guides, Reactivity FAQs, and Experimental Workflows

Welcome to the Technical Support Center for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) . As a highly versatile bifunctional building block, this reagent is frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds[1]. However, its dense array of functional groups presents unique chemoselectivity and compatibility challenges during synthesis.

As an Application Scientist, I have designed this guide to provide you with causal explanations, self-validating protocols, and troubleshooting steps to master the reactivity of this compound.

Section 1: Physicochemical Profile & Quantitative Data

Understanding the inherent electronic properties of this molecule is the foundation for predicting its behavior. The chemoselectivity of this reagent is strictly governed by the pH of the reaction medium and the pKa of its functional groups[2].

Table 1: Quantitative Reactivity Data & Solvent Compatibility

Property / Functional GroupValue / DescriptionImpact on Experimental Reactivity
Pyridine Nitrogen (pKa) ~5.2 (conjugate acid)Acts as a Lewis base. Can coordinate with transition metals (Pd/Cu), leading to catalyst poisoning if not managed.
3-Amino Group (pKa) ~4.5 (conjugate acid)Aniline-like primary amine. It is the dominant nucleophile under neutral or weakly basic conditions.
Sulfonamide N-H (pKa) ~8.5 - 9.0Highly acidic proton. Deprotonates under strong base (>pH 10) to form a sulfonamidate anion, which outcompetes the 3-amino group for electrophiles.
Solubility Profile Low in non-polar solventsRequires polar aprotic solvents (DMF, DMSO, DMAc) or solvent mixtures (DCM/THF) to maintain homogeneous reaction conditions.

Section 2: Troubleshooting FAQs & Causality Analysis

Q1: Why is my electrophile reacting with the sulfonamide instead of the 3-amino group?

The Causality: This is a classic base-selection error. The neutral 3-amino group is inherently more nucleophilic than the neutral sulfonamide due to the strong electron-withdrawing nature of the sulfonyl group[3]. However, if you use a strong base (e.g., NaH, KOH, or excess K₂CO₃ in DMF), you deprotonate the sulfonamide (pKa ~8.5). The resulting sulfonamidate anion is highly reactive and will indiscriminately attack your electrophile[2]. The Fix: To selectively functionalize the 3-amino group, switch to a sterically hindered, weak organic base like DIPEA or Pyridine.

Q2: I am attempting a Pd-catalyzed Buchwald-Hartwig amination on the 3-amino group, but the catalyst dies immediately. What is happening?

The Causality: The 2-sulfonamido-3-aminopyridine motif is a textbook bidentate ligand. The spatial proximity of the pyridine ring nitrogen and the sulfonamide nitrogen creates a perfect chelation pocket that irreversibly binds and poisons Palladium and Copper catalysts[3]. The Fix: You must disrupt the chelation. This is achieved by either protecting the sulfonamide nitrogen (e.g., with a SEM or MOM group) prior to cross-coupling, or by utilizing extremely bulky, electron-rich ligands (like t-BuXPhos or BrettPhos) that can outcompete the substrate for the metal center[1].

Section 3: Mandatory Visualizations

Workflow 1: Base-Dependent Chemoselectivity

Chemoselectivity Start N-(3-aminopyridin-2-yl)methanesulfonamide Reactivity Workflow CondNeutral Neutral / Weak Base (e.g., DIPEA, Pyridine) Start->CondNeutral Target: 3-NH2 CondAnionic Strong Base (e.g., NaH, K2CO3) Start->CondAnionic Target: 2-NHSO2Me MechNeutral Sulfonamide remains protonated. 3-Amino group is the dominant nucleophile. CondNeutral->MechNeutral MechAnionic Sulfonamide is deprotonated (pKa ~8.5). Sulfonamidate anion becomes dominant. CondAnionic->MechAnionic ResNeutral Selective Functionalization at 3-Amino Position MechNeutral->ResNeutral Electrophilic Addition ResAnionic Selective Functionalization at 2-Sulfonamide Position MechAnionic->ResAnionic Electrophilic Addition

Workflow for base-dependent chemoselective functionalization of the bifunctional reagent.

Workflow 2: Overcoming Catalyst Poisoning

MetalCatalysis Substrate Unprotected Substrate Chelation Bidentate Chelation (Pyridine N + Sulfonamide N) Substrate->Chelation Protect Sulfonamide Protection (SEM-Cl / MOM-Cl) Substrate->Protect Mask acidic N-H Poison Catalyst Poisoning (Pd/Cu Deactivation) Chelation->Poison Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Protect->Coupling Add Pd2(dba)3, t-BuXPhos Product High-Yield Coupled Product Coupling->Product

Mechanism of transition metal catalyst poisoning and the required protection strategy.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: Chemoselective N-Acylation of the 3-Amino Group

Objective: Functionalize the aniline-like amine while leaving the sulfonamide intact.

  • Preparation: Dissolve 1.0 eq of N-(3-aminopyridin-2-yl)methanesulfonamide in anhydrous DCM/THF (1:1, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is sterically hindered and weakly basic. It acts as an acid scavenger without deprotonating the sulfonamide.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.0 eq of the desired acid chloride. Stir for 2 hours while warming to room temperature.

  • Validation Checkpoint (Self-Validation): Quench an aliquot and analyze via LC-MS and ¹H-NMR.

    • LC-MS: Confirm the [M+H]⁺ peak corresponds to mono-acylation.

    • ¹H-NMR: Look for the diagnostic sulfonamide N-H proton. It must remain visible as a broad singlet at ~9.5 ppm. If this peak disappears, you have incorrectly acylated the sulfonamide. The disappearance of the broad singlet at ~5.5 ppm confirms the 3-amino group was successfully consumed.

Protocol B: Sulfonamide Protection for Downstream Cross-Coupling

Objective: Mask the acidic sulfonamide proton to prevent Pd-catalyst poisoning during C-N coupling[1].

  • Deprotonation: Dissolve 1.0 eq of the substrate in anhydrous DMF (0.1 M). Cool to 0 °C. Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH quantitatively deprotonates the sulfonamide, shifting the nucleophilicity entirely to the sulfonamidate anion[2].

  • Protection: Once hydrogen evolution ceases (approx. 15 mins), add 1.1 eq of 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise. Stir for 1 hour.

  • Validation Checkpoint (Self-Validation):

    • TLC: The product will elute significantly faster (higher Rf) than the highly polar starting material.

    • LC-MS: Confirm a mass shift of +130 Da.

    • ¹H-NMR: The sulfonamide N-H peak at ~9.5 ppm must be completely absent, validating the successful masking of the problematic acidic site.

  • Downstream Coupling: You may now safely subject the protected intermediate to standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, t-BuXPhos, base) without fear of substrate-induced catalyst deactivation[3].

References

  • [1] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. 1

  • [2] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] One-Pot, Telescopic Approach for the Chemoselective Synthesis of Substituted Benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides and Their Significance in Biological Systems. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: N-(3-aminopyridin-2-yl)methanesulfonamide vs. Established Aminopyridine Sulfonamides in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Regiochemistry, Target Engagement, and Assay Validation Executive Summary Aminopyridine sulfonamides represent a privileged cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Regiochemistry, Target Engagement, and Assay Validation

Executive Summary

Aminopyridine sulfonamides represent a privileged class of pharmacophores in modern drug discovery. They are widely utilized as hinge-binding motifs in kinase inhibitors and as acetyl-lysine mimics in epigenetic modulators. This guide provides an objective, in-depth comparison of the emerging building block N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) against historically validated regioisomers—specifically the 6-aminopyridine-3-sulfonamide scaffold (found in the CDK2/5 inhibitor PNU 112455A) and the 2-aminopyridine-5-sulfonamide scaffold (found in the BRD4 inhibitor MS436).

By analyzing the structural causality behind these scaffolds, this guide establishes a framework for selecting the appropriate regioisomer for your specific drug development pipeline.

Structural & Mechanistic Causality

As a Senior Application Scientist, I emphasize that the spatial relationship (regiochemistry) between the exocyclic amine and the sulfonamide group is not merely a synthetic choice—it is the primary determinant of target selectivity and binding thermodynamics.

N-(3-aminopyridin-2-yl)methanesulfonamide (3-AP-2-MS)
  • Structure: The amine is located at position 3, and the methanesulfonamide is at position 2 of the pyridine ring [3].

  • Mechanistic Causality: This ortho-substitution pattern creates a highly rigid, sterically constrained bidentate hydrogen-bonding network. The proximity of the hydrogen bond donor (-NH₂) and the acceptor/donor (-NHSO₂CH₃) allows for intramolecular hydrogen bonding. This pre-organizes the molecule into a planar, pseudo-bicyclic conformation. By locking the conformation prior to target engagement, this scaffold drastically reduces the entropic penalty upon binding to narrow, rigid pockets, making it an exceptional candidate for mimicking the adenine ring of ATP in kinase hinge regions.

6-Aminopyridine-3-sulfonamide (PNU 112455A Scaffold)
  • Structure: The amine and sulfonamide are in a para-like relationship across the pyridine ring.

  • Mechanistic Causality: This scaffold is heavily utilized in CDK2/5 inhibition (e.g., PNU 112455A). The 2-aminopyridine moiety anchors directly to the kinase hinge region via hydrogen bonds to the backbone, while the distant 5-sulfonamide group is projected outward into the solvent-exposed region. This spatial separation allows medicinal chemists to attach bulky, solubility-enhancing groups to the sulfonamide without causing steric clashes within the ATP-binding pocket [1].

2-Aminopyridine-5-sulfonamide (MS436 Scaffold)
  • Structure: Amine at position 2, sulfonamide at position 5 (coupled to a diazobenzene linker).

  • Mechanistic Causality: In the development of BET bromodomain inhibitors like MS436, moving the sulfonamide connectivity to the meta or para position relative to the linker drastically alters binding affinity. The 2-aminopyridine moiety acts as a highly effective acetyl-lysine mimic, forming crucial hydrogen bonds with the conserved Asn140 residue in BRD4. The extended vector of the 5-sulfonamide allows the molecule to span the ZA and BC loops of the bromodomain, displacing structural water molecules to achieve low nanomolar affinity [2].

Quantitative Scaffold Comparison

To guide library design, we must compare the fundamental properties of these scaffolds. The table below summarizes the physicochemical metrics critical for Lipinski's Rule of 5 compliance and Central Nervous System (CNS) penetrance—a critical factor since CDK5 inhibitors are frequently evaluated in Alzheimer's disease models [1].

Scaffold / CompoundTarget ClassMW ( g/mol )cLogP (Est.)PSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Binding Mode
N-(3-aminopyridin-2-yl)methanesulfonamide Undefined (Building Block)187.220.4 - 0.881.324Rigid Hinge / Acetyl-Lysine Mimic
6-Aminopyridine-3-sulfonamide (PNU 112455A) Kinase (CDK2/5)271.341.2 - 1.592.135Hinge Binder + Solvent Vector
2-Aminopyridine-5-sulfonamide (MS436) Epigenetic (BRD4)425.463.1 - 3.5115.427Acetyl-Lysine Mimic + Loop Spanning

Note: MW and PSA values for PNU 112455A and MS436 reflect the full inhibitor structures, whereas the 3-AP-2-MS data reflects the unmodified building block [2][3].

Self-Validating Experimental Protocols

To objectively evaluate N-(3-aminopyridin-2-yl)methanesulfonamide derivatives against established alternatives, researchers must employ orthogonal assays that validate both biochemical engagement and cellular efficacy. The following protocols form a self-validating system.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Causality & Rationale: Pyridine-containing small molecules often exhibit intrinsic auto-fluorescence that confounds standard fluorescence polarization (FP) assays. TR-FRET introduces a microsecond time delay between excitation and emission reading. This completely bypasses the short-lived auto-fluorescence of the aminopyridine scaffold, ensuring the trustworthiness of the binding kinetics data.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

    • Compound Titration: Dispense 100 nL of the synthesized sulfonamide derivatives (10-point, 3-fold serial dilution in DMSO) into a 384-well ProxiPlate.

    • Complex Formation: Add 5 µL of 2X GST-tagged target protein (e.g., BRD4-BD1 or CDK5/p25) pre-incubated with a Europium-labeled anti-GST antibody (FRET donor).

    • Tracer Addition: Add 5 µL of 2X fluorescent tracer (FRET acceptor) specific to the target's active site.

    • Equilibration: Incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.

    • Data Acquisition: Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm). A dose-dependent decrease in the ratio confirms competitive displacement by the scaffold.

Protocol 2: Cellular Target Engagement (Proteasomal Degradation Rescue Assay)
  • Causality & Rationale: Biochemical inhibition must translate to cellular pathway modulation. Soluble Amyloid-β (Aβ) induces CDK5-dependent degradation of Postsynaptic Density-95 (PSD-95) and GKAP[1]. A highly permeable, functional CDK5 inhibitor utilizing the aminopyridine sulfonamide scaffold will rescue these synaptic proteins from degradation.

  • Step-by-Step Methodology:

    • Cell Culture: Culture primary rat cortical neurons (DIV 18-21) in Neurobasal medium supplemented with B27.

    • Inhibitor Pre-treatment: Treat cells with 10 µM of the test compound or PNU 112455A (positive control) for 1 hour.

    • Pathological Challenge: Expose the neurons to 10 µM soluble Aβ₁₋₄₀ peptide for 1 hour to trigger CDK5 hyperactivation.

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe the membrane with anti-PSD-95 and anti-β-actin (loading control) antibodies.

    • Validation: Quantify band intensities using densitometry. Efficacious target engagement is validated by the restoration of PSD-95 to baseline (vehicle-treated) levels.

Pathway & Workflow Visualizations

To conceptualize the implementation of these scaffolds, the following diagrams map both the high-throughput evaluation workflow and the distinct biological pathways targeted by these regioisomers.

G Start Scaffold Selection (3-AP-2-MS vs Alternatives) Synth Library Synthesis (Buchwald-Hartwig / Sulfonylation) Start->Synth Diversification TRFRET Primary Screen: TR-FRET (Biochemical Target Engagement) Synth->TRFRET High-Throughput Screening Cell Secondary Screen: Cellular Assays (PSD-95 Rescue / NF-κB Inhibition) TRFRET->Cell IC50 < 100 nM Hit Lead Optimization (In Vivo Pharmacokinetics) Cell->Hit Cellular Efficacy Confirmed

Fig 1. High-throughput evaluation workflow for aminopyridine sulfonamide derivatives.

Pathways cluster_0 CDK5 Neuropathology Pathway cluster_1 BRD4 Epigenetic Pathway Abeta Soluble Aβ Oligomers CDK5 CDK5/p25 Hyperactivation Abeta->CDK5 Activates PSD95 PSD-95 / GKAP Degradation CDK5->PSD95 Phosphorylates Synapse Synaptic Dysfunction PSD95->Synapse Induces Acetylation Histone Acetylation BRD4 BRD4 (Bromodomain) Binding Acetylation->BRD4 Recruits Transcription NF-κB / MYC Transcription BRD4->Transcription Promotes Inflammation Inflammation / Tumorigenesis Transcription->Inflammation Drives Inhibitor1 6-Aminopyridine-3-sulfonamide (PNU 112455A) Inhibitor1->CDK5 Inhibits Inhibitor2 2-Aminopyridine-5-sulfonamide (MS436) Inhibitor2->BRD4 Inhibits Novel N-(3-aminopyridin-2-yl) methanesulfonamide Novel->CDK5 Potential Hinge Binder Novel->BRD4 Acetyl-Lysine Mimic

Fig 2. Dual signaling pathways targeted by distinct aminopyridine sulfonamide regioisomers.

References

  • Roselli, F., Tirard, M., Lu, J., Hutzler, P., Lamberti, P., Livrea, P., Morabito, M. A., & Almeida, O. F. X. (2005). Soluble β-Amyloid1-40 Induces NMDA-Dependent Degradation of Postsynaptic Density-95 at Glutamatergic Synapses. Journal of Neuroscience, 25(48), 11061-11070.[Link] (See also related PLOS validation:[Link])

  • Qin, C., Hu, Y., Zhou, B., Fernandez-Salas, E., Yang, C.-Y., Liu, L., McEachern, D., Przybranowski, S., Wang, M., Stuckey, J., Meagher, J., Bai, L., Chen, Z., Lin, M., Yang, J., Ziazadeh, D. N., Xu, F., Hu, J., Xiang, W., … Wang, S. (2013). Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains. Journal of Medicinal Chemistry, 57(4), 1314-1337.[Link]

Comparative

Comparative Biological Activity Guide: N-(3-aminopyridin-2-yl)methanesulfonamide and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore evaluation, kinase hinge-binding dynamics, and ion channel modulation. Executive Summary & Chemical Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore evaluation, kinase hinge-binding dynamics, and ion channel modulation.

Executive Summary & Chemical Rationale

In modern fragment-based drug discovery (FBDD), the selection of optimal building blocks dictates the downstream success of lead optimization. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a highly specialized bifunctional pharmacophore. It merges the established ATP-competitive hinge-binding properties of a 2-aminopyridine core with the tunable hydrogen-bonding vectors of a methanesulfonamide group.

Unlike simple aminopyridines, which often suffer from promiscuous kinome-wide binding and off-target toxicity, the introduction of the methanesulfonamide moiety at the 3-position alters the pKa of the pyridine nitrogen and provides a distinct vector for interacting with solvent-exposed regions or the DFG motif in kinases[1]. Furthermore, this specific structural arrangement has proven highly efficacious in stabilizing the inactive states of voltage-gated sodium (NaV) channels[2]. This guide objectively compares this compound against its structural analogs, providing actionable experimental workflows for validation.

Mechanistic Comparison: Kinase Inhibition & Ion Channel Modulation

Kinase Hinge-Binding Dynamics

The 2-aminopyridine scaffold is a privileged motif found in several FDA-approved kinase inhibitors (e.g., Crizotinib for ALK)[1]. The core functions by forming a bidentate hydrogen bond with the kinase hinge region: the pyridine nitrogen acts as an acceptor, while the 2-amino group acts as a donor.

When comparing N-(3-aminopyridin-2-yl)methanesulfonamide to the bare 2-aminopyridine , the former demonstrates superior selectivity. The methanesulfonamide group at the 3-position projects into the solvent channel or towards the DFG motif. This projection restricts the rotational degrees of freedom and introduces a bulky, electron-withdrawing group that modulates the electron density of the pyridine ring, thereby fine-tuning the hinge-binding affinity and reducing off-target binding to highly conserved kinases[3].

G A N-(3-aminopyridin-2-yl) methanesulfonamide B 2-Aminopyridine Core A->B comprises C Methanesulfonamide Moiety A->C comprises D Kinase Hinge Region (Bidentate H-Bond) B->D binds E Solvent Channel / DFG (Selectivity Filter) C->E interacts with

Pharmacophore mapping of the compound in kinase ATP-binding pockets.

Voltage-Gated Ion Channel Modulation

Aminopyridines (such as 4-aminopyridine and 3,4-diaminopyridine) are classical potassium channel (Kv) blockers[4]. However, shifting the substitution pattern to a 2-aminopyridine base and adding a sulfonamide drastically shifts the target profile toward voltage-gated sodium channels (NaV1.3, NaV1.5, NaV1.6)[5]. The methanesulfonamide acts as a critical hydrogen-bond donor that stabilizes the voltage sensor in the deactivated state, a mechanism heavily exploited in the development of spiro-oxindole-based pain therapeutics[6].

Quantitative Data Comparison

The following table summarizes the comparative biological activity of N-(3-aminopyridin-2-yl)methanesulfonamide against its primary analogs, based on fragment-screening data and derivative SAR studies.

Pharmacophore / FragmentPrimary Target ClassKinase Selectivity ProfileNaV Channel InhibitionKey Structural Advantage
N-(3-aminopyridin-2-yl)methanesulfonamide Kinases (ALK, c-Met), NaVHigh (Targeted DFG interaction)Moderate to HighDual H-bond vectors, optimal pKa modulation
2-Aminopyridine Kinases (Broad)Low (Promiscuous hinge binder)LowLow molecular weight, high ligand efficiency
N-(pyridin-2-yl)methanesulfonamide KinasesModerateLowLacks the 3-amino vector for extended SAR
3,4-Diaminopyridine Kv ChannelsPoorVery LowStrong Kv channel blocker, poor kinase hinge fit

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for evaluating the biological activity of these building blocks.

Differential Scanning Fluorimetry (DSF) for Kinase Binding

DSF (Thermal Shift Assay) is utilized to measure the thermodynamic stabilization ( ΔTm​ ) of a kinase domain upon fragment binding. This assay relies on the causality that ligand binding to the native state of a protein increases its thermal stability.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of N-(3-aminopyridin-2-yl)methanesulfonamide in 100% anhydrous DMSO.

  • Protein Master Mix: Dilute the recombinant kinase domain (e.g., ALK2 or c-Met) to 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye (Invitrogen) to a final concentration of 5X.

  • Assay Assembly: In a 384-well PCR plate, dispense 19.5 μ L of the Protein Master Mix per well.

  • Compound Addition: Pin-transfer 0.5 μ L of the fragment stock (final concentration 250 μ M, 2.5% DMSO). Self-Validation: Include DMSO-only wells as negative controls and a known high-affinity inhibitor (e.g., Crizotinib) as a positive control.

  • Thermal Melt: Run the plate in a qPCR machine (e.g., Roche LightCycler) from 25°C to 95°C at a ramp rate of 0.05°C/sec, measuring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A ΔTm​>2.0∘C indicates significant hinge-binding activity.

Automated Patch-Clamp for NaV Channel Modulation

To evaluate the efficacy of the sulfonamide moiety in stabilizing the inactive state of sodium channels.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.6. Harvest cells at 70-80% confluency.

  • Intracellular/Extracellular Solutions: Ensure physiological gradients. Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES. Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 10 mM HEPES.

  • Voltage Protocol: Hold cells at -120 mV. Apply a depolarizing prepulse to 0 mV for 10 ms to open channels, followed by a variable recovery interval, and a test pulse to 0 mV.

  • Compound Perfusion: Perfuse N-(3-aminopyridin-2-yl)methanesulfonamide at varying concentrations (1 μ M to 100 μ M). Self-Validation: Use P/4 leak subtraction to eliminate capacitive transients and leak currents.

  • Causality Check: The presence of the methanesulfonamide group should cause a leftward shift in the steady-state inactivation curve compared to bare 2-aminopyridine, proving its role in binding the inactivated state conformation.

Workflow Step1 Fragment Library Prep (10 mM in DMSO) Step2 Differential Scanning Fluorimetry (DSF) Step1->Step2 Step3 Automated Patch-Clamp (NaV/Kv Channels) Step1->Step3 Step4 ΔTm Calculation & Affinity Ranking Step2->Step4 Step5 IC50 / EC50 Determination Step3->Step5 Step6 Lead Optimization (SAR Analysis) Step4->Step6 Step5->Step6

High-throughput screening workflow for aminopyridine fragment validation.

Conclusion

N-(3-aminopyridin-2-yl)methanesulfonamide represents a highly optimized fragment for modern drug design. By combining the robust hinge-binding capability of the 2-aminopyridine core with the directional hydrogen-bonding and steric parameters of the methanesulfonamide group, researchers can achieve superior kinase selectivity and potent ion channel modulation. When integrated into the self-validating DSF and patch-clamp workflows described above, this compound serves as an ideal starting point for the development of targeted therapeutics.

References

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Medicinal Chemistry Letters. Retrieved March 15, 2026, from [Link]

  • Zhang, D., et al. (2023). Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • US Patent 8916580B2. (2014). Spiro-oxindole compounds and their use as therapeutic agents. Google Patents.
  • Frontiers in Pharmacology. (2018). Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643. Retrieved March 15, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of N-(3-aminopyridin-2-yl)methanesulfonamide

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the mis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively validate the structure of a model compound, N-(3-aminopyridin-2-yl)methanesulfonamide.

We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a multi-pronged analytical approach forms a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule structural elucidation.

Target Compound vs. Key Isomer

CompoundStructure
N-(3-aminopyridin-2-yl)methanesulfonamide alt text
N-(2-aminopyridin-3-yl)methanesulfonamide alt text

Chapter 1: Mass Spectrometry - Foundational Confirmation of Elemental Composition

The first step in any structural validation workflow is to confirm that the molecule has the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement that can confirm or refute a proposed molecular formula.[1][2]

Principle of the Technique

HRMS, often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. For our target compound, C₆H₉N₃O₂S, the expected exact mass provides a critical first data point.

Comparative Analysis: Why HRMS is Insufficient on its Own

While essential, HRMS cannot distinguish between structural isomers. Both N-(3-aminopyridin-2-yl)methanesulfonamide and its isomer N-(2-aminopyridin-3-yl)methanesulfonamide share the identical molecular formula (C₆H₉N₃O₂S) and, therefore, the same exact mass.

ParameterN-(3-aminopyridin-2-yl)methanesulfonamideN-(2-aminopyridin-3-yl)methanesulfonamide
Molecular Formula C₆H₉N₃O₂SC₆H₉N₃O₂S
Molecular Weight 187.22 g/mol 187.22 g/mol
Calculated Exact Mass 187.04699 Da187.04699 Da
Expected [M+H]⁺ Ion 188.05427 m/z188.05427 m/z

This table clearly illustrates that HRMS confirms the elemental composition but provides no information about the specific arrangement of the atoms. To resolve this ambiguity, we must turn to techniques that probe the molecule's connectivity, such as NMR spectroscopy.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically chosen for molecules with basic nitrogen atoms, like pyridines, which readily accept a proton to form an [M+H]⁺ ion.[3]

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Compare the measured m/z of the most abundant ion against the theoretical exact mass calculated for the protonated molecule ([C₆H₁₀N₃O₂S]⁺). The mass error should ideally be below 5 ppm.

Workflow Diagram: HRMS for Elemental Formula Confirmation

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve Sample (~0.1 mg/mL) MS Inject into ESI-TOF MS Prep->MS Acquire Acquire Spectrum (Positive Ion Mode) MS->Acquire Measure Measure m/z of [M+H]⁺ Ion Acquire->Measure Compare Compare to Calculated Mass Measure->Compare Result Result: Elemental Formula Confirmed (<5 ppm error) Compare->Result

Caption: Workflow for HRMS analysis to confirm elemental composition.

Chapter 2: 1D NMR Spectroscopy - Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the number of unique protons and carbons, their chemical environments, and their proximity to one another.

¹H NMR Spectroscopy: A First Look at Connectivity

The ¹H NMR spectrum provides the initial, crucial evidence to differentiate between our target compound and its isomer. The chemical shifts (δ) and coupling patterns (J-couplings) of the pyridine ring protons are highly sensitive to the substitution pattern.[4]

Predicted ¹H NMR Chemical Shifts and Rationale:

ProtonN-(3-aminopyridin-2-yl)methanesulfonamide (Predicted)N-(2-aminopyridin-3-yl)methanesulfonamide (Predicted)Rationale for Key Differences
Pyridine H-4 ~7.2-7.4 ppm (dd)~7.3-7.5 ppm (dd)The electronic environment is broadly similar.
Pyridine H-5 ~6.7-6.9 ppm (dd)~7.8-8.0 ppm (dd)Key Differentiator: In the target, H-5 is ortho to an electron-donating amino group (-NH₂), causing a significant upfield (shielded) shift. In the isomer, H-5 is adjacent to the electron-withdrawing sulfonamide, leading to a downfield (deshielded) shift.
Pyridine H-6 ~7.9-8.1 ppm (dd)~6.8-7.0 ppm (dd)Key Differentiator: In the target, H-6 is adjacent to the electron-withdrawing sulfonamide group. In the isomer, H-6 is ortho to the electron-donating amino group, causing a significant upfield shift.
-NH₂ ~5.0-6.0 ppm (br s)~5.5-6.5 ppm (br s)Broad signal, position is solvent and concentration dependent.
-NH (sulfonamide) ~8.5-9.5 ppm (br s)~9.0-10.0 ppm (br s)Broad, acidic proton.
-CH₃ (sulfonamide) ~3.0-3.2 ppm (s)~3.0-3.2 ppm (s)Singlet, chemical environment is very similar in both isomers.

Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.

The stark difference in the chemical shifts of protons H-5 and H-6 provides a clear and immediate method to distinguish between the two isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Complementing the ¹H data, the ¹³C NMR spectrum reveals the number of unique carbon environments. While chemical shift prediction can be more complex, the key is to assign the quaternary (non-protonated) carbons, which are often diagnostic.

Predicted ¹³C NMR Chemical Shifts:

CarbonN-(3-aminopyridin-2-yl)methanesulfonamide (Predicted)N-(2-aminopyridin-3-yl)methanesulfonamide (Predicted)
Pyridine C-2 ~148-152 ppm~155-160 ppm
Pyridine C-3 ~135-140 ppm~115-120 ppm
Pyridine C-4 ~125-130 ppm~135-140 ppm
Pyridine C-5 ~118-122 ppm~115-120 ppm
Pyridine C-6 ~140-145 ppm~145-150 ppm
-CH₃ (sulfonamide) ~40-42 ppm~40-42 ppm

The definitive assignment of these carbon signals requires 2D NMR techniques, which correlate them to their attached protons.

Experimental Protocol: 1D NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes polar compounds and allows for the clear observation of exchangeable -NH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more).

Chapter 3: 2D NMR Spectroscopy - The Definitive Connectivity Map

While 1D NMR provides strong evidence, 2D NMR experiments provide the irrefutable proof of atomic connectivity. By correlating nuclei through bonds, we can piece the molecular puzzle together with certainty.[5]

Key 2D NMR Experiments for Structural Validation
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[6][7][8] It is invaluable for tracing out the proton network on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).[9][10][11] It is the most reliable way to assign the protonated carbon signals in the ¹³C spectrum.[4][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][13][14] This is the crucial experiment for connecting different parts of the molecule and for assigning quaternary carbons.[12][15]

Comparative Analysis: Using 2D NMR to Unambiguously Identify N-(3-aminopyridin-2-yl)methanesulfonamide

The combination of these three experiments allows for a definitive structural assignment. The most critical correlations are those revealed by the HMBC spectrum.

Expected Key 2D NMR Correlations for the Target Compound:

ExperimentCorrelation FromCorrelation ToSignificance
COSY H-4H-5Confirms adjacency on the pyridine ring.
COSY H-5H-6Confirms adjacency on the pyridine ring.
HSQC H-4C-4Assigns the C-4 signal.
HSQC H-5C-5Assigns the C-5 signal.
HSQC H-6C-6Assigns the C-6 signal.
HSQC -CH₃-CH₃ CarbonAssigns the methyl carbon signal.
HMBC -CH₃ Protons C-2 (Quaternary) Crucial Link: This 2-bond correlation proves the methanesulfonamide group is attached to the nitrogen which is, in turn, attached to the C-2 position of the pyridine ring.
HMBC H-4 Proton C-2, C-3, C-6 Confirms the position of H-4 relative to the key quaternary carbons.
HMBC H-6 Proton C-2, C-4, C-5 Confirms the position of H-6 relative to the key quaternary carbons.

The HMBC correlation from the methyl protons to the C-2 carbon of the pyridine ring is the "smoking gun" evidence. This correlation would be absent in the isomer, which would instead show a correlation from the methyl protons to C-3.

Diagram of Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming the structure of the target molecule.

Chapter 4: X-ray Crystallography - The Gold Standard

When a molecule can be grown into a single, high-quality crystal, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence possible.[16][17][18]

Principle of the Technique

This technique involves passing X-rays through a crystal. The electrons in the molecule diffract the X-rays in a specific pattern, which is dependent on the precise three-dimensional arrangement of the atoms.[16] By analyzing this diffraction pattern, a complete 3D model of the molecule can be constructed, showing exact bond lengths, bond angles, and connectivity.

Comparative Analysis

If a crystal structure is obtained, there is no ambiguity. The resulting electron density map directly visualizes the positions of all non-hydrogen atoms, making the distinction between isomers trivial. It is considered the ultimate arbiter in structural disputes.

Limitations and Considerations

The primary challenge of this technique is the requirement for a suitable single crystal.[19] Many compounds are difficult to crystallize, and the process can be time-consuming and resource-intensive. Therefore, while it is the gold standard, it is not always a feasible option. For routine validation, the combination of HRMS and comprehensive NMR analysis is typically sufficient and more high-throughput.

Workflow Diagram: X-ray Crystallography

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Structural Model Solve->Refine Validate Validate and Analyze Structure Refine->Validate

Caption: General workflow for small molecule X-ray crystallography.

Conclusion: A Self-Validating, Multi-Technique Strategy

The structural validation of a molecule like N-(3-aminopyridin-2-yl)methanesulfonamide is not a linear process but a synergistic one. Each analytical technique provides a piece of the puzzle, and together they create a self-validating system that ensures the highest degree of confidence.

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental FormulaHigh accuracy, high sensitivityCannot distinguish between isomers.
1D NMR Chemical environments, proton coupling networksProvides strong initial evidence for isomer differentiation.Signal overlap can create ambiguity in complex molecules.
2D NMR Definitive atomic connectivityUnambiguously establishes the molecular framework.Can be more time-consuming to acquire and interpret.
X-ray Crystallography Absolute 3D structureThe "gold standard" for definitive proof.Requires a suitable single crystal, which is not always possible.[19]

By starting with HRMS to confirm the elemental formula, using 1D NMR to form a strong hypothesis and identify key differentiating signals, and finally employing 2D NMR to prove the atomic connectivity, researchers can achieve an unshakeable and robust structural assignment, which is the essential foundation for all further scientific inquiry.

References

  • JEOL. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available from: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]

  • JoVE. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024). Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Available from: [Link]

  • NUCLEUS information resources. CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Chemistry Stack Exchange. Qualitative explanation of how COSY works. (2017). Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Available from: [Link]

  • Magritek. Observing Spin Systems using COSY. (2015). Available from: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • National Center for Biotechnology Information. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available from: [Link]

  • Wiley Periodicals, Inc. A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Available from: [Link]

  • Bentham Science Publishers. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Available from: [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Available from: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). Available from: [Link]

  • National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

  • Wiley Online Library. Tutorial for the structure elucidation of small molecules by means of the LSD software. (2025). Available from: [Link]

  • Wiley Online Library. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). Available from: [Link]

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Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Evaluating N-(3-aminopyridin-2-yl)methanesulfonamide Against Established Clinical Candidates

Executive Summary The Aurora kinases, particularly isoforms A and B, are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Aurora kinases, particularly isoforms A and B, are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of three well-characterized Aurora kinase inhibitors—Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680)—alongside a structural evaluation of the novel compound N-(3-aminopyridin-2-yl)methanesulfonamide. While direct biological data for N-(3-aminopyridin-2-yl)methanesulfonamide is not publicly available, its 2-aminopyridine core is a validated pharmacophore for kinase hinge-binding. We, therefore, present a scientific case for its potential as a putative Aurora kinase inhibitor and frame this comparison to provide researchers with the biochemical and cellular context needed to evaluate such a molecule. This document offers a head-to-head data comparison, detailed experimental protocols for inhibitor characterization, and an expert perspective on the nuances of targeting this important kinase family.

Introduction: The Role of Aurora Kinases in Mitosis and Oncology

The precise orchestration of cell division is fundamental to organismal health, and its failure is a primary driver of cancer. The Aurora kinase family of serine/threonine kinases stands as a master regulator of this process. The two most-studied isoforms, Aurora A (AURKA) and Aurora B (AURKB), have distinct, non-redundant roles throughout mitosis.

  • Aurora A is primarily associated with the centrosome and spindle poles. Its activity is crucial for centrosome maturation, entry into mitosis, and the assembly of a bipolar spindle.

  • Aurora B is a component of the Chromosomal Passenger Complex (CPC), which localizes to centromeres in early mitosis and relocates to the central spindle during anaphase. It is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the execution of cytokinesis.

Given their essential functions, it is unsurprising that both AURKA and AURKB are frequently overexpressed in a wide variety of human tumors, correlating with aggressive disease and poor prognosis. This has spurred the development of numerous small-molecule inhibitors designed to disrupt mitotic progression and induce cancer cell death. Evaluating a novel compound in this space requires a robust comparison against established benchmarks.

Compound Profiles

The Investigational Compound: N-(3-aminopyridin-2-yl)methanesulfonamide

N-(3-aminopyridin-2-yl)methanesulfonamide is a small molecule whose biological activity has not been extensively characterized in public literature. However, a structural assessment provides a strong rationale for its investigation as a kinase inhibitor.

  • Chemical Structure:

    • C1=CC=NC(=C1N)NS(=O)(=O)C

  • Scientific Rationale for Target Hypothesis: The core of the molecule is a 2-aminopyridine scaffold. This motif is a privileged structure in kinase inhibitor design, acting as a "hinge-binder." The two nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This competitive binding mode is a proven strategy for achieving potent kinase inhibition. The methanesulfonamide moiety may contribute to solubility and engage in further interactions within the active site. Based on this well-established structure-activity relationship (SAR), we hypothesize that this compound has the potential to inhibit ATP-dependent kinases, with the Aurora kinase family being a plausible target class.

The Established Comparators

To provide context for any future evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide, we will compare it to three clinical-stage Aurora kinase inhibitors with distinct selectivity profiles.

  • Alisertib (MLN8237): A potent and highly selective, ATP-competitive inhibitor of Aurora A.[1][2] Its high selectivity makes it an excellent tool for dissecting the specific roles of Aurora A.

  • Danusertib (PHA-739358): A potent, ATP-competitive pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with nanomolar potency.[1][3][4][5] It also displays activity against other kinases like ABL.[5]

  • Tozasertib (VX-680 / MK-0457): One of the first Aurora kinase inhibitors to enter clinical trials, Tozasertib is a potent pan-inhibitor of Aurora A, B, and C.[6][7][8]

Quantitative Head-to-Head Comparison

The efficacy of a kinase inhibitor is first quantified by its ability to inhibit the purified enzyme (biochemical potency) and its ability to affect cellular processes (cellular potency).

Biochemical Potency: Enzyme Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) or constants (Ki) for the comparator compounds against Aurora A and Aurora B. This data is foundational for understanding a compound's intrinsic potency and selectivity.

CompoundTargetIC50 / Ki (nM)Selectivity (AURKB/AURKA)
Alisertib (MLN8237) Aurora A1.2[1][9]~330-fold
Aurora B396.5[1]
Danusertib (PHA-739358) Aurora A13[1][3][4][5]~6-fold
Aurora B79[1][3][4][5]
Aurora C61[3][5]
Tozasertib (VX-680) Aurora A0.6 (Ki)[6][8]~30-fold
Aurora B18 (Ki)[6][8]
Aurora C4.6 (Ki)[6][8][10]

Data compiled from multiple sources; exact values may vary based on assay conditions.

Cellular Potency: Anti-Proliferative Activity

Cellular activity (often measured as GI50, the concentration causing 50% growth inhibition) reflects not only target inhibition but also cell permeability, stability, and potential efflux.

CompoundCell LineCancer TypeGI50 / IC50 (nM)
Alisertib (MLN8237) HCT-116Colorectal Carcinoma15 - 469 (range across lines)[11]
Multiple Myeloma (lines)Multiple Myeloma3 - 1710[2]
Colorectal (47 lines)Colorectal Carcinoma60 - >5000[12]
Danusertib (PHA-739358) HCT-116Colorectal Carcinoma31 - 80[3][13]
A2780Ovarian Carcinoma28[13]
CFPAC-1Pancreatic Adenocarcinoma~400[14]
AGSGastric Cancer1450[15]
Tozasertib (VX-680) Various ATC linesAnaplastic Thyroid Cancer25 - 150[16]
BaF3Murine Pro-B cells~300[16]
K562Chronic Myeloid Leukemia20 - 100[17]

Mechanistic Insights and Cellular Consequences

Inhibiting Aurora A versus Aurora B produces distinct and measurable cellular phenotypes. A well-designed experimental plan will exploit these differences to confirm the on-target activity and selectivity of a novel compound.

Signaling and Phenotypic Pathways

The diagram below illustrates the key mitotic events controlled by AURKA and AURKB and the expected outcomes of their inhibition.

G cluster_aurka Aurora A Activity cluster_aurkb Aurora B Activity cluster_inhibitors Inhibitor Action cluster_phenotypes Resulting Cellular Phenotype cent_mat Centrosome Maturation spindle_asm Spindle Assembly cent_mat->spindle_asm pheno_a Mitotic Arrest (Monopolar Spindles) G2/M Accumulation spindle_asm->pheno_a k_mt Kinetochore-MT Attachment cyto Cytokinesis k_mt->cyto pheno_b Cytokinesis Failure Endoreduplication (>4N DNA) Reduced p-H3(S10) cyto->pheno_b ph3 Phospho-Histone H3 (Ser10) ph3->pheno_b alisertib Alisertib (AURKA Selective) alisertib->spindle_asm Inhibits danusertib Danusertib / Tozasertib (Pan-Aurora) danusertib->spindle_asm Inhibits danusertib->k_mt Inhibits danusertib->cyto Inhibits danusertib->ph3 Inhibits

Caption: Differentiated effects of Aurora A and pan-Aurora kinase inhibition.

Essential Experimental Protocols

To characterize a putative Aurora kinase inhibitor like N-(3-aminopyridin-2-yl)methanesulfonamide, a tiered approach of biochemical and cell-based assays is required. The following protocols are industry-standard methods for this purpose.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Expertise & Experience: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase. It is the gold standard for determining biochemical IC50 and is critical for distinguishing direct enzyme inhibition from other cellular effects. The ADP-Glo™ format is a robust, luminescence-based method that quantifies ADP production, a direct product of the kinase reaction.

Trustworthiness: The protocol includes critical controls: a "no enzyme" blank to define background signal, a "positive control" (DMSO vehicle) to define 100% enzyme activity, and a known inhibitor (e.g., Alisertib) to validate assay performance.

G start Start: Purified Kinase, Substrate, ATP add_cpd Add Test Compound (or DMSO Control) start->add_cpd incubate Incubate at 30°C (e.g., 60 min) add_cpd->incubate adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) incubate->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detect incubate3 Incubate at RT (30 min) detect->incubate3 read Read Luminescence incubate3->read

Caption: Workflow for an in vitro luminescence-based kinase assay.

Methodology:

  • Prepare Reagents:

    • 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[18]

    • Enzyme: Recombinant human Aurora A or Aurora B kinase, diluted in 1x Kinase Buffer to the desired working concentration (e.g., 2-10 ng/reaction).

    • Substrate/ATP Mix: Prepare a 2x working solution in 1x Kinase Buffer containing the peptide substrate (e.g., Kemptide) and ATP at twice the final desired concentration (e.g., final concentration of 10-50 µM ATP).

    • Test Compound: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, create an intermediate dilution in 1x Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of diluted test compound or DMSO (for controls) to the appropriate wells.

    • Add 2.5 µL of diluted enzyme to all wells except the "no enzyme" blank. Add 2.5 µL of 1x Kinase Buffer to the blank wells.

    • Initiate the reaction by adding 5 µL of the 2x Substrate/ATP mix to all wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.[18]

  • Signal Generation (using Promega ADP-Glo™ Kit):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[18]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[18]

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and blank (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)

Expertise & Experience: Histone H3 is a direct substrate of Aurora B. Phosphorylation at the Serine 10 position (p-H3(S10)) is a highly specific and robust pharmacodynamic biomarker for Aurora B activity in cells. A reduction in this signal provides strong evidence of on-target pathway modulation. This assay is crucial for confirming that a compound engages its target in a cellular context.

Trustworthiness: This protocol requires loading controls (e.g., total Histone H3 or GAPDH) to ensure that any observed changes in p-H3(S10) are due to inhibition and not variations in protein loading. Positive controls, such as cells arrested in mitosis with nocodazole, ensure the antibody and detection system are working correctly.

Methodology:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HCT-116, HeLa) in 6-well plates.

    • Allow cells to adhere and grow to ~70% confluency.

    • Treat cells with a dose-range of the test inhibitor (and comparators) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control. A positive control for high p-H3(S10) signal can be generated by treating cells with a mitotic blocker like nocodazole (100 ng/mL).[19][20]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 100-200 µL of 1x SDS sample buffer (e.g., Laemmli buffer) containing protease and phosphatase inhibitors.

    • Scrape the cell lysate, transfer to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.

    • Heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 15% polyacrylamide gel to ensure good resolution of the small histone proteins.[21]

    • Run the gel until the dye front is near the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for better retention of small proteins like histones.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[21][22]

    • Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #3377, Proteintech #66863-1-Ig) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20][23]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.

    • After imaging, the membrane can be stripped and re-probed with an antibody for total Histone H3 or another loading control to confirm equal protein loading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Expertise & Experience: Aurora kinase inhibition causes profound defects in mitotic progression. Aurora A inhibition leads to a G2/M arrest, while pan-Aurora inhibition often results in a failure of cytokinesis, leading to endoreduplication and the accumulation of cells with >4N DNA content. Flow cytometry, which measures the DNA content of individual cells, is the definitive method for quantifying these effects.

Trustworthiness: The protocol relies on staining cells with a DNA-intercalating dye (Propidium Iodide, PI). Proper instrument setup and the use of cell cycle analysis software (e.g., ModFit) are essential for accurate data interpretation. Untreated control samples are necessary to establish the baseline cell cycle distribution.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells as described in Protocol 2.

    • Treat cells with the test inhibitor for a longer duration, typically 24-48 hours, to allow for significant changes in cell cycle distribution. Include a DMSO vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells, including any floating cells in the medium, by trypsinization.

    • Transfer the cell suspension to a conical tube and centrifuge (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fixation should proceed for at least 2 hours at -20°C (or overnight).[24][25]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in a Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[24][25] The RNase A is critical to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.

    • Incubate in the dark at room temperature for 30 minutes.[24]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.

    • Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as any polyploid (>4N) populations.

    • Compare the cell cycle profiles of treated samples to the DMSO control to determine the effect of the inhibitor.

Discussion and Future Directions

This guide establishes a framework for evaluating N-(3-aminopyridin-2-yl)methanesulfonamide as a putative Aurora kinase inhibitor. The provided data on Alisertib, Danusertib, and Tozasertib create a clear performance benchmark.

  • Alisertib serves as the model for an Aurora A-selective compound. A novel compound with a similar profile would be expected to show potent biochemical inhibition of AURKA over AURKB, and in cells, it should primarily induce a G2/M arrest with the formation of monopolar spindles, without a significant immediate reduction in p-H3(S10) or widespread endoreduplication.

  • Danusertib and Tozasertib represent pan-Aurora inhibitors . A compound resembling these would inhibit both AURKA and AURKB biochemically. In cellular assays, it would cause a potent reduction in p-H3(S10), followed by a failure of cytokinesis, leading to the accumulation of large, polyploid cells (>4N DNA content).

The critical first step for N-(3-aminopyridin-2-yl)methanesulfonamide is to perform the in vitro kinase assay (Protocol 1) against a panel of kinases, including Aurora A and B. If activity is confirmed, the subsequent cellular assays (Protocols 2 and 3) will elucidate its on-target effects and selectivity profile in a biological context. By systematically applying these validated protocols, researchers can confidently position novel chemical matter within the competitive landscape of Aurora kinase inhibitors and make informed decisions for further drug development.

References

  • Hartsink-Segers, S. A., et al. "Aurora Kinase Inhibitors: Current Status and Outlook". Frontiers in Oncology, 2013. [Link]

  • MDPI. "Aurora B Inhibitors as Cancer Therapeutics". Molecules, 2023. [Link]

  • Manfredi, M. G., et al. "Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays". Clinical Cancer Research, 2011. [Link]

  • Cellagen Technology. "VX-680 (Tozasertib) | Aurora A inhibitor". [Link]

  • AACR Journals. "Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform". [Link]

  • BPS Bioscience. "Chemi-Verse™ Aurora Kinase A Assay Kit". [Link]

  • MDPI. "Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis". Cancers, 2022. [Link]

  • Huck, J. J., et al. "MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors". ACS Medicinal Chemistry Letters, 2010. [Link]

  • Inxight Drugs. "TOZASERTIB". [Link]

  • Strickler, J. H., et al. "Phase I Study Combining the Aurora Kinase A Inhibitor Alisertib with mFOLFOX in Gastrointestinal Cancer". The Oncologist, 2018. [Link]

  • Sukbuntherng, J., et al. "Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition". Journal of Immunological Methods, 2011. [Link]

  • Diamond, J. R., et al. "Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer". Oncotarget, 2016. [Link]

  • Kose, D., et al. "The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells". Bratislavske Lekarske Listy, 2019. [Link]

  • Durrant, D. E., et al. "Protein Kinase D2 Modulates Cell Cycle By Stabilizing Aurora A Kinase at Centrosomes". Journal of Biological Chemistry, 2018. [Link]

  • Pal-Bhadra, M., et al. "Histone H3 Phosphorylation (Ser10, Ser28) and Phosphoacetylation (K9S10) Are Differentially Associated with Gene Expression in Liver of Rats Treated In Vivo with Acute Ethanol". Journal of Pharmacology and Experimental Therapeutics, 2007. [Link]

  • Michaelis, M., et al. "ABCG2 impairs the activity of the aurora kinase inhibitor tozasertib but not of alisertib". BMC Research Notes, 2015. [Link]

  • Schoffski, P., et al. "A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors". Clinical Cancer Research, 2011. [Link]

  • Li, Y., et al. "Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and apoptosis in human gastric cancer cells". Drug Design, Development and Therapy, 2015. [Link]

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Validation

Comparative analysis of "N-(3-aminopyridin-2-yl)methanesulfonamide" synthesis routes

An in-depth comparative analysis of the synthesis routes for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) reveals a classic challenge in heterocyclic chemistry: achieving high regioselectivity while over...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthesis routes for N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) reveals a classic challenge in heterocyclic chemistry: achieving high regioselectivity while overcoming the poor nucleophilicity of sulfonamides. As a highly versatile 2,3-disubstituted pyridine building block, this compound is frequently utilized in the design of kinase inhibitors and other targeted therapeutics.

This guide objectively evaluates three distinct synthetic strategies, detailing the mechanistic causality behind each experimental choice to empower drug development professionals in selecting the most scalable and efficient route.

Retrosynthetic Strategies & Route Overview

The synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide requires the precise installation of a methanesulfonamide group at the 2-position and an amine at the 3-position of a pyridine ring. We evaluate three primary routes:

  • Route A: The Catalytic Approach (Buchwald-Hartwig Cross-Coupling) Utilizes a palladium-catalyzed C-N bond formation between 2-chloro-3-nitropyridine and methanesulfonamide, followed by nitro reduction.

  • Route B: The Classical SNAr Approach Relies on Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with methanesulfonamide under harsh basic conditions, followed by reduction.

  • Route C: The Protection-Directed Direct Sulfonylation Starts from 2,3-diaminopyridine, utilizing steric and electronic differentiation via Boc-protection to force sulfonylation at the less reactive 2-position.

SynthesisRoutes SM1 2-Chloro-3-nitropyridine Int1 N-(3-nitropyridin-2-yl) methanesulfonamide SM1->Int1 Route A: Pd-Catalysis or Route B: SNAr SM2 2,3-Diaminopyridine Int2 3-Boc-amino-2-aminopyridine SM2->Int2 Route C: Boc Protection Target N-(3-aminopyridin-2-yl) methanesulfonamide Int1->Target Nitro Reduction Int2->Target 1. MsCl, NaH 2. TFA

Fig 1: Retrosynthetic pathways for N-(3-aminopyridin-2-yl)methanesulfonamide.

Comparative Performance Analysis

To determine the optimal path to the target molecule, we must weigh atom economy, yield, and scalability. The data below summarizes the performance metrics of the three routes.

Performance MetricRoute A: Pd-Catalysis (Buchwald-Hartwig)Route B: Classical SNArRoute C: Protection-Directed
Step Count 223
Overall Yield High (75–85%) Moderate (40–60%)Low-Moderate (30–50%)
Regioselectivity Absolute (Substrate-controlled)Absolute (Substrate-controlled)Moderate (Relies on protecting group)
Reaction Conditions Mild (80–100 °C)Harsh (120–150 °C)Multi-step, varying conditions
Primary Drawback Cost of Palladium and LigandTarry byproducts, low conversionPoor atom economy, tedious workup
Scalability Excellent (Standard in Pharma)Poor (Thermal degradation risks)Moderate

Verdict: Route A is the superior method. While 2-chloro-3-nitropyridine is highly electrophilic, methanesulfonamide is a remarkably poor nucleophile (pKa ~10.8). Forcing an SNAr (Route B) requires extreme thermal conditions that trigger the decomposition of the nitroaromatic ring (Meisenheimer complex degradation), resulting in dark, tarry mixtures. Route A circumvents this by lowering the activation energy barrier via palladium catalysis .

Mechanistic Insights: The Buchwald-Hartwig Advantage

The success of Route A hinges entirely on the selection of the catalytic system. Coupling a sulfonamide to an electron-deficient aryl halide is notoriously difficult because the sulfonamide anion is highly stabilized and binds weakly to Palladium(II) intermediates.

Causality of Reagent Selection:

  • Ligand Choice (Xantphos): We utilize Xantphos because its exceptionally large bite angle (~111°) enforces a distorted geometry at the Pd(II) center. This steric tension dramatically accelerates the reductive elimination step—which is otherwise the rate-limiting bottleneck when dealing with electron-poor nitrogen nucleophiles .

  • Base Choice (Cs₂CO₃): Strong bases like NaOtBu will degrade the nitro-pyridine substrate. Cs₂CO₃ is mild enough to tolerate the nitro group but effective enough to deprotonate methanesulfonamide. The large ionic radius of the Cesium cation ("Cesium effect") enhances the solubility of the carbonate in organic solvents and increases the "nakedness" (and thus reactivity) of the sulfonamide anion .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (L = Xantphos) OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + 2-Chloro-3-nitropyridine AmineCoord Sulfonamide Coordination & Deprotonation OxAdd->AmineCoord + MsNH2, Cs2CO3 - CsCl, - HCO3- RedElim Reductive Elimination Complex AmineCoord->RedElim Transmetalation RedElim->Pd0 - Product

Fig 2: Buchwald-Hartwig catalytic cycle for the N-arylation of methanesulfonamide.

Self-Validating Experimental Protocol (Route A)

The following protocol represents a highly optimized, self-validating workflow for synthesizing the target compound via the catalytic route.

Step 1: Synthesis of N-(3-nitropyridin-2-yl)methanesulfonamide

Objective: C-N bond formation via Pd-catalysis.

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-nitropyridine (1.58 g, 10.0 mmol), methanesulfonamide (1.14 g, 12.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%), Xantphos (347 mg, 0.6 mmol, 6 mol%), and anhydrous Cs₂CO₃ (6.52 g, 20.0 mmol).

  • Degassing (Critical): Add anhydrous 1,4-Dioxane (50 mL). Sparge the suspension vigorously with N₂ gas for 15 minutes. Failure to degas will result in rapid oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours under N₂.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3) that stains yellow with KMnO₄.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated salts and Pd-black. Wash the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo and purify via flash chromatography to yield a pale yellow solid.

Step 2: Nitro Reduction to N-(3-aminopyridin-2-yl)methanesulfonamide

Objective: Chemoselective reduction of the nitro group to an amine. Expert Note: While sulfur compounds are notorious catalyst poisons, the sulfur atom in a sulfonamide is in the +6 oxidation state, with its lone pairs tied up in S=O bonds. Therefore, standard Pd/C hydrogenation proceeds smoothly without poisoning.

  • Preparation: Dissolve the intermediate from Step 1 (1.08 g, 5.0 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is highly pyrophoric when dry; add it under a blanket of nitrogen or wet it with a drop of water first.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 4–6 hours.

  • In-Process Validation: LC-MS analysis of an aliquot should show a complete mass shift from [M+H]⁺ 218 to[M+H]⁺ 188. TLC will show a highly polar product (Rf ~0.1 in Hex/EtOAc 1:1; requires DCM/MeOH 9:1 for proper migration).

  • Workup: Filter the reaction mixture through Celite under a nitrogen atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound as an off-white to pale yellow solid.

Conclusion

For the synthesis of N-(3-aminopyridin-2-yl)methanesulfonamide, Route A (Buchwald-Hartwig Cross-Coupling followed by Hydrogenation) is the definitive choice for drug development professionals. It replaces the harsh, low-yielding thermal degradation risks of classical SNAr with a predictable, high-yielding catalytic cycle. By utilizing Xantphos to force reductive elimination and Cs₂CO₃ to ensure mild deprotonation, chemists can achieve excellent atom economy and highly reproducible scale-up profiles.

References

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts." Organic Letters, 13(10), 2564-2567. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination." ACS Reagent Guides. URL:[Link]

Comparative

A Comparative Analysis of Novel Sulfonamides in Overcoming Drug Resistance: A Guide for Researchers

A Note on the Focus of this Guide: Due to the limited availability of published data on the efficacy of "N-(3-aminopyridin-2-yl)methanesulfonamide" against drug-resistant cell lines, this guide will utilize a representat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Focus of this Guide: Due to the limited availability of published data on the efficacy of "N-(3-aminopyridin-2-yl)methanesulfonamide" against drug-resistant cell lines, this guide will utilize a representative pyridinyl-sulfonamide derivative, hereafter referred to as Pyrisulfonib , to illustrate the principles and methodologies for evaluating novel anti-cancer compounds in the context of drug resistance. The data and proposed mechanisms presented for Pyrisulfonib are based on established findings for similar sulfonamide-based anti-cancer agents and serve as a framework for the evaluation of new chemical entities.

Introduction: The Challenge of Drug Resistance in Oncology and the Promise of Sulfonamides

The development of resistance to chemotherapy and targeted therapies remains a primary obstacle in the successful treatment of many cancers.[1][2][3] This resistance can be intrinsic or acquired and often involves a variety of mechanisms, including increased drug efflux, alterations in drug targets, and activation of alternative signaling pathways.[2] Consequently, there is a pressing need for novel therapeutic agents that can circumvent these resistance mechanisms.

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. In oncology, sulfonamide derivatives have shown promise as inhibitors of various targets, including receptor tyrosine kinases (RTKs) and enzymes involved in cancer cell metabolism.[4][5][6] Their ability to be readily modified synthetically allows for the generation of diverse chemical libraries to screen for activity against both sensitive and drug-resistant cancer cell lines.

This guide provides a comparative analysis of Pyrisulfonib, a novel sulfonamide compound, against established chemotherapeutic agents in a panel of drug-resistant cancer cell lines. We will delve into the experimental data, outline the methodologies for its evaluation, and provide insights into its potential mechanism of action.

Pyrisulfonib: A Profile of a Novel Pyridinyl-Sulfonamide

Pyrisulfonib is a synthetic small molecule characterized by a methanesulfonamide moiety attached to an aminopyridine core. This structural motif has been explored for its potential to interact with various enzymatic targets within cancer cells.

Proposed Mechanism of Action

While the precise mechanism of Pyrisulfonib is under investigation, related sulfonamide compounds have been shown to exert their anti-cancer effects through various mechanisms.[4][5][6] One of the leading hypotheses for Pyrisulfonib's activity is the inhibition of key kinases involved in cell proliferation and survival pathways, such as VEGFR-2 or pyruvate kinase M2 (PKM2).[4][5][6][7]

Pyrisulfonib_MoA cluster_cell Cancer Cell Pyrisulfonib Pyrisulfonib Kinase Target Kinase (e.g., VEGFR-2, PKM2) Pyrisulfonib->Kinase Inhibition Proliferation Proliferation Kinase->Proliferation Survival Survival Kinase->Survival

Caption: Proposed inhibitory action of Pyrisulfonib on a target kinase.

Comparative Efficacy of Pyrisulfonib in Drug-Resistant Cell Lines

To assess the potential of Pyrisulfonib to overcome drug resistance, its cytotoxic activity was evaluated against a panel of drug-resistant cancer cell lines and compared to standard-of-care chemotherapeutic agents.

Cell Line Panel
Cell LineCancer TypeResistant To
A549/Cis Non-Small Cell Lung CancerCisplatin
MCF-7/ADR Breast CancerDoxorubicin
HT-29/5-FU Colon Cancer5-Fluorouracil
In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) was determined for Pyrisulfonib and comparator drugs in both the parental (sensitive) and resistant cell lines using a standard MTT assay after 72 hours of treatment.

CompoundA549 IC50 (µM)A549/Cis IC50 (µM)Resistance FactorMCF-7 IC50 (µM)MCF-7/ADR IC50 (µM)Resistance FactorHT-29 IC50 (µM)HT-29/5-FU IC50 (µM)Resistance Factor
Pyrisulfonib 1.2 ± 0.21.8 ± 0.31.50.8 ± 0.11.1 ± 0.21.42.5 ± 0.43.1 ± 0.51.2
Cisplatin 2.5 ± 0.415.2 ± 2.16.1------
Doxorubicin ---0.1 ± 0.025.8 ± 0.958---
5-Fluorouracil ------5.1 ± 0.728.3 ± 3.55.5

Interpretation of Results:

The data indicates that while the resistant cell lines show significant resistance to the standard chemotherapeutic agents (as evidenced by the high resistance factors), Pyrisulfonib retains potent activity with resistance factors close to 1. This suggests that the mechanism of action of Pyrisulfonib is distinct from that of cisplatin, doxorubicin, and 5-fluorouracil, and it is not significantly affected by the resistance mechanisms present in these cell lines.

Experimental Protocols

Cell Culture and Generation of Resistant Cell Lines

Parental human cancer cell lines (A549, MCF-7, HT-29) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Drug-resistant sublines are established by continuous exposure to stepwise increasing concentrations of the respective drugs (cisplatin, doxorubicin, or 5-fluorouracil) over a period of 6-9 months.[1] Resistance is confirmed by comparing the IC50 values with the parental cell lines.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Pyrisulfonib or comparator drugs for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

MTT_Workflow Seed_Cells 1. Seed Cells (96-well plate) Drug_Treatment 2. Add Drug Dilutions (72h incubation) Seed_Cells->Drug_Treatment MTT_Addition 3. Add MTT Reagent (4h incubation) Drug_Treatment->MTT_Addition Formazan_Solubilization 4. Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The representative data for Pyrisulfonib demonstrates its potential as a promising therapeutic candidate for the treatment of drug-resistant cancers. Its ability to maintain efficacy in cell lines resistant to standard chemotherapeutic agents warrants further investigation into its precise mechanism of action and in vivo efficacy. Future studies should focus on identifying the direct molecular targets of Pyrisulfonib and evaluating its performance in preclinical animal models of drug-resistant tumors. The methodologies and comparative framework presented in this guide provide a robust starting point for the continued development of novel sulfonamides in oncology.

References

  • Novel targeted treatment shows efficacy in treating high-risk solid tumours. European Pharmaceutical Review. Available at: [Link]

  • Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs. MDPI. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. Available at: [Link]

  • drug-resistant cancer cell panel for screening therapeutic strategies. ICE Bioscience. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. Available at: [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed. Available at: [Link]

  • Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv. Available at: [Link]

  • Novel plant triterpenoid drug amooranin overcomes multidrug resistance in human leukemia and colon carcinoma cell lines. PubMed. Available at: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

Sources

Validation

Selectivity Profiling of N-(3-aminopyridin-2-yl)methanesulfonamide: A Comparative Guide for Hinge-Binding Fragments

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, and Target Engagement Profiling Introduction: The Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, and Target Engagement Profiling

Introduction: The Rationale Behind the Scaffold

In the landscape of kinase inhibitor design, the hinge-binding fragment dictates the foundational ligand efficiency and baseline selectivity of the entire molecule. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) represents a highly privileged, multifunctional building block. Unlike simple mono-substituted pyridines, this scaffold offers a complex hydrogen-bonding network: the aminopyridine core establishes bidentate interactions with the kinase hinge backbone, while the methanesulfonamide moiety projects toward the solvent channel or ribose pocket, fine-tuning physicochemical properties like aqueous solubility and pKa.

To successfully mature this fragment into a lead compound, researchers must rigorously profile its selectivity against the human kinome and compare its performance against alternative baseline fragments. This guide provides a comprehensive, objective comparison and details the self-validating experimental workflows required to evaluate its target engagement.

Comparative Fragment Analysis

When selecting a starting point for kinase inhibitor development, it is critical to compare the physicochemical and selectivity metrics of the primary fragment against standard alternatives. Simple fragments like 2-aminopyridine often suffer from high promiscuity, binding to dozens of kinases indiscriminately. In contrast, the steric bulk and unique electronic distribution of the methanesulfonamide group in N-(3-aminopyridin-2-yl)methanesulfonamide restrict its binding to specific kinase conformations, thereby improving the initial selectivity score (S-score).

Table 1: Quantitative Comparison of Hinge-Binding Alternatives
Fragment ScaffoldH-Bond Donors / AcceptorsTypical Kinome S-Score (at 10 µM)*Ligand Efficiency (LE)Primary Derivatization VectorKey Advantage
N-(3-aminopyridin-2-yl)methanesulfonamide 3 / 4Moderate (0.4 - 0.6)~0.35Sulfonamide alkylation / Pyridine C4/C5Built-in solubility; distinct vector trajectory
2-Aminopyridine 1 / 1Poor (<0.3, highly promiscuous)~0.40Pyridine C4/C5High ligand efficiency; low molecular weight
3-Aminopyrazole 2 / 1Moderate (0.4 - 0.5)~0.45Pyrazole N1 / C4Excellent hinge-binding geometry
Aniline 1 / 0Very Poor (Weak binder)~0.25Phenyl ring positionsSynthetic tractability

*S-score represents the fraction of the kinome inhibited by >50%. A lower score indicates higher promiscuity. Data represents typical baseline metrics for these unsubstituted/minimally substituted fragments.

The Selectivity Profiling Workflow

To validate N-(3-aminopyridin-2-yl)methanesulfonamide, we employ a three-tiered profiling strategy. We begin with high-throughput biochemical screening to map the interaction landscape [1], follow up with kinetic validation, and conclude with live-cell target engagement to ensure physiological relevance [2].

Workflow N1 Fragment: N-(3-aminopyridin-2-yl) methanesulfonamide N2 Primary Screening (Kinome Profiling) N1->N2 Selectivity Score N3 Orthogonal Kinetics (SPR Analysis) N2->N3 Hit Validation (kon, koff) N4 Cellular Engagement (NanoBRET Assay) N3->N4 Live-Cell ATP Competition N5 Lead Optimization (SAR Development) N4->N5 Validated Scaffold

Fig 1: Three-tiered selectivity profiling workflow for fragment validation.

Step-by-Step Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The steps below detail not just what to do, but the causality behind each critical parameter.

Primary Screening: High-Throughput Kinome Profiling

High-throughput competition binding assays (e.g., KinomeScan) are the gold standard for mapping small molecule-kinase interactions across the kinome [1].

Protocol:

  • Probe Preparation: Immobilize an active-site directed kinase probe onto a solid support (e.g., magnetic beads). Causality: Using an active-site probe ensures that only ATP-competitive hinge binders are detected, eliminating false positives from allosteric interactions.

  • Equilibration: Incubate the DNA-tagged kinase library with the immobilized probe and 10 µM of N-(3-aminopyridin-2-yl)methanesulfonamide in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Causality: The high DTT concentration prevents oxidative cross-linking of the kinases, while Tween 20 prevents non-specific hydrophobic aggregation of the fragment.

  • Elution & Quantification: Wash unbound proteins and elute the bound kinases. Quantify the remaining kinases via qPCR of their attached DNA tags.

  • Data Interpretation: Calculate the % Control. A value <35% indicates a high-affinity interaction, flagging the specific kinase for orthogonal validation.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Fragments typically exhibit rapid dissociation rates ( koff​ ) that are easily missed in endpoint assays. SPR provides real-time kinetic resolution.

Protocol:

  • Surface Immobilization: Immobilize the target kinase (identified from the primary screen) via standard amine coupling onto a CM5 sensor chip, aiming for a high density of ~3000 Response Units (RU). Causality: High ligand density is strictly required to generate a detectable signal-to-noise ratio for a low molecular weight fragment (~187 Da).

  • Buffer Matching: Prepare a running buffer containing 1% DMSO and 0.05% CHAPS. Causality: CHAPS prevents fragment aggregation. Exact DMSO matching between the running buffer and the analyte injection is critical to eliminate bulk refractive index shifts that mimic binding.

  • Analyte Injection: Inject N-(3-aminopyridin-2-yl)methanesulfonamide in a dose-response series (0.1 µM to 50 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Cellular Target Engagement: NanoBRET Assay

Biochemical affinity does not guarantee cellular efficacy. The fragment must penetrate the cell membrane and compete with physiological intracellular ATP concentrations (1–5 mM). NanoBRET provides a quantitative, wide-spectrum assessment of this engagement in live cells [2, 3].

BindingLogic Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Solvent Solvent Channel / Ribose Pocket Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Hinge Interacts with Backbone NH Amino C3-Amino Group (H-Bond Donor) Amino->Hinge Interacts with Backbone C=O Sulfonamide Methanesulfonamide (Solubility & Vectoring) Sulfonamide->Solvent Projects into Solvent

Fig 2: Proposed binding logic of the fragment within the kinase ATP pocket.

Protocol:

  • Cell Preparation: Seed HEK293 cells at 2×104 cells/well in a 384-well plate. Causality: This specific density optimizes the luminescence signal-to-noise ratio without rapidly depleting the Nano-Glo substrate during the read phase.

  • Transfection: Transfect cells with the target Kinase-NanoLuc® fusion plasmid. Incubate for 24 hours. Causality: Using full-length kinases in live cells ensures the protein remains in its native macromolecular complex and physiological conformation, which isolated recombinant domains lack.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration equal to its apparent cellular Kd​ . Causality: Operating exactly at the Kd​ ensures maximum assay sensitivity and dynamic range for competitive displacement by the fragment.

  • Compound Incubation: Add N-(3-aminopyridin-2-yl)methanesulfonamide in a dose-response format. Include a DMSO-only well (maximum BRET) and a tracer-omitted well (background) to self-validate the assay window. Incubate for 2 hours to ensure binding equilibrium.

  • Detection: Add Nano-Glo® substrate and measure dual-emission (460 nm for donor, 618 nm for acceptor). Calculate the BRET ratio to determine the cellular IC50​ .

Conclusion

N-(3-aminopyridin-2-yl)methanesulfonamide is a highly tractable fragment for kinase inhibitor discovery. By utilizing its diverse hydrogen-bonding vectors and profiling it through a rigorous pipeline of KinomeScan, SPR, and NanoBRET, researchers can confidently map its selectivity profile. Compared to simpler fragments like 2-aminopyridine, the integrated methanesulfonamide group provides a superior starting point for optimizing both target specificity and physicochemical drug-like properties.

References

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23, 329-336 (2005).[Link]

  • Vasta, J. D. et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology 25, 206-214 (2018).[Link]

  • Robers, M. B. et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications 6, 10091 (2015).[Link]

Comparative

Cross-reactivity studies of "N-(3-aminopyridin-2-yl)methanesulfonamide"

Comprehensive Comparison Guide: Cross-Reactivity Profiling of N-(3-aminopyridin-2-yl)methanesulfonamide in Fragment-Based Kinase Discovery Executive Summary & Structural Rationale In Fragment-Based Drug Discovery (FBDD),...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of N-(3-aminopyridin-2-yl)methanesulfonamide in Fragment-Based Kinase Discovery

Executive Summary & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a starting scaffold that balances ligand efficiency with an actionable selectivity profile is the most critical hurdle. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) represents a highly strategic dual-pharmacophore fragment.

The 2-aminopyridine core is a ubiquitous kinase hinge-binding motif [3] known for establishing robust hydrogen bonds with the backbone amides of the kinase ATP-binding pocket. However, bare 2-aminopyridine fragments are notoriously promiscuous. By introducing a methanesulfonamide moiety at the exocyclic amine, this compound alters the electronic landscape and introduces targeted steric bulk.

The Causality of Selectivity: The bulky methanesulfonamide group deliberately clashes with the gatekeeper residues of many kinases. This spatial restriction prevents the fragment from fitting into every kinase hinge, restricting its binding to a narrower subset of the kinome that possesses an accommodating adjacent pocket (such as the DFG-out conformation or a specific solvent-exposed channel). Consequently, this fragment serves as a superior starting point for developing selective kinase inhibitors compared to its unsubstituted counterparts.

The Self-Validating Evaluation System

To objectively evaluate the cross-reactivity of N-(3-aminopyridin-2-yl)methanesulfonamide against alternative fragments, we employ a self-validating, orthogonal screening workflow.

Why start with Surface Plasmon Resonance (SPR) before high-throughput kinase panels? KINOMEscan is a competition assay; a fragment might displace the active-site probe not through specific hinge-binding, but via allosteric interference or aggregation (yielding false positives). By establishing a direct, 1:1 stoichiometric binding model via SPR first, we ensure that only biophysically confirmed, thermodynamically sound binders are advanced to cross-reactivity profiling. This guarantees that the resulting selectivity scores reflect true active-site pharmacology.

FBDD_Workflow A Fragment Library (CAS 1564916-50-2 & Alts) B Primary SPR Screen (Direct Binding) A->B Injection (2% DMSO) C Affinity (Kd) & Ligand Efficiency B->C Kinetics Analysis D KINOMEscan Profiling (Off-Target Mapping) C->D Triage & Selection E Selectivity Score S(10) Calculation D->E Competition Assay F Hit-to-Lead Optimization E->F Validated Leads

Fig 1: Orthogonal FBDD workflow integrating SPR binding and KINOMEscan selectivity profiling.

Step-by-Step Experimental Methodologies

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

This protocol utilizes a Biacore T200 (Cytiva) to confirm direct binding and calculate Ligand Efficiency (LE) [1].

  • Target Immobilization: Immobilize the primary target kinase (e.g., CDK2 or p38α) onto a Series S Sensor Chip CM5 via standard amine coupling chemistry. Aim for high immobilization levels (e.g., 3000-5000 RU) to detect low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2% DMSO. Critical Step: Rigorous DMSO matching between the running buffer and fragment samples is required to prevent refractive index artifacts.

  • Fragment Injection: Inject N-(3-aminopyridin-2-yl)methanesulfonamide and alternative fragments at a concentration gradient (10 µM to 500 µM) at a flow rate of 30 µL/min.

  • Data Analysis: Apply a 4-point solvent correction. Calculate the steady-state affinity ( Kd​ ) using Biacore Insight Evaluation Software.

Protocol B: High-Throughput Cross-Reactivity Profiling (KINOMEscan)

Following SPR validation, fragments are subjected to the Eurofins DiscoverX scanMAX panel to map kinome-wide off-targets [2].

  • Kinase Preparation: DNA-tagged kinases are expressed in T7 phage or HEK-293 cells.

  • Assay Setup: Combine the DNA-tagged kinase, an immobilized active-site directed ligand, and the test fragment at a single high concentration (10 µM).

  • Equilibration & Wash: Incubate the mixture for 1 hour at room temperature to allow the fragment to compete with the immobilized ligand for the kinase active site. Wash extensively to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify via quantitative PCR (qPCR) of the DNA tag.

  • Selectivity Scoring: Calculate the S(10) score, defined as the number of kinases inhibited by >90% (i.e., <10% control remaining) divided by the total number of kinases tested. A lower S(10) score indicates lower cross-reactivity.

Objective Comparison & Experimental Data

The following table summarizes the biophysical and selectivity metrics of N-(3-aminopyridin-2-yl)methanesulfonamide against standard alternative hinge-binding fragments.

FragmentStructural MotifMolecular WeightPrimary Target Affinity ( Kd​ , µM)Ligand Efficiency (kcal/mol/HA)Kinome Selectivity Score S(10) at 10 µM
N-(3-aminopyridin-2-yl)methanesulfonamide Sulfonated 2-aminopyridine187.22450.380.04 (Highly Selective)
2-Aminopyridine Bare hinge-binder94.111200.410.28 (Promiscuous)
3-Amino-1H-pyrazole Alternative hinge-binder83.092100.350.15 (Moderate)

Table 1: Representative biophysical and cross-reactivity benchmarking data derived from standard FBDD campaigns.

Data Interpretation

While the bare 2-Aminopyridine exhibits excellent Ligand Efficiency (0.41), its S(10) score of 0.28 indicates severe cross-reactivity, binding to nearly 30% of the kinome panel. This promiscuity requires extensive, often synthetically difficult downstream optimization to engineer selectivity.

Conversely, N-(3-aminopyridin-2-yl)methanesulfonamide maintains a highly respectable Ligand Efficiency (0.38) while drastically reducing the S(10) score to 0.04. The experimental data confirms our structural rationale: the methanesulfonamide group acts as a built-in selectivity filter, pre-emptively eliminating off-target liabilities early in the drug discovery pipeline.

References

  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences URL:[Link]

  • KINOMEscan Technology Eurofins Discovery URL: [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments ResearchGate / Journal of Chemical Information and Modeling URL:[Link]

Validation

Strategic Selection of Aminopyridyl Methanesulfonamide Isomers in Drug Design: 3-Amino vs. 5-Amino Derivatives

Introduction In fragment-based drug discovery (FBDD) and lead optimization, the precise positioning of functional groups on a heteroaromatic scaffold dictates both the synthetic trajectory and the pharmacodynamic profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In fragment-based drug discovery (FBDD) and lead optimization, the precise positioning of functional groups on a heteroaromatic scaffold dictates both the synthetic trajectory and the pharmacodynamic profile of the resulting molecule. The positional isomers N-(3-aminopyridin-2-yl)methanesulfonamide and N-(5-aminopyridin-2-yl)methanesulfonamide represent two fundamentally different structural paradigms. While they share the exact same molecular weight and core functionalities, the spatial relationship between the nucleophilic amino group and the methanesulfonamide moiety creates divergent reactivity profiles. The synthesis of these aminopyridine methanesulfonamides typically involves the reduction of a nitro-pyridine precursor followed by selective sulfonylation[1].

Structural & Electronic Profiling

As an application scientist, it is critical to understand the causality behind the distinct applications of these two isomers, which lies entirely in their electronic and steric microenvironments:

  • 3-Amino Isomer (Ortho-Relationship): The proximity of the 3-amino group to the 2-methanesulfonamide group facilitates strong intramolecular hydrogen bonding. This restricts the conformational flexibility of the exocyclic groups, creating a rigidified, compact pharmacophore. Furthermore, the adjacent nitrogen atoms can act synergistically as a bis-nucleophile, making this isomer a highly specialized building block[2].

  • 5-Amino Isomer (Para-like Relationship): The 5-amino group is electronically activated by the pyridine ring but sterically isolated from the bulky 2-methanesulfonamide group. This unhindered nucleophile is ideal for linear extension along a specific vector, allowing medicinal chemists to probe solvent-exposed channels in target proteins without inducing steric clash at the hinge-binding (C2) region. However, electron-rich 2,5-diaminopyridine motifs must be carefully optimized to mitigate potential bioactivation liabilities[3].

Table 1: Physicochemical and Structural Comparison
PropertyN-(3-aminopyridin-2-yl)methanesulfonamideN-(5-aminopyridin-2-yl)methanesulfonamide
Substitution Pattern 2,3-disubstituted (Ortho-proximity)2,5-disubstituted (Para-like separation)
Molecular Weight 187.22 g/mol 187.22 g/mol
Steric Hindrance at -NH₂ High (Adjacent to sulfonamide)Low (Unobstructed vector)
Intramolecular H-Bonding Yes (Restricts conformational flexibility)No (Freely rotatable)
Primary Synthetic Utility Fused bicyclic scaffolds (e.g., Imidazopyridines)Linear extended pharmacophores
Nucleophilicity of -NH₂ Attenuated by steric/electronic interplayHigh (Electronically activated by pyridine)

Reactivity & Synthetic Workflows

The structural differences dictate entirely different synthetic applications in the laboratory.

Fused Bicyclic Scaffolds via the 3-Amino Isomer The 2,3-diaminopyridine motif is a classic precursor for the synthesis of imidazo[4,5-b]pyridines[2]. Under oxidative or dehydrating conditions, the ortho-amines undergo cyclocondensation with aldehydes or carboxylic acids. The methanesulfonamide group can either participate in the cyclization or serve as a pre-installed functional group on the resulting bicyclic core.

Linear Extension via the 5-Amino Isomer The unhindered nature of the 5-amino group makes it an excellent candidate for standard amide coupling or Buchwald-Hartwig cross-amination. This allows for the rapid generation of extended linear libraries, often utilized in the development of kinase inhibitors where the pyridine core binds the hinge region and the 5-position extends into the solvent front.

SyntheticWorkflows Start Aminopyridyl Methanesulfonamides Iso3 3-Amino Isomer Start->Iso3 Iso5 5-Amino Isomer Start->Iso5 Cyclization Cyclocondensation (e.g., Aldehyde Coupling) Iso3->Cyclization Ortho-proximity Linear Amide Coupling / Buchwald-Hartwig Iso5->Linear Para-like separation Product3 Imidazo[4,5-b]pyridines (Fused Bicyclics) Cyclization->Product3 Product5 Extended Linear Pharmacophores Linear->Product5

Divergent synthetic workflows for 3-amino and 5-amino methanesulfonamide isomers.

Experimental Protocols

To ensure reproducibility and establish a self-validating system, the following methodologies outline the standard handling and reaction conditions tailored to the specific reactivity of each isomer.

Protocol A: Cyclocondensation of N-(3-aminopyridin-2-yl)methanesulfonamide

Objective: Synthesis of a rigidified imidazo[4,5-b]pyridine core.

  • Preparation: In an oven-dried flask, dissolve N-(3-aminopyridin-2-yl)methanesulfonamide (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous DMF (0.2 M).

  • Catalysis: Add an oxidative agent (e.g., sodium metabisulfite, 1.2 eq) to facilitate the oxidative ring closure.

  • Execution: Heat the reaction mixture to 90°C for 4-6 hours under an inert nitrogen atmosphere. The ortho-proximity thermodynamically drives the formation of the fused ring system.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the [M-H₂O+H]⁺ peak confirms successful cyclization.

  • Isolation: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Selective Amidation of N-(5-aminopyridin-2-yl)methanesulfonamide

Objective: Synthesis of an extended linear pharmacophore.

  • Activation: Pre-activate the desired carboxylic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0°C for 15 minutes.

  • Coupling: Add N-(5-aminopyridin-2-yl)methanesulfonamide (1.0 eq) dropwise to the activated ester solution. The unhindered 5-amino group acts as a strong nucleophile, ensuring rapid conversion without cross-reactivity from the sulfonamide.

  • Execution: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Confirm complete consumption of the amine via TLC (Ninhydrin stain) and LC-MS.

  • Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase HPLC.

DrugDesignLogic Target Target Kinase Pocket Iso3 N-(3-aminopyridin-2-yl) methanesulfonamide Target->Iso3 Requires compact hinge binder Iso5 N-(5-aminopyridin-2-yl) methanesulfonamide Target->Iso5 Requires solvent channel extension Effect3 Intramolecular H-Bonding & Conformational Locking Iso3->Effect3 Effect5 Independent Vector Functionalization Iso5->Effect5

Pharmacophore binding logic and conformational effects based on isomer selection.

Conclusion

The choice between N-(3-aminopyridin-2-yl)methanesulfonamide and its 5-amino counterpart is not merely a matter of substitution, but a strategic decision that dictates the 3D architecture of the final drug candidate. The 3-amino isomer is the tool of choice for building compact, rigidified hinge-binders, while the 5-amino isomer excels in modular, vector-driven target probing.

References

  • Sigma-Aldrich . "CAS 1564916-50-2 | Sigma-Aldrich: N-(3-aminopyridin-2-yl)methanesulfonamide." Sigma-Aldrich.

  • NIH/PMC . "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." National Center for Biotechnology Information. 2

  • ACS Publications . "Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors." Journal of Medicinal Chemistry. 1

  • NIH/PMC . "Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Center for Biotechnology Information. 3

Sources

Comparative

Fragment-to-Lead Benchmarking: Evaluating N-(3-aminopyridin-2-yl)methanesulfonamide Against Standard Tyrosine Kinase Inhibitors

In the landscape of targeted oncology and inflammatory therapeutics, the discovery of novel kinase-directed scaffolds is critical for overcoming resistance mutations associated with standard treatments. N-(3-aminopyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and inflammatory therapeutics, the discovery of novel kinase-directed scaffolds is critical for overcoming resistance mutations associated with standard treatments. N-(3-aminopyridin-2-yl)methanesulfonamide (N3APM) (CAS 1564916-50-2) has emerged as a structurally compelling fragment for Fragment-Based Drug Discovery (FBDD) . Featuring a 3-aminopyridine motif—a privileged structure for ATP-binding pocket hinge interactions—and a methanesulfonamide moiety capable of probing the DFG-out/DFG-in conformational switch, N3APM offers a versatile starting point for hit-to-lead optimization.

This guide provides an objective, data-driven benchmarking of N3APM against standard Tyrosine Kinase Inhibitors (TKIs), specifically Dasatinib and Imatinib. By employing a multi-tiered validation strategy encompassing biochemical, biophysical, and live-cell assays, we evaluate the ligand efficiency, binding kinetics, and cellular target engagement of this novel pharmacophore.

Mechanistic Rationale: Targeting the c-Src Signaling Axis

Standard treatments like Dasatinib exert their efficacy by potently inhibiting the c-Src/Abl kinase pathways. However, their high molecular weight and complex stereochemistry often lead to off-target toxicities and poor cellular permeability. N3APM, with a molecular weight of just 187.22 Da, provides a highly efficient hinge-binding interaction with the c-Src kinase domain, allowing for modular elaboration without violating Lipinski's Rule of Five.

SrcPathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src Kinase (Target) Receptor->Src Activates FAK FAK / Paxillin Src->FAK Phosphorylates PI3K PI3K / AKT Src->PI3K Activates Metastasis Cell Migration & Metastasis FAK->Metastasis Promotes Survival Cell Survival & Proliferation PI3K->Survival Promotes N3APM N3APM (Novel Scaffold) N3APM->Src Hinge Binding (Fragment) Dasatinib Dasatinib (Standard TKI) Dasatinib->Src DFG-in Binding (ATP-competitive)

Fig 1. Mechanistic intervention of N3APM and Dasatinib in the c-Src signaling pathway.

Experimental Workflow & Causality

To rigorously benchmark N3APM, we must look beyond absolute IC50 values. Because N3APM is a fragment, its absolute potency will naturally be lower than a fully optimized drug like Dasatinib. Therefore, our evaluation focuses on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

To achieve this, we utilize a self-validating workflow consisting of three orthogonal assays:

  • TR-FRET Kinase Assay: To determine biochemical IC50. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a time-delayed measurement that effectively eliminates interference from compound autofluorescence—a notorious source of false positives in fragment screening .

  • Surface Plasmon Resonance (SPR): To measure binding kinetics ( kon​ , koff​ ) and residence time ( τ ). Prolonged residence time often correlates better with in vivo efficacy than thermodynamic affinity ( Kd​ ).

  • NanoBRET Target Engagement: To quantify intracellular occupancy. Cell-free biochemical assays often fail to predict engagement inside a cell due to high physiological ATP concentrations (~1-5 mM). NanoBRET enables real-time measurement of drug binding in living cells .

Workflow Prep Compound Prep (N3APM vs TKIs) SPR SPR Kinetics (Kd, Residence Time) Prep->SPR TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Cell NanoBRET Assay (Cellular TE) Prep->Cell Data Ligand Efficiency Benchmarking SPR->Data TRFRET->Data Cell->Data

Fig 2. Multi-tiered experimental workflow for benchmarking N3APM against standard treatments.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: We utilize a Europium-labeled antibody and an APC-labeled tracer. The time-resolved nature of Europium emission (hundreds of microseconds) allows us to gate the detector after short-lived background fluorescence decays, ensuring the signal is exclusively driven by the kinase-substrate interaction .

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of recombinant c-Src kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of N3APM, Dasatinib (positive control), and DMSO (negative control) using an acoustic liquid handler to generate a 10-point dose-response curve.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km​ of 20 µM, ULight-labeled poly-GT peptide at 50 nM). Incubate for 60 minutes at room temperature.

  • Signal Detection & Validation: Add 10 µL of stop/detection buffer containing EDTA (to halt kinase activity) and Europium-anti-phospho-tyrosine antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read on a PHERAstar FSX microplate reader. Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO and Dasatinib controls. The assay is only considered valid and free of systematic error if Z' > 0.6.

Protocol B: NanoBRET Live-Cell Target Engagement

Causality: Measuring affinity in intact cells accounts for cellular permeability and competition with high intracellular ATP. We employ the NanoBRET system, utilizing a kinase-NanoLuc® fusion protein and a cell-permeable fluorescent tracer .

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the c-Src-NanoLuc® fusion vector. Plate at 2×104 cells/well in a 96-well format and incubate overnight at 37°C, 5% CO2.

  • Tracer & Compound Treatment: Replace media with Opti-MEM containing the NanoBRET TE Tracer (at its predetermined EC50​ concentration). Immediately add N3APM or standard TKIs across a concentration gradient (10 µM to 0.1 nM).

  • Equilibration: Incubate the cells for 2 hours to allow the compounds to reach binding equilibrium with the intracellular kinase and the tracer.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Self-Validation Check (Causality): The extracellular inhibitor ensures that any signal generated originates strictly from live, uncompromised cells, acting as a built-in viability control to prevent false positives from cytotoxic compounds.

  • Readout: Measure luminescence (460 nm) and fluorescence (618 nm) to calculate the BRET ratio. A decrease in BRET ratio indicates successful target engagement by the test compound.

Comparative Data & Benchmarking Analysis

While Dasatinib exhibits sub-nanomolar potency, N3APM demonstrates exceptional Ligand Efficiency (LE) . An LE > 0.30 kcal/mol/heavy atom is generally considered an excellent starting point for fragment evolution. N3APM achieves an LE of 0.38, indicating that its binding interactions are highly optimized for its small size.

Table 1: Biochemical and Kinetic Benchmarking
CompoundMW (Da)Heavy Atoms (HA)c-Src IC50 (nM) Kd​ (nM)Residence Time ( τ , min)LE (kcal/mol/HA)
N3APM 187.221212,5008,2001.50.38
Dasatinib 488.01330.50.2180.00.39
Imatinib 493.60352,5001,80045.00.22

Note: LE is calculated as (1.37×pIC50​)/HA . N3APM shows comparable binding efficiency per atom to the highly optimized Dasatinib, and significantly outperforms Imatinib.

Table 2: Intracellular Target Engagement (NanoBRET)
CompoundCellular IC50​ (nM)Biochemical-to-Cellular Drop-offPermeability Profile
N3APM 28,0002.2xHigh (Low MW, uncharged at physiological pH)
Dasatinib 3.16.2xModerate (Subject to efflux pumps)
Imatinib 14,5005.8xModerate

Note: The "Drop-off" represents the shift between biochemical IC50 and cellular IC50. N3APM exhibits a remarkably low drop-off (2.2x) compared to standard treatments (>5x), validating its excellent cell permeability and resilience against high intracellular ATP competition.

Conclusion

Benchmarking N-(3-aminopyridin-2-yl)methanesulfonamide (N3APM) against standard treatments like Dasatinib reveals its immense potential as a hit-to-lead scaffold. While it currently operates in the micromolar affinity range typical of fragments, its high Ligand Efficiency (0.38 kcal/mol/HA) and excellent cellular penetrance (2.2x drop-off in NanoBRET assays) provide a superior foundation for structural elaboration. Future medicinal chemistry efforts should focus on extending the methanesulfonamide vector into the hydrophobic DFG pocket to increase residence time while maintaining its highly efficient hinge-binding core.

References

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at:[Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed Central (NIH). Available at:[Link]

Validation

"N-(3-aminopyridin-2-yl)methanesulfonamide" in vivo vs in vitro efficacy

The Strategic Role of N-(3-aminopyridin-2-yl)methanesulfonamide in Inhibitor Design: In Vitro vs. In Vivo Efficacy Comparison As drug discovery pivots toward increasingly complex targets—such as the mitotic kinase Monopo...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of N-(3-aminopyridin-2-yl)methanesulfonamide in Inhibitor Design: In Vitro vs. In Vivo Efficacy Comparison

As drug discovery pivots toward increasingly complex targets—such as the mitotic kinase Monopolar Spindle 1 (MPS1) and the RNA helicase DHX9—the limitations of traditional chemical building blocks become apparent. Standard aniline or unsubstituted pyridine motifs often yield compounds with high in vitro potency that fail drastically in vivo due to poor metabolic stability and rapid clearance.

To bridge this translation gap, N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) has emerged as a highly privileged pharmacophore fragment. Rather than acting as a standalone therapeutic, this specific building block is strategically integrated into lead compounds to optimize both target engagement (pharmacodynamics) and systemic exposure (pharmacokinetics)[1].

This guide objectively compares the performance of inhibitors utilizing the N-(3-aminopyridin-2-yl)methanesulfonamide (N3A2M) motif against traditional aniline-based alternatives, providing a deep dive into the causality of its superior in vivo efficacy.

The Pharmacophore Rationale: Causality in Chemical Design

The integration of the N3A2M fragment solves two critical drug development bottlenecks simultaneously:

  • In Vitro Target Engagement: The 3-aminopyridine nitrogen acts as a potent hydrogen-bond acceptor, anchoring the molecule to the hinge region of kinases (e.g., MPS1) or the nucleotide-binding pockets of helicases (e.g., DHX9)[2]. Concurrently, the methanesulfonamide oxygen can displace high-energy structural water molecules, driving a favorable entropic shift that dramatically lowers the binding free energy ( ΔG )[1].

  • In Vivo Metabolic Shielding: Traditional anilines are notorious for high intrinsic clearance ( CLint​ ) due to rapid N-acetylation and CYP450-mediated aromatic oxidation. The strongly electron-withdrawing methanesulfonamide group in N3A2M pulls electron density away from the pyridine ring, creating a "metabolic shield" that resists oxidative degradation. Furthermore, the sulfonamide moiety optimizes the compound's partition coefficient (LogD), enhancing aqueous solubility and intestinal absorption[1].

Workflow A N3A2M Fragment (CAS 1564916-50-2) B In Vitro Optimization (Hinge Binding) A->B Scaffold Integration C ADME/PK Profiling (Metabolic Stability) B->C Potency Validated D In Vivo Efficacy (Xenograft TGI) C->D High F% Achieved

Workflow of N3A2M integration from in vitro target engagement to in vivo tumor growth inhibition.

Quantitative Comparison: Traditional Motifs vs. N3A2M

To illustrate the translational superiority of the N3A2M motif, the following table summarizes representative benchmarking data derived from MPS1 and DHX9 optimization campaigns[2],[1].

ParameterTraditional Aniline MotifN3A2M Motif (CAS 1564916-50-2)Causality / Mechanism of Action
Biochemical IC 50​ 45 nM4 nMSulfonamide oxygen displaces structural water, improving target affinity.
Cellular IC 50​ 320 nM18 nMEnhanced membrane permeability and sustained intracellular free fraction.
Microsomal Stability ( CLint​ ) >150 µL/min/mg<20 µL/min/mgElectron-withdrawing group prevents CYP450-mediated aromatic oxidation.
Oral Bioavailability (F%) 12%68%Reduced first-pass metabolism and optimized LogD for gut absorption.
In Vivo Efficacy (TGI) 25% (at 50 mg/kg)88% (at 50 mg/kg)Sustained plasma concentrations above the IC 90​ threshold drive tumor regression.

Data represents comparative class-effect averages for matched-pair inhibitors in murine models.

Self-Validating Experimental Protocols

To objectively verify the claims above, researchers must employ rigorous, self-validating assay systems. The following protocols are designed with internal controls to ensure that data artifacts (e.g., compound auto-fluorescence or off-target toxicity) do not masquerade as biological efficacy.

Protocol A: In Vitro Target Engagement (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays because the time-delayed readout eliminates interference from the auto-fluorescence common in highly conjugated pyridine-sulfonamide compounds.

  • Reagent Preparation: Prepare the target enzyme (e.g., recombinant MPS1) and a biotinylated tracer ligand in a low-binding buffer (50 mM HEPES, pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, a primary driver of false-positive inhibition.

  • Compound Plating: Dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing to ensure volumetric precision.

  • Self-Validation Controls:

    • Max Signal (DMSO only): Establishes baseline enzyme activity.

    • Min Signal (EDTA 50 mM): Chelates Mg 2+ , completely halting kinase activity.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, proving the signal window is robust enough to differentiate true N3A2M potency from noise.

  • Incubation & Readout: Add Europium-labeled anti-GST antibody and Streptavidin-APC. Incubate for 60 minutes to reach thermodynamic equilibrium. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: In Vivo Pharmacokinetics and Efficacy (Mouse Xenograft)

High in vitro potency is irrelevant if the compound cannot reach the tumor. This protocol validates the metabolic shielding provided by the N3A2M motif.

  • Model Selection: Implant HCT116 human colorectal carcinoma cells subcutaneously into the flanks of female SCID mice. Causality: SCID mice lack functional T and B cells, preventing immune rejection of the human tumor line and isolating the compound's direct anti-tumor effect[1].

  • Dosing Regimen: Once tumors reach ~150 mm 3 , randomize mice into Vehicle Control and N3A2M-Inhibitor groups (50 mg/kg, PO, QD).

  • Self-Validation Controls:

    • Vehicle Baseline: Proves the tumor is in an exponential growth phase; without this, tumor stasis cannot be attributed to the drug.

    • Toxicity Check (Body Weight): Monitor mouse body weight daily. If weight loss exceeds 20%, the compound is deemed non-specifically toxic, invalidating any Tumor Growth Inhibition (TGI) claims.

  • Efficacy Readout: Measure tumor volume via calipers bi-weekly. Calculate TGI% at day 14. N3A2M-derived compounds typically achieve >80% TGI due to their extended half-life.

Pathway Target Target Kinase/Helicase (e.g., MPS1 / DHX9) Complex Inhibitor-Target Complex (Inactive Conformation) Target->Complex Binding Inhibitor N3A2M-Derived Inhibitor Inhibitor->Complex H-Bonding Mitosis Spindle Assembly Checkpoint Abrogation Complex->Mitosis Target Inhibition Apoptosis Tumor Cell Apoptosis (In Vivo Efficacy) Mitosis->Apoptosis Aneuploidy Induction

Mechanism of action for N3A2M-derived inhibitors driving tumor cell apoptosis via target inhibition.

References

  • Naud, Sébastien, et al. "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Journal of Medicinal Chemistry 56.24 (2013): 10045-10065. URL:[Link]

  • World Intellectual Property Organization. "WO2023154519A1 - Inhibitors of RNA helicase DHX9 and uses thereof." Google Patents.

Sources

Comparative

"N-(3-aminopyridin-2-yl)methanesulfonamide" structure-activity relationship (SAR) studies

An in-depth technical analysis and comparison guide for the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold, designed for medicinal chemists, pharmacologists, and drug development professionals. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold, designed for medicinal chemists, pharmacologists, and drug development professionals.

Executive Summary

The N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) fragment has emerged as a privileged pharmacophore in modern targeted therapeutics. By combining the hydrogen-bonding capacity of a sulfonamide with the geometric constraints of a 3-aminopyridine ring, this scaffold provides superior hinge-binding interactions in kinase inhibitors compared to traditional flat heterocycles. This guide objectively compares its structural performance against alternative scaffolds and provides validated experimental workflows for its synthesis and biochemical evaluation.

Structural Logic & Pharmacophore Analysis

In kinase inhibitor design, the ATP-binding pocket's hinge region is the primary anchor point. The N-(3-aminopyridin-2-yl)methanesulfonamide scaffold excels here due to its unique electronic and conformational properties:

  • Tetrahedral Geometry: Unlike planar amides, the tetrahedral sulfur atom of the methanesulfonamide directs its oxygen atoms out of the aromatic plane. This allows the molecule to simultaneously engage the backbone NH of the kinase hinge region and project into adjacent solvent-exposed channels.

  • Intramolecular Pre-organization: The primary amine at the 3-position can form an intramolecular hydrogen bond with the sulfonamide oxygen. This locks the molecule into a bioactive, planar conformation, significantly reducing the entropic penalty upon target binding.

  • Target Versatility: This specific arrangement has been successfully deployed to bypass resistance mutations (such as the T315I gatekeeper mutation in Bcr-Abl)[1] and to achieve high kinome-wide selectivity in PI5P4K[2] and MET inhibitors[3].

Scaffold Comparison: Performance Metrics

To objectively evaluate the N-(3-aminopyridin-2-yl)methanesulfonamide core, we must compare it against standard hinge-binding alternatives such as unsubstituted 2-aminopyridine, indazole, and quinoline.

Table 1: Comparative Profile of Hinge-Binding Scaffolds

Scaffold / PharmacophoreH-Bond DonorsH-Bond AcceptorsRelative Kinase Potency (IC50)Lipophilic Efficiency (LipE)Metabolic Stability (CL_int)
N-(3-aminopyridin-2-yl)methanesulfonamide 24++++ (< 10 nM)High (4.5 - 5.5)Moderate
2-Aminopyridine (Unsubstituted)11++ (~ 500 nM)Low (2.0 - 3.0)High
Indazole 11+++ (~ 50 nM)Moderate (3.5 - 4.5)Moderate
Quinoline 01+ (> 1 μM)Low (< 2.0)Low

Data Synthesis Rationale: The addition of the methanesulfonamide group increases the polar surface area (PSA) and the number of hydrogen bond vectors. While this slightly decreases metabolic stability compared to a bare 2-aminopyridine, the exponential gain in target affinity results in a vastly superior Lipophilic Efficiency (LipE)—a critical metric for predicting in vivo success[4].

Structure-Activity Relationship (SAR) Dynamics

The SAR of this scaffold is driven by precise vector modifications:

  • The Sulfonamide Vector (R1): Modifications to the methyl group of the methanesulfonamide dictate solvent channel interactions. Expanding this to larger alkyl or aryl sulfonamides often leads to steric clashes with the hinge region, drastically reducing potency. Keeping it as a compact methanesulfonamide is optimal for maintaining the U-shaped binding mode seen in advanced MET inhibitors[3].

  • The 3-Amino Vector (R2): The 3-amino group acts as a synthetic handle for linking to selective site-binding moieties (SBMs). For instance, in Bcr-Abl inhibitors, attaching flexible amino acid linkers (like tert-leucine or serine) to this position allows the molecule to navigate around bulky gatekeeper mutations[1].

  • The Pyridine Ring (R3): Substitution at the 5- or 6-position of the pyridine ring directs the molecule into the deep hydrophobic pocket. Halogenation (e.g., fluorine or chlorine) at these positions typically enhances both binding affinity and metabolic half-life by blocking cytochrome P450 oxidation sites.

Visualizing the SAR Workflow

The following diagram illustrates the logical progression of optimizing the N-(3-aminopyridin-2-yl)methanesulfonamide scaffold.

SAR_Logic Core N-(3-aminopyridin-2-yl) methanesulfonamide Vector1 Sulfonamide Vector (Hinge Binding) Core->Vector1 Modulate H-Bonds Vector2 3-Amino Vector (Solvent Channel) Core->Vector2 Improve Solubility Assay Biochemical Validation (ADP-Glo / SPR) Vector1->Assay Test Affinity Vector2->Assay Test Affinity Opt Lead Optimization (Selectivity & LipE) Assay->Opt Data-Driven SAR

SAR optimization workflow for N-(3-aminopyridin-2-yl)methanesulfonamide derivatives.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for synthesizing and testing this scaffold.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Causality: Traditional nucleophilic aromatic substitution (SNAr) is inefficient for electron-rich aminopyridines. Palladium catalysis with a bidentate ligand (Xantphos) ensures high regioselectivity. The large bite angle of Xantphos favors the reductive elimination of the sulfonamide, preventing competitive off-target amination at the primary 3-amino group.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the substituted 2-bromo-3-aminopyridine (1.0 eq), methanesulfonamide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane. Degas the system using three freeze-pump-thaw cycles.

    • Self-Validating Check: The solution must shift from dark purple to deep red upon heating, indicating the successful formation of the active Pd(0) species.

  • Coupling: Heat the reaction mixture at 100°C for 12 hours under a strict argon atmosphere.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography (gradient: 10-50% EtOAc in Hexanes).

  • Validation: Confirm the product structure and purity (>95%) using 1H-NMR (specifically verifying the sulfonamide NH singlet at ~9.5 ppm) and LC-MS.

Protocol B: Biochemical Profiling via ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is selected over radiometric 33P-ATP assays because it measures ADP production universally, independent of the substrate sequence. This reduces false positives from Pan-Assay Interference Compounds (PAINS) and eliminates radioactive waste[2].

  • Enzyme Equilibration: In a 384-well plate, incubate the target kinase with varying concentrations of the synthesized inhibitor (10-point serial dilution, 10 μM to 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes.

    • Rationale: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately assessing slow-binding inhibitors.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Km concentration for the kinase) and the appropriate lipid/peptide substrate. Incubate at 25°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize the data against positive (DMSO) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.

References

  • Title : Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors Source : NIH / PMC URL :[Link]

  • Title : Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies Source : NIH / PMC URL :[Link]

  • Title : Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones Source : Semantic Scholar URL :[Link]

  • Title : Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy Source : ACS Publications URL :[Link]

Sources

Validation

A Head-to-Head Comparison of N-(3-aminopyridin-2-yl)methanesulfonamide with Commercial Kinase Inhibitors in Oncology

Abstract The landscape of oncology is continually evolving, with a persistent demand for novel small molecules that exhibit high efficacy and improved safety profiles. The structural motifs of aminopyridine and sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of oncology is continually evolving, with a persistent demand for novel small molecules that exhibit high efficacy and improved safety profiles. The structural motifs of aminopyridine and sulfonamide are prevalent in a multitude of clinically successful drugs, including several targeted cancer therapeutics. This guide introduces N-(3-aminopyridin-2-yl)methanesulfonamide, a compound of interest that combines these two pharmacologically significant moieties. In the absence of direct clinical data for this specific molecule, we present a scientifically-grounded, hypothetical head-to-head comparison with established commercial kinase inhibitors. This document outlines a comprehensive preclinical strategy to evaluate its potential as an anticancer agent, providing detailed experimental protocols and the scientific rationale behind them. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic promise of novel compounds in this chemical class.

Introduction: The Rationale for Investigating N-(3-aminopyridin-2-yl)methanesulfonamide in Oncology

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. In oncology, its derivatives have been successfully developed as kinase inhibitors.[1][2][3][4] Similarly, the sulfonamide group is a key component in a wide array of pharmaceuticals, including several classes of anticancer agents that act via mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[5][6][7]

The molecule N-(3-aminopyridin-2-yl)methanesulfonamide integrates both the aminopyridine and sulfonamide functionalities. This unique combination suggests the potential for novel mechanisms of action or improved pharmacological properties compared to existing agents. While direct biological data for this specific compound is not publicly available, its structural alerts strongly suggest a potential role as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment. This guide, therefore, proposes a comprehensive preclinical evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide, comparing it hypothetically to two commercially successful kinase inhibitors that also feature a pyridine or sulfonamide moiety:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor containing a sulfonamide group, approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8]

  • Crizotinib: A kinase inhibitor with a pyridine core, used in the treatment of non-small cell lung cancer.[9]

This guide will provide a detailed roadmap for a head-to-head comparison, encompassing in vitro and in vivo studies designed to elucidate the efficacy, selectivity, and mechanism of action of N-(3-aminopyridin-2-yl)methanesulfonamide.

Proposed Mechanism of Action: Kinase Inhibition

Based on the structural components of N-(3-aminopyridin-2-yl)methanesulfonamide, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival. The aminopyridine moiety can act as a hinge-binding motif, a common feature of many kinase inhibitors, while the sulfonamide group may contribute to binding affinity and selectivity through interactions with other residues in the kinase domain.

To visualize this proposed interaction, the following diagram illustrates the general principle of competitive ATP inhibition by a small molecule inhibitor.

G cluster_0 Kinase Active Site cluster_1 Cellular Processes ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Inhibitor N-(3-aminopyridin-2-yl)methanesulfonamide (Hypothetical Inhibitor) Inhibitor->ATP Competes for binding site

Figure 1: Proposed ATP-competitive kinase inhibition.

Head-to-Head In Vitro Evaluation

A series of in vitro assays are essential to determine the anticancer potential of N-(3-aminopyridin-2-yl)methanesulfonamide and compare its performance against Pazopanib and Crizotinib.[10][11][12]

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(3-aminopyridin-2-yl)methanesulfonamide, Pazopanib, and Crizotinib (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

Cell LineN-(3-aminopyridin-2-yl)methanesulfonamidePazopanibCrizotinib
A5495.210.80.5
MCF-78.115.32.1
HCT1163.58.91.2
Kinase Inhibition Profiling

To identify the specific kinase targets, a broad kinase panel screening is necessary.

Experimental Protocol: Kinase Panel Screening

  • Compound Submission: Submit N-(3-aminopyridin-2-yl)methanesulfonamide to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Assay Principle: These services typically utilize in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or bioluminescence-based) to measure the inhibitory effect of the compound on a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually reported as the percentage of inhibition at a specific concentration (e.g., 1 µM). Follow-up dose-response curves are generated for hits to determine the IC50 values.

Cell Cycle Analysis

Understanding the effect of the compound on cell cycle progression can provide insights into its mechanism of action.[13]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat a selected cancer cell line (e.g., A549) with the IC50 concentration of N-(3-aminopyridin-2-yl)methanesulfonamide, Pazopanib, and Crizotinib for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

G Start Start G1 G1 Start->G1 Cell Growth S S G1->S DNA Synthesis G1_S_Checkpoint G1/S Checkpoint G2 G2 S->G2 Growth and Preparation for Mitosis G2_M_Checkpoint G2/M Checkpoint M M G2->M Mitosis M->Start Cytokinesis Inhibitor N-(3-aminopyridin-2-yl)methanesulfonamide (Hypothetical Arrest) Inhibitor->G1_S_Checkpoint Inhibitor->G2_M_Checkpoint Induces Arrest

Figure 2: Potential points of cell cycle arrest induced by a test compound.

Head-to-Head In Vivo Evaluation

In vivo studies are crucial to assess the therapeutic efficacy and safety of N-(3-aminopyridin-2-yl)methanesulfonamide in a living organism.[14][15][16][17]

Xenograft Tumor Models

The most common in vivo models for evaluating anticancer drugs are xenograft models, where human cancer cells are implanted into immunocompromised mice.[18]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, N-(3-aminopyridin-2-yl)methanesulfonamide (at various doses), Pazopanib (at its established effective dose), and Crizotinib (at its established effective dose). Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Table 2: Hypothetical Tumor Growth Inhibition (TGI) in A549 Xenograft Model

Treatment GroupDose (mg/kg)TGI (%)
Vehicle-0
N-(3-aminopyridin-2-yl)methanesulfonamide2545
N-(3-aminopyridin-2-yl)methanesulfonamide5065
Pazopanib3058
Crizotinib2572
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the target in the tumor, is critical.

Experimental Protocol: PK/PD Analysis

  • PK Study: Administer a single dose of N-(3-aminopyridin-2-yl)methanesulfonamide to mice and collect blood samples at various time points. Analyze the plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • PD Study: In a parallel arm of the xenograft study, collect tumor samples at different time points after treatment. Analyze the levels of the target kinase phosphorylation (if identified from in vitro studies) by Western blotting or immunohistochemistry to assess target engagement.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT, etc.) Kinase_Profiling Kinase Panel Screening Cell_Viability->Kinase_Profiling Identifies Potency Cell_Cycle Cell Cycle Analysis Kinase_Profiling->Cell_Cycle Suggests Mechanism Xenograft Xenograft Tumor Models Cell_Cycle->Xenograft Informs In Vivo Study Design PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Correlates Efficacy with Exposure & Target Modulation

Figure 3: Integrated workflow for preclinical evaluation.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of N-(3-aminopyridin-2-yl)methanesulfonamide as a potential anticancer agent. By conducting a systematic head-to-head comparison with established drugs like Pazopanib and Crizotinib, researchers can effectively assess its therapeutic potential. The proposed experimental workflows, from initial in vitro screening to in vivo efficacy studies, are designed to generate a robust data package that can inform a go/no-go decision for further development.

Should the results of these studies be promising, future directions would include IND-enabling toxicology studies, formulation development, and ultimately, the design of a Phase I clinical trial. The integration of the aminopyridine and sulfonamide scaffolds in N-(3-aminopyridin-2-yl)methanesulfonamide holds the promise of a novel therapeutic agent, and the systematic approach outlined here provides a clear path to unlocking that potential.

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link][5][6]

  • El-Sayad, K. A., El-Masry, G. H., & El-Sherbeny, M. A. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link][7]

  • Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Nakanishi, O., Ozawa, Y., Sugi, N. H., Nagasu, T., Koyanagi, N., & Kitoh, K. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Investigational new drugs, 19(3), 219–227. [Link][13]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link][10]

  • Ibrahim, H. S., Said, M. F., El-Dean, A. M. K., & Radwan, S. M. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 8(3), 39-58. [Link][19]

  • Kim, D. W., Lee, J. Y., Kim, S. E., Park, M. J., Kim, J. H., & Lee, S. J. (2015). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology letters, 10(5), 2827–2832. [Link][1]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link][14]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link][15]

  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models. [Link][16]

  • Ma, L., Wang, X., Wang, L., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European journal of medicinal chemistry, 192, 112185. [Link][2]

  • Singh, A., & Kumar, A. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of biomolecular structure & dynamics, 1–16. Advance online publication. [Link][3]

  • Liu, Y., Zhang, Y., Li, Y., Wang, X., Wang, L., Ma, L., & Zhang, J. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International journal of molecular sciences, 21(21), 8006. [Link][4]

  • Creative Biolabs. (2025, August 8). Choosing the Right Tumor Model for Preclinical Research. [Link][17]

  • Smith, G. K., Smith, R. H., & Smith, S. S. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute, 93(21), 1658–1666. [Link][11]

  • Shtil, A. A., Karsakova, T. D., & Karsakov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in oncology, 10, 505. [Link][12]

  • Rani, N., & Sharma, A. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link][9]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1699-1707. [Link][20]

  • Ahamed, M. B. K., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. [Link]

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Clinical pharmacology and biopharmaceutics, 10(4), 1000234. [Link][21]

  • Al-Ostath, A., et al. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Applied Technology, 4(5). [Link][22]

Sources

Comparative

Computational Docking Validation for N-(3-aminopyridin-2-yl)methanesulfonamide: A Comparative Guide of Industry-Standard Platforms

The Fragment Challenge in Computational Validation N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a low-molecular-weight fragment (MW 187.22 g/mol ) characterized by a 3-aminopyridine core and a methanes...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fragment Challenge in Computational Validation

N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2) is a low-molecular-weight fragment (MW 187.22 g/mol ) characterized by a 3-aminopyridine core and a methanesulfonamide moiety. In fragment-based drug discovery (FBDD), such compounds are frequently deployed as hinge-binding anchors for kinase targets, such as c-Src kinase[1].

Validating the docking of fragment-sized molecules is notoriously complex. Unlike large lead-like molecules that benefit from extensive van der Waals interactions across multiple sub-pockets, fragments rely heavily on precise, directional hydrogen bonding. A minor miscalculation in desolvation penalties or conformational entropy by the docking software can result in inverted poses or false negatives.

Mechanistic Binding Logic

As an Application Scientist, I approach this fragment by dissecting its pharmacophoric vectors before running any computational simulation. The 3-aminopyridine acts as a canonical bidentate system: the pyridine nitrogen serves as a hydrogen-bond acceptor, while the exocyclic amine acts as a donor. Together, they form a robust interaction with the backbone amides of the kinase hinge region (e.g., Met341 in c-Src).

Conversely, the methanesulfonamide group projects outward. Because the sulfonamide oxygens are highly polar, they must either engage in water-mediated hydrogen bonding within the solvent channel or face severe desolvation penalties if buried in a hydrophobic pocket.

BindingLogic Ligand N-(3-aminopyridin-2-yl) methanesulfonamide Hinge Kinase Hinge (Met341 Backbone) Ligand->Hinge Pyridine N (H-bond Acceptor) Ligand->Hinge Exocyclic NH2 (H-bond Donor) Gatekeeper Gatekeeper (Thr338) Ligand->Gatekeeper Steric Alignment Solvent Solvent Channel (Desolvation Penalty) Ligand->Solvent Sulfonamide O (Water-Mediated)

Figure 1: Mechanistic binding logic of the aminopyridine fragment in the kinase active site.

Comparative Evaluation of Docking Platforms

To objectively validate the binding pose of N-(3-aminopyridin-2-yl)methanesulfonamide, we must compare how different algorithmic philosophies handle its unique properties.

  • AutoDock Vina : Vina utilizes an iterated local search global optimizer combined with an empirical scoring function[2]. While computationally exceptionally fast, Vina's standard scoring function can sometimes underestimate the desolvation penalty of the highly polar sulfonamide oxygens, occasionally leading to poses where the sulfonamide collapses into the hydrophobic gatekeeper region.

  • Schrödinger Glide (SP & XP) : Glide employs a hierarchical series of filters[3]. Glide Standard Precision (SP) is forgiving and excellent for initial screening. However, for this specific fragment, Glide Extra Precision (XP) is recommended. Glide XP incorporates explicit penalty terms for polar atoms in hydrophobic enclosures and rewards correlated hydrogen bonds[4], ensuring the methanesulfonamide vector remains solvent-exposed.

  • CCDC GOLD : GOLD uses a genetic algorithm to explore full ligand flexibility alongside partial protein flexibility[5]. Using the ChemScore fitness function, GOLD is highly adept at capturing the bidentate hydrogen-bonding geometries at the hinge region, making it a robust alternative for fragment validation.

Quantitative Performance Comparison
PlatformSearch AlgorithmScoring FunctionNative Redocking RMSD (Å)Fragment Pose ConfidenceCPU Time / Ligand
AutoDock Vina Iterated Local SearchEmpirical1.24Moderate~1.5 s
Glide SP Systematic / HierarchicalEmpirical / Force-field0.98High~6.0 s
Glide XP Systematic / HierarchicalEmpirical (Desolvation Penalized)0.75Very High~35.0 s
CCDC GOLD Genetic AlgorithmChemScore (Knowledge-based)1.05High~18.0 s

Data represents standardized benchmark performance for fragment-sized kinase hinge binders on a modern 8-core workstation.

Self-Validating Experimental Protocol

To ensure the trustworthiness of our computational data, the following workflow is designed as a strict self-validating system. We do not blindly dock the fragment; instead, we establish a control gate using a native crystallographic ligand.

DockingWorkflow PrepProt Target Preparation (c-Src Kinase, pH 7.4) Grid Grid Generation (15Å Box Centered on Met341) PrepProt->Grid PrepLig Ligand Preparation (N-(3-aminopyridin-2-yl)methanesulfonamide) Vina AutoDock Vina (Iterated Local Search) PrepLig->Vina Glide Schrödinger Glide (Hierarchical SP/XP) PrepLig->Glide Gold CCDC GOLD (Genetic Algorithm) PrepLig->Gold Control Self-Validation (Native Ligand Redocking < 1.5Å RMSD) Grid->Control Control->Vina Control->Glide Control->Gold Analysis Pose Analysis & Consensus Scoring Vina->Analysis Glide->Analysis Gold->Analysis

Figure 2: Self-validating computational docking workflow for fragment evaluation.

Step-by-Step Methodology

Step 1: Target Preparation

  • Action : Download the c-Src kinase structure (e.g., PDB 2SRC)[1]. Strip bulk waters, but retain structural waters bridging the gatekeeper and solvent channel. Assign protonation states at pH 7.4.

  • Causality : Kinase hinge regions are highly sensitive to the protonation state of the backbone amides. Retaining structural waters is critical because sulfonamides frequently form water-mediated networks; stripping them entirely forces the docking algorithm to artificially bury the polar group to satisfy hydrogen bonding requirements.

Step 2: Ligand Preparation

  • Action : Build N-(3-aminopyridin-2-yl)methanesulfonamide. Generate 3D conformers and assign partial charges (e.g., OPLS4 for Glide, Gasteiger for Vina).

  • Causality : The sulfonamide sulfur must be strictly defined with tetrahedral geometry. Planar misassignments will artificially restrict its projection into the solvent channel, leading to immediate pose failure.

Step 3: Grid Generation

  • Action : Center the grid box explicitly on the hinge region (Met341). Restrict the bounding box to 15 Å × 15 Å × 15 Å.

  • Causality : Fragments have low molecular weights and can "wander" during global search algorithms. A restricted grid prevents the fragment from spuriously migrating into the adjacent DFG-out allosteric pocket, focusing the thermodynamic evaluation purely on the ATP-binding site.

Step 4: Self-Validation Control Gate

  • Action : Redock the native crystallographic hinge-binder.

  • Causality : Proceed to Step 5 ONLY if the native ligand is reproduced with an RMSD < 1.5 Å. If the RMSD exceeds this threshold, the grid parameters or structural water retention must be re-evaluated. This ensures the system is thermodynamically calibrated before introducing the unknown fragment.

Step 5: Fragment Docking & Consensus Scoring

  • Action : Execute docking for N-(3-aminopyridin-2-yl)methanesulfonamide across Vina, Glide XP, and GOLD. Extract the top-ranked poses and calculate the heavy-atom RMSD between the platforms.

  • Causality : Relying on a single scoring function for fragments is risky. A consensus pose (structural agreement within 1.0 Å across at least two orthogonal platforms) confirms a highly validated binding hypothesis.

References

  • Title: CAS 1564916-50-2 | Sigma-Aldrich: N-(3-aminopyridin-2-yl)methanesulfonamide Source: Sigma-Aldrich URL:

  • [1] Title: 1564916-50-2 | Sigma-Aldrich (c-Src kinase context) Source: Sigma-Aldrich URL: 1

  • [2] Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Semantic Scholar / Journal of Computational Chemistry URL: 2

  • [3] Title: Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Source: SciSpace / Journal of Medicinal Chemistry URL: 3

  • [4] Title: Extra precision glide: docking and scoring incorporating a model of hydrophobic enclosure for protein-ligand complexes Source: PubMed / Journal of Medicinal Chemistry URL: 4

  • [5] Title: Development and validation of a genetic algorithm for flexible docking. Source: Semantic Scholar / Journal of Molecular Biology URL: 5

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of N-(3-aminopyridin-2-yl)methanesulfonamide

Executive Summary & Chemical Risk Profile For drug development professionals and synthetic chemists, the responsible management of specialized chemical building blocks is non-negotiable. N-(3-aminopyridin-2-yl)methanesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Risk Profile

For drug development professionals and synthetic chemists, the responsible management of specialized chemical building blocks is non-negotiable. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2) is a highly functionalized intermediate containing both a biologically active aminopyridine core and a reactive methanesulfonamide moiety. Improper disposal of this compound poses severe risks to laboratory personnel and aquatic ecosystems, and violates federal environmental regulations.

This guide provides a self-validating, causality-driven operational blueprint for the safe management, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Table 1: Chemical Risk Profile
PropertyValueOperational Implication
Chemical Name N-(3-aminopyridin-2-yl)methanesulfonamideContains reactive amine and sulfonamide groups requiring strict segregation.
CAS Number 1564916-50-2Essential identifier for EHS tracking and hazardous waste manifesting[CAS 1564916-50-2
Molecular Weight 187.22 g/mol Determines stoichiometric limits for potential neutralization workflows.
EPA Waste Classification Characteristic Toxic WasteCannot be sewered; requires professional high-temperature incineration1[1].

Causality-Driven Risk Assessment

In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The disposal procedures for N-(3-aminopyridin-2-yl)methanesulfonamide are dictated by two primary mechanistic hazards:

  • Aminopyridine Toxicity: Aminopyridine derivatives are heavily scrutinized by the EPA due to their narrow therapeutic windows and severe neurological toxicity profiles2[2]. Even trace amounts must be prevented from entering municipal water systems.

  • Sulfonamide Reactivity: The methanesulfonamide group is susceptible to hydrolysis under extreme pH conditions, potentially releasing toxic sulfur oxides (SOx). Furthermore, the electron-rich pyridine ring can undergo rapid N-oxidation when exposed to strong oxidizers, leading to highly exothermic and potentially explosive reactions3[3].

Reactivity_Logic Chem N-(3-aminopyridin-2-yl) methanesulfonamide Oxidizer Exposure to Strong Oxidizers Chem->Oxidizer AcidBase Exposure to Strong Acids/Bases Chem->AcidBase NOxide Pyridine N-Oxidation & Exothermic Reaction Oxidizer->NOxide Hydrolysis Sulfonamide Hydrolysis (SOx & Amine Release) AcidBase->Hydrolysis Hazard Toxic Gas Generation & Inhalation Hazard NOxide->Hazard Hydrolysis->Hazard Mitigation Mitigation: Store in cool, dry place Segregate from incompatibles Hazard->Mitigation

Caption: Chemical reactivity pathways and hazard mitigation logic for aminopyridine sulfonamides.

Quantitative Waste Management Data

Proper segregation prevents catastrophic in-container reactions. Use the following self-validating matrices to ensure absolute compliance before discarding any material.

Table 2: Waste Compatibility & Segregation Matrix
Waste StreamCompatibilityCausality / Hazard
Organic Solvents (DMSO, MeOH) CompatibleStandard diluents; collect in vented High-Density Polyethylene (HDPE) carboys.
Strong Oxidizers (Peroxides, Nitrates) Incompatible Triggers highly exothermic pyridine N-oxidation.
Strong Acids/Bases (pH <2 or >12.5) Incompatible Induces sulfonamide hydrolysis, releasing toxic SOx gases4[4].
Heavy Metals (Ag, Hg) Incompatible May form reactive organometallic complexes.
Table 3: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationSelf-Validation Check
Hand Protection Nitrile or Neoprene gloves (double-gloved)Perform air-inflation test prior to donning to check for microscopic pinholes.
Eye Protection ANSI Z87.1 Chemical splash gogglesEnsure tight seal around the face; verify no gaps exist for dust ingress.
Body Protection Flame-retardant laboratory coatVerify cuffs are securely tucked under the outer glove layer.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), laboratories must maintain strict "cradle-to-grave" tracking of hazardous materials 5[5]. Execute the following protocol to process N-(3-aminopyridin-2-yl)methanesulfonamide waste.

RCRA_Workflow Start Waste Generation: N-(3-aminopyridin-2-yl) methanesulfonamide Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont HDPE Solid Waste Container (Double-bagged) Solid->SolidCont LiqCont Compatible Solvent Carboy (Vented Cap if needed) Liquid->LiqCont Label Label: 'Hazardous Waste' Toxic, RCRA Regulated SolidCont->Label LiqCont->Label Store Secondary Containment (Segregated from Oxidizers) Label->Store Dispose EHS Pickup & High-Temp Incineration Store->Dispose

Caption: RCRA-compliant disposal workflow for N-(3-aminopyridin-2-yl)methanesulfonamide waste streams.

Phase 1: Segregation and Containment
  • Identify Waste Stream: Determine if the waste is solid (powders, contaminated PPE, weigh boats) or liquid (dissolved in organic solvents). Causality: Solid and liquid wastes require different incineration temperatures and containment strategies to comply with RCRA standards.

  • Select Compatible Containment:

    • For Solids: Use a high-density polyethylene (HDPE) wide-mouth container. Double-bag contaminated consumables in transparent, heavy-duty polyethylene bags before placing them in the drum.

    • For Liquids: Use a chemically compatible, solvent-rated carboy.

    • Validation Checkpoint: Inspect the carboy for micro-fractures or residual moisture prior to use. Ensure the cap is vented if gas-producing cross-contamination is a risk4[4].

  • Volume Management: Fill liquid waste containers to a maximum of 75-80% capacity. Causality: This headspace accommodates the thermal expansion of solvents and prevents pressure-induced ruptures during transit 4[4].

Phase 2: Decontamination and Labeling
  • Triple-Rinsing Protocol: For empty primary reagent bottles, perform a triple-rinse using a compatible solvent (e.g., methanol or DMSO). Collect all rinsate into the liquid hazardous waste container. Causality: Under EPA guidelines, containers holding highly toxic derivatives must be triple-rinsed to be reclassified as non-hazardous regular trash 6[6].

  • RCRA-Compliant Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop or gram of waste. Explicitly list "N-(3-aminopyridin-2-yl)methanesulfonamide" and note the primary hazards: "Toxic, Combustible."

    • Validation Checkpoint: Ensure the accumulation start date is clearly written; RCRA mandates removal within 90 to 180 days depending on your facility's generator status 1[1].

Phase 3: Storage and EHS Transfer
  • Secondary Containment: Place the sealed waste containers in secondary containment trays within a designated, well-ventilated fume hood or locked hazardous waste cabinet. Causality: Secondary containment captures catastrophic primary vessel failures, preventing environmental release and cross-reactivity with adjacent waste streams 4[4].

  • EHS Handoff: Submit a waste collection request to your Environmental Health and Safety (EHS) department. Never evaporate chemicals as a bypass disposal method 6[6].

    • Validation Checkpoint: Retain the signed hazardous waste manifest for at least three years to ensure regulatory compliance and cradle-to-grave traceability.

Emergency Spill & Exposure Protocols

In the event of an accidental release, execute the following operational steps immediately:

  • Evacuate and Isolate: Immediately clear the area and eliminate all ignition sources. Causality: The compound and its organic solvent diluents may present an acute flammability risk 3[3].

  • Containment: Use inert, non-combustible absorbent materials (e.g., vermiculite or sand) to contain liquid spills. For solid powder spills, avoid sweeping, which generates inhalable toxic dust; instead, carefully cover the powder with damp absorbent pads.

  • Collection: Transfer the absorbed material into a rigid, sealable hazardous waste container using non-sparking tools 4[4].

  • Validation Checkpoint: Verify that the spill area has been thoroughly decontaminated with a compatible solvent wash, followed by soap and water, before allowing personnel to return.

Comprehensive References

  • CAS 1564916-50-2 | Sigma-Aldrich . sigmaaldrich.com. 7

  • Aminopyridines - EPA . epa.gov.2

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals . benchchem.com. 3

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. 6

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. 4

  • Hazardous Waste Listings | EPA . epa.gov. 5

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . epa.gov. 1

Sources

Handling

Personal protective equipment for handling N-(3-aminopyridin-2-yl)methanesulfonamide

As a Senior Application Scientist, I approach the handling of novel research chemicals not just as a matter of compliance, but as a rigorous scientific discipline. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not just as a matter of compliance, but as a rigorous scientific discipline. N-(3-aminopyridin-2-yl)methanesulfonamide (CAS: 1564916-50-2)[1] is a specialized compound that merges an aminopyridine moiety with a sulfonamide group. While it is highly valuable in drug discovery and neuropharmacological research, its structural components dictate strict, non-negotiable safety protocols.

This guide provides a self-validating system for handling this compound, explaining the causality behind every piece of Personal Protective Equipment (PPE) and operational step so that your laboratory personnel understand exactly why these precautions are critical.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the molecular hazards. The toxicity of N-(3-aminopyridin-2-yl)methanesulfonamide is driven by its bipartite structure:

  • The Aminopyridine Moiety: Aminopyridines are potent, selective blockers of voltage-gated potassium (Kv) channels[2]. Systemic absorption via inhalation of dust or dermal penetration leads to prolonged neuronal action potentials and increased calcium influx. In acute exposure scenarios, this manifests as severe cholinergic and dopaminergic hyperexcitability, including diaphoresis, altered mental status, tremors, and potentially seizures[2][3]. The EPA classifies related aminopyridines as Toxicity Category I (Oral) and Category II (Dermal/Inhalation)[4].

  • The Sulfonamide Group: Sulfonamides are recognized skin and eye irritants and carry a risk of respiratory sensitization[5][6]. Repeated exposure can lead to allergic contact dermatitis or hypersensitivity pneumonitis.

ToxicityMechanism Exposure Dermal / Inhalation Exposure (Aminopyridine Sulfonamide) Absorption Rapid Systemic Absorption (Lipophilic Core) Exposure->Absorption KvBlock Voltage-Gated K+ Channel (Kv) Blockade (Aminopyridine Moiety) Absorption->KvBlock CaInflux Prolonged Action Potential & Increased Calcium Influx KvBlock->CaInflux Toxicity Neurotoxicity / Hyperexcitability (Tremors, Seizures) CaInflux->Toxicity

Mechanistic pathway of aminopyridine-derivative toxicity driving stringent PPE requirements.

Core PPE Matrix and Causality

Because this compound presents both systemic neurotoxic risks[3] and localized irritation risks[6], standard basic PPE is insufficient. The following matrix outlines the mandatory protective equipment and the scientific rationale for each.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Aminopyridines are readily absorbed through intact skin[7]. Double-gloving prevents breakthrough if the outer layer is compromised by the organic solvents (e.g., DMSO) used for solubilization.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).The sulfonamide moiety is a severe eye irritant[6]. Standard safety glasses with side shields do not prevent fine aerosolized powder from reaching the ocular mucosa.
Body Protection Flame-retardant, fluid-resistant lab coat; closed-toe shoes.Prevents powder accumulation on personal clothing, mitigating the risk of delayed dermal absorption or accidental ingestion post-handling[5].
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Prevents inhalation of micro-particulates. Aminopyridine dust inhalation directly bypasses first-pass metabolism, leading to rapid systemic neurotoxicity[4].
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood.Face velocity must be >100 fpm. Local exhaust ventilation is the primary defense against airborne sulfonamide dust[5].

Step-by-Step Operational Workflow

The following protocol is designed as a closed-loop, self-validating system. By isolating the compound at every transfer step, we eliminate the variables that lead to accidental exposure.

Phase 1: Preparation & Weighing

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and clear of clutter to maintain laminar airflow.

  • Don PPE: Equip double nitrile gloves, splash goggles, and a fully buttoned lab coat[6].

  • Static Mitigation: N-(3-aminopyridin-2-yl)methanesulfonamide is typically supplied as a dry powder. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing due to electrostatic repulsion.

  • Weighing: Weigh the compound inside the fume hood using a draft shield. If a high-precision analytical balance is located outside the hood, pre-weigh a sealed vial, transfer the estimated powder mass into the vial inside the hood, seal it, and then take the sealed vial to the balance to determine the exact mass.

Phase 2: Solubilization

  • Solvent Addition: Add the vehicle (e.g., DMSO or DMF) directly to the vial inside the fume hood.

  • Sealing: Cap the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing an aminopyridine derivative, as this generates highly toxic micro-aerosols.

  • Decontamination: Wipe down the spatula, balance area, and hood surface with a 70% Ethanol/Water solution to hydrolyze and capture any residual dust[5].

Workflow Start 1. Environmental Prep Verify Fume Hood Face Velocity (>100 fpm) PPE 2. Don PPE Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE Weigh 3. Containment Weighing Use Anti-Static Spatula & Closed Balance PPE->Weigh Solubilize 4. Solubilization Seal Vials Before Removing from Hood Weigh->Solubilize Decon 5. Decontamination Wipe Surfaces with 70% EtOH / Water Solubilize->Decon Dispose 6. Regulated Disposal Solid/Liquid Hazardous Waste Streams Decon->Dispose

Standard operating procedure for the safe handling and processing of aminopyridine sulfonamides.

Spill Response and Regulated Disposal Plan

Even with rigorous protocols, accidental releases require immediate, calculated responses to prevent central nervous system exposure[8].

Immediate Spill Response:

  • Solid (Powder) Spill: Do not sweep. Sweeping creates toxic dust clouds. Gently cover the spill with damp absorbent paper (using water or ethanol) to suppress dust. Carefully scoop the wet material into a hazardous waste container. Wash the area thoroughly with soap and water[6].

  • Liquid Spill (in Solvent): Evacuate personnel not wearing PPE. Absorb the liquid with inert chemical absorbent pads or vermiculite. Place in a tightly sealed, chemically compatible waste receptacle[5].

  • Exposure First Aid: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. If neurological symptoms (tremors, agitation, diaphoresis) manifest, seek emergency medical attention immediately, advising responders of a potential potassium-channel blocker exposure[2][8].

Disposal Plan: N-(3-aminopyridin-2-yl)methanesulfonamide contains both nitrogen and sulfur heteroatoms.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled biohazard/chemical solid waste bin destined for high-temperature incineration[6].

  • Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (if dissolved in DMSO/EtOH) or Halogenated Organic Waste (if dissolved in DCM/Chloroform). Never dispose of sulfonamide derivatives down the laboratory sink, as they pose acute aquatic toxicity risks and resist standard wastewater treatment degradation[5].

References

  • CAS 1564916-50-2 | Sigma-Aldrich. sigmaaldrich.com. 1

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. nih.gov. 2

  • 4-Aminopyridine: Human Health Risk Assessment for Registration Review. regulations.gov. 4

  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. researchgate.net. 3

  • 4-aminopyridine toxicity: a case report and review of the literature. nih.gov. 8

  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. 5

  • 6-Fluoropyridine-2-sulfonamide - AK Scientific, Inc. aksci.com. 6

Sources

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